molecular formula C33H30N4OS2 B15556623 Mit-pzr

Mit-pzr

カタログ番号: B15556623
分子量: 562.8 g/mol
InChIキー: NEYUDVPJRIVPOC-DXJNIWACSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mit-pzr is a useful research compound. Its molecular formula is C33H30N4OS2 and its molecular weight is 562.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4OS2/c1-3-5-11-23(4-2)22-36-27-14-9-10-15-29(27)39-30-18-24(16-17-28(30)36)19-31-32(38)37(26-12-7-6-8-13-26)33(40-31)25(20-34)21-35/h6-10,12-19,23H,3-5,11,22H2,1-2H3/b31-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYUDVPJRIVPOC-DXJNIWACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of Mit-pzr?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available scientific literature, clinical trial data, or regulatory information for a compound designated "Mit-pzr." This suggests that "this compound" may be one of the following:

  • A very early-stage compound: It might be a novel therapeutic agent that has not yet been disclosed in publications or at scientific conferences.

  • An internal codename: The name could be a designation used within a specific research institution or pharmaceutical company that has not been made public.

  • A typographical error: The name might be a misspelling of a known compound.

Without any available data, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Further information, such as an alternative name, chemical structure, or the context of its discovery, would be necessary to conduct a meaningful search and provide the requested details.

A Technical Guide to Mitochondrial Targeting Strategies and the Emerging Role of Protein Zero Related (PZR) in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanisms underlying mitochondrial targeting of therapeutic agents. While a specific entity termed "Mit-pzr" does not correspond to a known mitochondrial targeting mechanism in publicly available scientific literature, this document addresses two distinct but relevant areas for drug development professionals: the established strategies for delivering molecules to mitochondria and the signaling functions of Protein Zero Related (PZR), a protein of growing interest in cancer therapeutics. A fluorescent probe named this compound exists for imaging mitochondria but is a research tool rather than a therapeutic agent with a specific targeting mechanism.[1]

Part 1: Core Mechanisms of Mitochondrial Targeting

Mitochondria are crucial organelles in cellular metabolism, signaling, and apoptosis, making them a prime target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[2][3][4] The primary challenge lies in delivering therapeutic payloads across the mitochondrial membranes. The strategies to achieve this can be broadly categorized.

Delipidated Cations and Mitochondrial Membrane Potential

One of the most utilized strategies for mitochondrial targeting leverages the significant negative membrane potential of the inner mitochondrial membrane (IMM), which is approximately -180 mV.[5] Small, lipophilic cations can pass through the cell and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by this potential.

  • Triphenylphosphonium (TPP) Cations: TPP is a widely used mitochondria-targeting moiety. When conjugated to a therapeutic molecule, the positive charge on the phosphorus atom drives its accumulation in the mitochondria.[6]

  • Guanidine and Biguanide Derivatives: These compounds also possess delocalized positive charges and lipid solubility, enabling them to target the mitochondrial matrix.[5]

Peptide-Based Targeting Sequences

Certain peptides, known as mitochondrial targeting sequences (MTS), naturally guide proteins to the mitochondria.[6] These sequences are typically rich in hydrophobic and positively charged amino acids.[5]

  • Mechanism: MTS-conjugated drugs are recognized by protein import machinery on the outer mitochondrial membrane (OMM), such as the TOM complex, and are subsequently transported into the mitochondria.[7]

  • Examples: The XJB pentapeptide isostere, derived from gramicidin (B1672133) S, has been successfully used to deliver various payloads to the mitochondria.[6]

Experimental Protocols for Assessing Mitochondrial Targeting

1. Mitochondrial Fractionation and Western Blotting:

  • Objective: To determine the subcellular localization of a targeted compound.

  • Methodology:

    • Treat cells with the mitochondria-targeted agent.

    • Harvest cells and perform subcellular fractionation to isolate mitochondrial, cytosolic, and nuclear fractions.

    • Run protein lysates from each fraction on an SDS-PAGE gel.

    • Transfer proteins to a membrane and probe with antibodies against the compound or a tag, as well as marker proteins for each fraction (e.g., COX IV for mitochondria, Histone H3 for nucleus).

    • Visualize bands to confirm the presence of the compound in the mitochondrial fraction.[6]

2. Confocal Microscopy:

  • Objective: To visualize the colocalization of a fluorescently-tagged compound with mitochondria.

  • Methodology:

    • Label the targeted compound with a fluorophore.

    • Incubate cells with the labeled compound.

    • Stain mitochondria with a commercially available mitochondrial dye (e.g., MitoTracker Red).

    • Image cells using a confocal microscope.

    • Analyze the overlay of the two fluorescence channels to confirm colocalization.

Quantitative Data on Mitochondrial Targeting Efficiency
Targeting MoietyCompound TypeFold Accumulation in Mitochondria (relative to cytoplasm)Reference
TPPAntioxidant (MitoQ)500-1000[2]
TPPPARP InhibitorNot specified, but shown to enrich in mitochondria[6]
XJB-5-131AntioxidantNot specified, but demonstrated mitochondrial localization[6]

Part 2: Protein Zero Related (PZR) - A Hub for Cellular Signaling

Protein Zero Related (PZR), also known as myelin protein zero-like 1 (MPZL1), is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[8] It is emerging as a significant player in cell adhesion, migration, and signaling, with implications for cancer progression.[8]

PZR Signaling Pathway

PZR functions as a signaling hub, primarily through its interaction with the SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[8] The intracellular domain of PZR contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[8][9]

  • Ligand Binding and Activation: Binding of ligands, such as the lectin concanavalin (B7782731) A (ConA), to the extracellular domain of PZR can trigger its activation.[8][9]

  • Src Kinase Activation: PZR is constitutively associated with c-Src.[9] Ligand binding leads to the activation of c-Src.[8][9]

  • PZR Autophosphorylation: Activated c-Src phosphorylates the tyrosine residues within the ITIMs of PZR.[8][9]

  • SHP-2 Recruitment: The phosphorylated ITIMs serve as docking sites for the SHP-2 phosphatase.[8][9]

  • Downstream Signaling: The recruitment of SHP-2 modulates downstream signaling pathways that influence cell adhesion, migration, and tumorigenicity.[8]

Experimental Protocols for Studying PZR Signaling

1. Immunoprecipitation and Western Blotting:

  • Objective: To investigate the interaction between PZR, c-Src, and SHP-2.

  • Methodology:

    • Lyse cells treated with or without a PZR ligand (e.g., ConA).

    • Incubate cell lysates with an antibody against PZR to immunoprecipitate PZR and its associated proteins.

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Perform Western blotting with antibodies against phosphotyrosine, c-Src, and SHP-2 to detect the phosphorylation of PZR and its association with these signaling partners.[9]

2. Cell Migration Assay (Transwell Assay):

  • Objective: To assess the role of PZR in cell migration.

  • Methodology:

    • Seed cells with modified PZR expression (e.g., knockout or overexpression) onto the upper chamber of a Transwell insert.

    • Add a chemoattractant to the lower chamber.

    • Incubate for a set period to allow cell migration through the porous membrane.

    • Stain and count the cells that have migrated to the lower surface of the membrane.

    • Compare the migration rates between different cell groups.

Visualizing the PZR Signaling Pathway

PZR_Signaling Ligand Ligand (e.g., ConA) PZR PZR Ligand->PZR Binds cSrc_active c-Src (active) cSrc_inactive c-Src (inactive) PZR->cSrc_inactive Constitutively associated PZR->cSrc_active Activates SHP2 SHP-2 PZR->SHP2 Recruits cSrc_active->PZR Phosphorylates ITIMs Downstream Downstream Signaling (Cell Adhesion, Migration) SHP2->Downstream Modulates

Caption: PZR signaling cascade upon ligand binding.

Experimental Workflow for PZR Functional Analysis

PZR_Workflow start Start: Hypothesis on PZR function gene_editing Genetic Modification (Knockout/Overexpression of PZR) start->gene_editing validation Validation of Modification (Western Blot, qPCR) gene_editing->validation migration_assay Cell Migration Assay (Transwell) validation->migration_assay adhesion_assay Cell Adhesion Assay validation->adhesion_assay ip_wb Immunoprecipitation & Western Blot (PZR, p-Tyr, c-Src, SHP-2) validation->ip_wb analysis Data Analysis and Interpretation migration_assay->analysis adhesion_assay->analysis ip_wb->analysis conclusion Conclusion on PZR's Role analysis->conclusion

References

In-Depth Technical Guide: The Aggregation-Induced Emission (AIE) Principle of Mit-pzr

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is based on publicly available information and general scientific principles of aggregation-induced emission (AIE) probes. Access to the full primary research article detailing the specifics of Mit-pzr, "Mitochondria-targeted aggregation-induced emission active near infrared fluorescent probe for real-time imaging" by Dong et al. (2020), was not available. Therefore, the experimental protocols and detailed mechanistic explanations provided herein are representative examples and may not reflect the exact procedures and findings for this compound.

Core Principle: Aggregation-Induced Emission in this compound

This compound is a mitochondria-targeted, near-infrared (NIR) fluorescent probe that exhibits the phenomenon of aggregation-induced emission (AIE). Unlike traditional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in aqueous media or at high concentrations, AIE luminogens (AIEgens) such as this compound are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.

The AIE mechanism in molecules like this compound, which possess a donor-acceptor (D-A) structure, is generally attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In a dilute solution, the excited state of the this compound molecule can decay through non-radiative pathways, such as intramolecular rotation and vibration. These motions effectively dissipate the energy that would otherwise be released as fluorescence.

When this compound molecules accumulate within the mitochondria, their concentration increases, leading to the formation of aggregates. In this aggregated state, the physical constraints imposed by neighboring molecules restrict the intramolecular rotations and vibrations. This blockage of non-radiative decay channels forces the excited molecules to release their energy through radiative pathways, resulting in a significant enhancement of fluorescence intensity.

Quantitative Data

The following table summarizes the known quantitative data for this compound based on available information.

PropertyValueReference
CAS Number 2376848-06-3Dong et al. (2020)
Chemical Formula C₃₃H₃₀N₄OS₂Dong et al. (2020)
Excitation Maximum (λex) 485 nmDong et al. (2020)
Emission Maximum (λem) 705 nmDong et al. (2020)

Experimental Protocols

Disclaimer: The following are generalized experimental protocols. The specific procedures for this compound should be referenced from the primary publication by Dong et al. (2020).

General Synthesis of a Phenothiazine-based AIE Probe

The synthesis of this compound, with the chemical name 2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile, likely involves a multi-step organic synthesis. A plausible general route could involve the Knoevenagel condensation of an N-substituted phenothiazine (B1677639) aldehyde with an active methylene (B1212753) compound.

  • Alkylation of Phenothiazine: Phenothiazine is first N-alkylated, for example, with 2-ethylhexyl bromide, to improve its solubility and modify its electronic properties.

  • Formylation of N-alkylated Phenothiazine: The N-alkylated phenothiazine undergoes a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce an aldehyde group at a specific position on the phenothiazine ring.

  • Knoevenagel Condensation: The resulting phenothiazine aldehyde is then condensed with a suitable active methylene compound, in this case, a derivative of 2-thioxothiazolidin-4-one, in the presence of a base catalyst to form the final this compound probe.

Cell Culture and Imaging with a Mitochondria-Targeted AIE Probe
  • Cell Culture: HeLa cells (or other appropriate cell lines) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: For imaging experiments, cells are seeded onto glass-bottom dishes and allowed to adhere overnight.

  • Probe Incubation: A stock solution of the AIE probe is prepared in DMSO. The probe is then diluted in cell culture medium to the desired working concentration. The cells are incubated with the probe-containing medium for a specified period to allow for mitochondrial accumulation.

  • Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any excess, non-localized probe.

  • Fluorescence Imaging: The stained cells are imaged using a confocal laser scanning microscope. The excitation wavelength is set according to the probe's absorption maximum (e.g., 488 nm laser for this compound), and the emission is collected in the near-infrared region (e.g., 680-750 nm for this compound).

In Vivo Imaging with a NIR AIE Probe
  • Animal Model: Nude mice bearing tumors (e.g., from subcutaneously injected cancer cells) are typically used.

  • Probe Administration: The AIE probe is formulated in a biocompatible vehicle (e.g., a mixture of DMSO and saline) and administered to the mice, often via intravenous injection.

  • In Vivo Imaging: At various time points after injection, the mice are anesthetized and placed in an in vivo imaging system. Fluorescence images are acquired using an appropriate excitation light source and emission filter set for the NIR probe.

  • Ex Vivo Imaging and Histology: After the final in vivo imaging session, the mice may be euthanized, and major organs and the tumor are excised for ex vivo imaging to confirm the biodistribution of the probe. Tissues may then be processed for histological analysis to assess any potential toxicity.

Visualizations

Signaling and Mechanistic Diagrams

AIE_Mechanism cluster_solution In Dilute Solution (Fluorescence OFF) cluster_aggregate In Aggregate State (Fluorescence ON) Mol_sol This compound Molecule Excited_sol Excited State Mol_sol->Excited_sol Excitation Rotation Intramolecular Rotation/Vibration Excited_sol->Rotation Ground_sol Ground State Non_Rad Non-Radiative Decay Rotation->Non_Rad Non_Rad->Ground_sol Heat Mol_agg This compound Aggregate Excited_agg Excited State Mol_agg->Excited_agg Excitation Restricted Restricted Intramolecular Motion Excited_agg->Restricted Ground_agg Ground State Rad Radiative Decay Restricted->Rad Fluorescence Rad->Ground_agg Light (NIR) Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Inc 2. Incubation with This compound Cell_Culture->Probe_Inc Wash 3. Washing (Remove excess probe) Probe_Inc->Wash Imaging 4. Confocal Imaging (Mitochondria Visualization) Wash->Imaging Animal_Model 1. Establish Tumor Animal Model Probe_Inject 2. Intravenous Injection of this compound Animal_Model->Probe_Inject Live_Imaging 3. In Vivo Fluorescence Imaging Probe_Inject->Live_Imaging Ex_Vivo 4. Ex Vivo Organ Imaging & Histology Live_Imaging->Ex_Vivo Logical_Relationship Mit_pzr This compound Probe Mito_Target Mitochondrial Targeting Moiety Mit_pzr->Mito_Target possesses AIE_Core AIE-active Core Structure Mit_pzr->AIE_Core possesses Aggregation Aggregation in Mitochondria Mito_Target->Aggregation leads to RIM Restriction of Intramolecular Motion AIE_Core->RIM undergoes Aggregation->RIM causes Fluorescence NIR Fluorescence Emission RIM->Fluorescence results in Bioimaging Cell & In Vivo Bioimaging Fluorescence->Bioimaging enables

Mit-pzr: A Technical Guide to a Novel AIE Probe for Real-Time Mitochondrial Dynamics Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mit-pzr, a near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) properties, specifically designed for targeting and visualizing mitochondria in live cells and in vivo.[1][2][3] Its unique photophysical characteristics, including high specificity, excellent photostability, and low cytotoxicity, make it a powerful tool for studying mitochondrial dynamics, a crucial process in cellular health and disease.[3]

Core Principles and Advantages of this compound

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and distribution, thereby regulating cellular metabolism, signaling, and apoptosis.[4] The study of these dynamic processes, collectively known as mitochondrial dynamics, is essential for understanding the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound offers significant advantages over traditional fluorescent probes for mitochondrial imaging. Conventional dyes often suffer from aggregation-caused quenching (ACQ), leading to reduced fluorescence intensity at high concentrations. In contrast, this compound is an AIE-active probe, meaning it is non-emissive when dissolved as single molecules but becomes highly fluorescent upon aggregation within the mitochondria.[1][2] This characteristic provides a high signal-to-noise ratio for clear and stable imaging.

Key advantages of this compound include:

  • High Specificity for Mitochondria: this compound efficiently accumulates within the mitochondria, allowing for precise visualization of these organelles.[3]

  • Near-Infrared (NIR) Emission: Its emission maximum in the NIR region (around 705 nm) allows for deeper tissue penetration and minimizes autofluorescence from biological samples, making it suitable for in vivo imaging.[2][3]

  • Large Stokes Shift: A significant separation between its absorption and emission peaks minimizes self-quenching and improves detection sensitivity.[3]

  • Excellent Photostability: this compound exhibits strong resistance to photobleaching, enabling long-term time-lapse imaging of mitochondrial dynamics without significant signal loss.[3]

  • Low Cytotoxicity: Studies have shown that this compound has minimal impact on cell viability, ensuring that the observed mitochondrial dynamics are not artifacts of probe-induced toxicity.[3]

  • Good Biocompatibility: In vivo studies have indicated good biocompatibility of this compound.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of the this compound probe, compiled from published literature and supplier information.

Property Value Reference
CAS Number2376848-06-3[1][2]
Molecular FormulaC₃₃H₃₀N₄OS₂[1][2]
Molecular Weight562.7 g/mol [1][2]
Absorption Maxima (λabs)485 nm[2]
Emission Maxima (λem)705 nm[2]
Purity≥98%[2]
SolubilityDMSO, DMF[2]

Table 1: Physicochemical Properties of this compound

Parameter Observation Significance Reference
Photostability High resistance to photobleaching under continuous laser irradiation.Enables long-term time-lapse imaging required for studying dynamic processes like mitochondrial fission and fusion.[3]
Cytotoxicity Low cytotoxicity observed in cell viability assays (e.g., MTT assay).Ensures that the observed mitochondrial dynamics are not an artifact of probe-induced cellular stress or death.[3]
Specificity High co-localization with commercial mitochondria trackers.Confirms the probe's reliability for specifically labeling and tracking mitochondria.[3]

Table 2: Performance Characteristics of this compound in Biological Imaging

Experimental Protocols

The following protocols provide a detailed methodology for using this compound to study mitochondrial dynamics in live cells. These are generalized protocols and may require optimization based on the specific cell type and experimental conditions.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1 mM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Live-Cell Imaging of Mitochondrial Dynamics

This protocol outlines the steps for staining live cells with this compound and acquiring time-lapse images to observe mitochondrial fission and fusion events.

  • Cell Culture: Plate the cells of interest onto glass-bottom dishes or chamber slides suitable for live-cell imaging. Culture the cells to the desired confluency (typically 50-70%) in a complete growth medium.

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a pre-warmed serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with a pre-warmed complete growth medium to remove any unbound probe.

  • Image Acquisition:

    • Mount the glass-bottom dish or chamber slide onto the stage of a confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

    • Excite the this compound probe using a laser line appropriate for its absorption maximum (e.g., 488 nm).

    • Collect the emission signal using a filter set appropriate for its emission maximum (e.g., a long-pass filter above 650 nm or a band-pass filter centered around 705 nm).

    • Acquire time-lapse images at appropriate intervals (e.g., every 1-5 minutes) for a duration sufficient to observe mitochondrial fusion and fission events (e.g., 30-60 minutes).

  • Data Analysis: Analyze the acquired image series to identify and quantify events of mitochondrial fission (one mitochondrion dividing into two or more) and fusion (two or more mitochondria merging into one).

Mandatory Visualizations

Experimental Workflow

Mit_pzr_Workflow Experimental Workflow for Mitochondrial Dynamics Study using this compound cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM this compound stock solution in DMSO prep_cells Culture cells on glass-bottom dishes stain_cells Incubate cells with 1-10 µM this compound prep_cells->stain_cells wash_cells Wash cells to remove unbound probe stain_cells->wash_cells acquire_images Acquire time-lapse images (confocal microscopy) wash_cells->acquire_images analyze_data Analyze mitochondrial fission and fusion events acquire_images->analyze_data

Caption: Workflow for studying mitochondrial dynamics with this compound.

Mitochondrial Dynamics Signaling Pathway

Mitochondrial_Dynamics Mitochondrial Fission and Fusion Cycle cluster_fusion Mitochondrial Fusion cluster_fission Mitochondrial Fission Mfn12 Mfn1/2 (Outer Membrane) OPA1 OPA1 (Inner Membrane) fused_mito Fused Mitochondrion (Elongated Network) Mfn12->fused_mito tethering & fusion OPA1->fused_mito Drp1 Drp1 (Cytosolic) fused_mito->Drp1 Fission Fis1 Fis1/Mff (Outer Membrane) fragmented_mito Fragmented Mitochondria Drp1->fragmented_mito recruitment & constriction fragmented_mito->Mfn12 Fusion

Caption: Key proteins regulating mitochondrial fission and fusion.

Conclusion

This compound emerges as a highly promising fluorescent probe for the real-time investigation of mitochondrial dynamics. Its superior photophysical properties, particularly its AIE characteristic and NIR emission, overcome critical limitations of conventional dyes. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework to effectively utilize this compound in their studies, paving the way for new insights into the role of mitochondrial dynamics in health and disease.

References

An In-depth Technical Guide to the Early-Stage Research Applications of Mitochondria-Targeted PZR (Mit-pzr)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Mit-pzr" does not correspond to a currently known or published scientific entity. This guide is a synthesis of existing research on mitochondria-targeted therapies and the protein PZR (Protein Zero Related), providing a technical overview of their potential intersection in early-stage research.

Introduction

Mitochondria, the powerhouses of the cell, are integral to a vast array of cellular processes beyond energy production, including signaling, apoptosis, and innate immunity. Their dysfunction is implicated in a wide range of human diseases, making them a critical target for therapeutic intervention.[1][2] Mitochondria-targeted therapies aim to deliver molecules specifically to the mitochondria to modulate their function and mitigate disease pathology.[1][3]

Protein Zero Related (PZR) is a type I transmembrane glycoprotein (B1211001) that has emerged as a multifunctional signaling hub.[4] It is involved in cell adhesion, motility, and the regulation of key signaling pathways through its interaction with SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[4][5] Recent evidence has demonstrated that PZR can localize to the mitochondria and play a role in antiviral innate immunity by interacting with MAVS (Mitochondrial Antiviral-Signaling protein).[6]

This guide explores the hypothetical concept of "this compound," representing the targeted study and modulation of PZR within the mitochondria. We will delve into the potential early-stage research applications, relevant signaling pathways, and experimental protocols to investigate this novel area.

Core Concepts and Quantitative Data

The investigation of "this compound" would likely focus on its role in modulating mitochondrial functions and related signaling pathways. The following tables summarize key proteins and potential therapeutic compounds relevant to this research area.

Table 1: Key Proteins in this compound Research

ProteinLocationFunctionAssociated Diseases
PZR (Protein Zero Related) Cell membrane, MitochondriaCell adhesion, motility, signaling hub, regulation of SHP-2 and Src kinases, suppression of MAVS activation.[4][5][6]Cancer, Noonan syndrome, schizophrenia, viral infections.[4]
MAVS (Mitochondrial Antiviral-Signaling protein) Outer mitochondrial membraneKey adaptor protein in the RIG-I-like receptor (RLR) signaling pathway, crucial for antiviral innate immunity.Viral infections, autoimmune diseases.
SHP-2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) Cytoplasm, recruited to PZRA protein tyrosine phosphatase involved in cell growth, differentiation, and migration signaling pathways.[4][5]Noonan syndrome, various cancers.
c-Src Cytoplasm, associated with PZRA non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival.[5]Cancer.
Mitochondrial Complex I Inner mitochondrial membraneThe first and largest enzyme complex in the mitochondrial electron transport chain.Neurodegenerative diseases (e.g., Alzheimer's disease), mitochondrial myopathies.[3]

Table 2: Potential Mitochondria-Targeted Therapeutic Compounds

CompoundMechanism of ActionPotential ApplicationReference
MitoQ Mitochondria-targeted antioxidant; accumulates within mitochondria to neutralize reactive oxygen species (ROS) at their source.Cardiovascular disease, neurodegenerative diseases.[1][1]
SkQ1 Mitochondria-targeted antioxidant.Heart failure, myocardial infarction (preclinical).[1][1]
MIT-001 Mitochondria-targeted reactive oxygen species scavenger.Broad-spectrum antiviral agent (in vitro).[7][7]
Small molecule inhibitors of mitochondrial complex I Partial inhibition of complex I activity induces metabolic adaptation and resistance to oxidative stress.Alzheimer's disease (preclinical).[3][3]

Signaling Pathways

Understanding the signaling pathways involving PZR is crucial for elucidating the potential impact of "this compound."

PZR Signaling at the Cell Surface

PZR at the cell surface acts as a receptor and signaling hub. Upon binding with ligands such as concanavalin (B7782731) A (ConA), PZR becomes tyrosine-phosphorylated, leading to the recruitment of SHP-2. PZR is also constitutively associated with c-Src, which is activated upon ligand binding.[5] This pathway is implicated in cell adhesion, migration, and tumorigenicity.[4]

PZR_Cell_Surface_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., ConA) PZR PZR Ligand->PZR Binds cSrc_active c-Src (active) PZR->cSrc_active Activates SHP2 SHP-2 PZR->SHP2 Recruits cSrc_inactive c-Src (inactive) Downstream Downstream Signaling (Adhesion, Migration) cSrc_active->Downstream SHP2->Downstream

PZR cell surface signaling pathway.
Mitochondrial PZR and Innate Immunity

Within the mitochondria, PZR has been shown to interact with MAVS. This interaction suppresses the aggregation and activation of MAVS, thereby inhibiting the downstream interferon (IFN) signaling pathway mediated by RIG-I and MDA5 in response to RNA viral infections.[6] This suggests a role for mitochondrial PZR in modulating the innate immune response.

Mit_PZR_Innate_Immunity cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RNA_Virus RNA Virus RIGI_MDA5 RIG-I / MDA5 RNA_Virus->RIGI_MDA5 Activates MAVS MAVS RIGI_MDA5->MAVS Activates PZR_mit PZR PZR_mit->MAVS Inhibits IFN_Signaling Interferon Signaling MAVS->IFN_Signaling

Mitochondrial PZR in innate immunity.

Experimental Protocols

Investigating the early-stage research applications of "this compound" would require a combination of molecular biology, cell biology, and biochemistry techniques.

Protocol 1: Confirmation of PZR Mitochondrial Localization

Objective: To verify the presence and localization of PZR within the mitochondria of a specific cell type.

Methodology:

  • Cell Culture: Culture the cell line of interest (e.g., HT-1080, HeLa) under standard conditions.

  • Mitochondrial Isolation:

    • Harvest cells and homogenize them in a mitochondrial isolation buffer.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.

  • Sub-mitochondrial Fractionation (Optional): Further separate the isolated mitochondria into outer membrane, inner membrane, and matrix fractions.

  • Western Blotting:

    • Lyse the whole-cell, cytoplasmic, and mitochondrial (and sub-mitochondrial) fractions.

    • Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PZR, a mitochondrial marker (e.g., TOM20 for the outer membrane, COX IV for the inner membrane), and a cytoplasmic marker (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and fix with paraformaldehyde.

    • Permeabilize the cells and incubate with primary antibodies against PZR and a mitochondrial marker.

    • Incubate with fluorescently labeled secondary antibodies.

    • Stain the nuclei with DAPI.

    • Visualize the localization of PZR and mitochondria using a confocal microscope. Colocalization analysis will indicate mitochondrial presence.

Protocol 2: Investigating the PZR-MAVS Interaction

Objective: To confirm the physical interaction between PZR and MAVS in the mitochondria.

Methodology:

  • Co-immunoprecipitation (Co-IP):

    • Lyse cells expressing both PZR and MAVS.

    • Incubate the lysate with an antibody against PZR (or MAVS) conjugated to magnetic beads.

    • Elute the protein complexes from the beads.

    • Perform Western blotting on the eluate and probe for the presence of MAVS (or PZR).

  • Proximity Ligation Assay (PLA):

    • Fix and permeabilize cells as for immunofluorescence.

    • Incubate with primary antibodies against PZR and MAVS from different species.

    • Add PLA probes (secondary antibodies with attached DNA oligonucleotides).

    • If the proteins are in close proximity, the oligonucleotides will ligate and can be amplified via rolling circle amplification.

    • Visualize the amplified product as fluorescent spots, indicating protein-protein interaction.

Experimental Workflow Visualization

The following diagram illustrates a potential workflow for the initial investigation of a "this compound" targeted therapeutic.

Mit_pzr_Workflow Start Hypothesis: Targeting mitochondrial PZR has therapeutic potential Cell_Line Select relevant cell line Start->Cell_Line Localization Confirm PZR mitochondrial localization (Protocol 1) Cell_Line->Localization Interaction Validate PZR-MAVS interaction (Protocol 2) Localization->Interaction Develop_Assay Develop functional assay (e.g., IFN response, apoptosis) Interaction->Develop_Assay Screen_Compounds Screen mitochondria-targeted compounds Develop_Assay->Screen_Compounds Lead_Optimization Lead optimization Screen_Compounds->Lead_Optimization In_Vivo In vivo studies (animal models) Lead_Optimization->In_Vivo

Workflow for "this compound" therapeutic research.

Conclusion and Future Directions

The concept of "this compound" represents a novel and exciting frontier in mitochondrial research and drug development. The localization of the signaling protein PZR to the mitochondria and its interaction with the key innate immunity adaptor MAVS opens up new avenues for therapeutic intervention in a variety of diseases, including viral infections and potentially cancers with immune components.

Future research should focus on:

  • Elucidating the precise mechanism by which PZR is targeted to the mitochondria.

  • Identifying the full spectrum of PZR's interaction partners within the mitochondria.

  • Investigating the role of mitochondrial PZR in other cellular processes, such as apoptosis and metabolism.

  • Developing and screening for small molecules that can specifically modulate the function of mitochondrial PZR.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of targeting PZR within the mitochondria.

References

An In-Depth Technical Guide to Mit-pzr for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Mit-pzr: A Mitochondria-Targeted NIR AIE Probe

This compound is a novel near-infrared (NIR) fluorescent probe specifically designed for the imaging of mitochondria in living cells and tissues.[1][2] It belongs to a class of molecules known as aggregation-induced emission (AIE) luminogens. Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) at high concentrations, AIE probes such as this compound exhibit enhanced fluorescence intensity when aggregated, making them highly suitable for biological imaging applications where probes can accumulate in specific organelles.[3]

Developed by Dong and colleagues, this compound utilizes a donor-π-acceptor (D-π-A) architecture, with phenothiazine (B1677639) acting as the electron donor and rhodamine as the electron acceptor.[2] This design facilitates its notable photophysical properties, including a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This characteristic is advantageous as it minimizes self-quenching and reduces background interference, leading to a better signal-to-noise ratio in imaging experiments.[2]

Key attributes of this compound that make it a promising tool for cellular imaging include its high specificity for mitochondria, low cytotoxicity, and excellent photostability.[1][2] Its NIR emission profile is particularly beneficial for in vivo imaging, as longer wavelength light can penetrate deeper into biological tissues with reduced scattering and autofluorescence.[1]

Quantitative Data Presentation

PropertyValue/CharacteristicReference
Excitation Maximum (λex) ~485 nm[1][2]
Emission Maximum (λem) ~705 nm[1][2]
Stokes Shift Large[1][2]
Target Organelle Mitochondria[1][2]
Key Feature Aggregation-Induced Emission (AIE)[3]
Cytotoxicity Low[1][2]
Photostability High[1][2]
Biocompatibility Good[1][2]

Experimental Protocols

The following is a generalized protocol for live-cell mitochondrial imaging using a probe with characteristics similar to this compound, based on standard cell staining procedures. The precise concentrations and incubation times for this compound would need to be optimized based on the specific cell type and experimental conditions, as detailed in the original research publication.

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal staining concentration for your specific cell line.

Cell Culture and Staining
  • Cell Seeding: Plate the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) and culture them until they reach the desired confluency (typically 50-70%).

  • Cell Washing: Before staining, carefully wash the cells twice with warm, serum-free medium or HBSS to remove any residual serum, which can interfere with the probe's performance.

  • Probe Incubation: Remove the wash medium and add the pre-warmed this compound working solution to the cells. Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined experimentally.

  • Post-Incubation Wash: After incubation, remove the staining solution and wash the cells two to three times with warm, fresh medium or buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (a phenol (B47542) red-free medium is recommended to reduce background fluorescence) to the cells before proceeding with imaging.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped for live-cell imaging with appropriate temperature and CO2 control.

  • Filter Sets: Employ a filter set that is compatible with the excitation and emission spectra of this compound (e.g., excitation around 485 nm and emission detection around 705 nm).

  • Image Capture: Acquire images using the lowest possible excitation light intensity and exposure time that provide a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

Visualizations

Signaling Pathways and Mechanisms

The precise molecular interactions that govern the mitochondrial targeting and AIE properties of this compound are not detailed in the publicly available abstracts. However, a logical workflow for its application in cellular imaging can be visualized.

Mit_pzr_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis A This compound Stock (in DMSO) B Dilution in Serum-Free Medium A->B D Incubate with This compound Working Solution B->D C Wash Cultured Cells C->D E Wash to Remove Unbound Probe D->E F Live-Cell Imaging (Fluorescence Microscope) E->F G Image Analysis F->G

Caption: Experimental workflow for mitochondrial imaging with this compound.

The aggregation-induced emission mechanism of this compound can be conceptually illustrated as follows:

AIE_Mechanism cluster_solution In Solution (Low Concentration) cluster_aggregate In Mitochondria (Aggregated State) A Freely Rotating This compound Molecules B Energy Loss via Non-Radiative Decay A->B Excitation C Weak Fluorescence B->C D Restricted Intramolecular Rotation E Radiative Decay (Fluorescence) D->E Excitation F Strong NIR Fluorescence E->F

Caption: Conceptual diagram of the AIE mechanism of this compound.

A logical comparison between this compound and traditional mitochondrial probes highlights its key advantages:

Probe_Comparison cluster_traditional Traditional Probes (e.g., MitoTracker) cluster_mitpzr This compound T1 Prone to Aggregation- Caused Quenching (ACQ) Advantage1 Improved Signal in High Concentrations T1->Advantage1 T2 Shorter Wavelength Emission Advantage2 Deeper Tissue Penetration T2->Advantage2 T3 Lower Photostability Advantage3 Suitable for Long-Term Imaging T3->Advantage3 M1 Aggregation-Induced Emission (AIE) M1->Advantage1 M2 Near-Infrared (NIR) Emission M2->Advantage2 M3 High Photostability M3->Advantage3

Caption: Comparison of this compound with traditional mitochondrial probes.

References

Unveiling Mitochondrial Dynamics: A Technical Guide to Mit-pzr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Mit-pzr, a novel near-infrared (NIR) fluorescent probe, for the real-time tracking of mitochondrial changes in living cells and in vivo. This compound's unique properties, including its aggregation-induced emission (AIE) characteristics and high specificity for mitochondria, make it a powerful tool for investigating mitochondrial dynamics in various physiological and pathological contexts, particularly in cancer research.

Introduction to this compound: A new-generation mitochondrial probe

This compound is a fluorescent probe specifically designed to overcome the limitations of traditional mitochondrial dyes. Unlike conventional probes that often suffer from aggregation-caused quenching (ACQ), this compound exhibits an aggregation-induced emission (AIE) effect.[1] This means it becomes highly fluorescent upon aggregation within the mitochondria, leading to a high signal-to-noise ratio and excellent photostability, which is crucial for long-term tracking experiments.[1][2]

Developed by Dong, Chen, Hou, et al., this compound is a mitochondria-targeted near-infrared (NIR) fluorescent probe.[2] Its NIR emission profile allows for deeper tissue penetration and minimizes autofluorescence from biological samples, making it suitable for in vivo imaging.[2]

Key Features of this compound:

  • Mitochondria-Targeting Specificity: Ensures precise labeling and visualization of mitochondrial structures.[2]

  • Aggregation-Induced Emission (AIE): Provides strong fluorescence in the aggregated state within mitochondria, leading to high contrast imaging.[1][3]

  • Near-Infrared (NIR) Emission: Enables deep-tissue imaging with reduced background fluorescence.[2]

  • Large Stokes Shift: The emission peak is significantly shifted from the excitation peak (absorption maximum at ~485 nm, emission maximum at ~705 nm), which minimizes signal overlap.[2][3]

  • High Photostability: Allows for prolonged and repeated imaging without significant signal loss.[2]

  • Low Cytotoxicity: Ensures minimal impact on cell viability and normal physiological processes.[2]

  • Good Biocompatibility: Suitable for use in live cells and in vivo models.[2]

Core Mechanism: How this compound Tracks Mitochondrial Changes

This compound's ability to track mitochondrial changes stems from its AIE properties and its specific accumulation within the mitochondria. The precise mechanism by which it visualizes changes is linked to alterations in the mitochondrial microenvironment. While the primary cited study does not explicitly detail the tracking of specific changes like membrane potential, the AIE mechanism is sensitive to the local environment.

It is hypothesized that changes in mitochondrial morphology, density, and the internal microenvironment during events like apoptosis or metabolic shifts can alter the aggregation state of this compound, leading to corresponding changes in fluorescence intensity. This allows for the qualitative and potentially quantitative assessment of mitochondrial health and dynamics.

Quantitative Data Presentation

Currently, publicly available research on this compound does not include extensive quantitative data presented in tabular format. The primary study by Dong, Chen, Hou, et al. focuses on the probe's synthesis, characterization, and its qualitative application in imaging.[2] Future studies are anticipated to provide more detailed quantitative analyses of mitochondrial changes tracked by this compound.

For the purpose of this guide, the following table summarizes the key optical properties of this compound based on available information.

PropertyValueReference
Maximum Absorption (λabs)~485 nm[3]
Maximum Emission (λem)~705 nm[2][3]
Stokes Shift~220 nm[2]
Recommended SolventDMSO, DMF[3]

Experimental Protocols

The following are detailed experimental protocols for utilizing this compound for tracking mitochondrial changes in live cells. These protocols are based on the information from the primary research and general best practices for fluorescent mitochondrial probes.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light.

Live Cell Staining and Imaging

This protocol is designed for imaging mitochondria in adherent cell cultures.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

  • Probe Loading:

    • Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to a final working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but is typically in the nanomolar to low micromolar range. A starting concentration of 1-5 µM can be tested.

    • Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell line.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe.

  • Imaging:

    • Image the stained cells using a confocal laser scanning microscope or a widefield fluorescence microscope equipped for NIR imaging.

    • Excitation: Use an excitation wavelength of approximately 488 nm.

    • Emission: Collect the fluorescence emission in the range of 680-750 nm.

    • Acquire images at different time points to track mitochondrial dynamics.

In Vivo Imaging

For in vivo studies, the delivery and imaging parameters will need to be optimized for the specific animal model and target tissue. The primary study suggests that this compound can penetrate tissues and provide stable red fluorescence for in vivo imaging.[2]

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for using this compound and a conceptual signaling pathway related to mitochondrial dynamics.

Experimental Workflow for this compound Imaging

Mit_pzr_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Prepare 1 mM This compound Stock (DMSO) C Dilute this compound in Culture Medium (1-5 µM) A->C B Culture Cells on Glass-Bottom Dish B->C D Incubate Cells (15-30 min, 37°C) C->D E Wash with PBS (2-3 times) D->E F Fluorescence Microscopy (Ex: ~488 nm, Em: 680-750 nm) E->F G Time-Lapse Imaging F->G H Data Analysis G->H

Caption: Experimental workflow for staining and imaging live cells with this compound.

Conceptual Signaling Pathway of Mitochondrial Dynamics

Mitochondrial_Dynamics_Signaling cluster_stimuli Cellular Stress / Stimuli cluster_signaling Signaling Cascade cluster_dynamics Mitochondrial Dynamics cluster_outcome Cellular Outcome Stress Oxidative Stress, Nutrient Deprivation, Apoptotic Signals Signaling Activation of Kinases/Phosphatases Stress->Signaling Proteins Post-translational Modification of Dynamics Proteins Signaling->Proteins Fusion Fusion (Mfn1/2, OPA1) Proteins->Fusion Inhibition/Activation Fission Fission (Drp1, Fis1) Proteins->Fission Activation/Inhibition Elongated Elongated Mitochondria (Pro-survival) Fusion->Elongated Fragmented Fragmented Mitochondria (Apoptosis, Mitophagy) Fission->Fragmented

Caption: Signaling pathways influencing mitochondrial fusion and fission dynamics.

Conclusion

This compound represents a significant advancement in the field of mitochondrial imaging. Its unique AIE properties, coupled with its NIR emission and high specificity, provide researchers with a robust tool for the long-term, real-time visualization of mitochondrial dynamics in live cells and in vivo. This technical guide provides a foundational understanding and practical protocols for the application of this compound. As research with this probe continues, it is expected to yield valuable insights into the role of mitochondria in health and disease, particularly in the context of cancer biology and the development of novel therapeutics.

References

Mit-pzr in Neurobiology: A Technical Guide for Exploratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial dysfunction is a central pathological feature in a wide array of neurodegenerative diseases and neurological disorders. The ability to visualize and track mitochondrial dynamics, morphology, and function within neural cells is therefore critical for advancing our understanding of disease mechanisms and for the development of novel therapeutic interventions. Mit-pzr is a novel, mitochondria-targeted, near-infrared (NIR) fluorescent probe with properties that make it a promising tool for neurobiological research. This technical guide provides an in-depth overview of this compound's characteristics and outlines detailed experimental protocols for its potential application in exploratory neurobiology studies.

This compound's key features include low cytotoxicity, high photostability, and specific accumulation in mitochondria. It exhibits a significant Stokes shift and possesses an aggregation-induced emission (AIE) characteristic, which can be advantageous for high-contrast imaging. This guide will detail its mechanism of action and provide a framework for its use in assessing mitochondrial health and dynamics in neuronal cultures.

Core Properties of this compound

This compound's utility as a fluorescent probe is defined by its photophysical and chemical properties. A summary of its key quantitative data is presented below.

PropertyValueReference
CAS Number 2376848-06-3[1][2]
Excitation Wavelength (λex) ~485 nmVendor Data
Emission Wavelength (λem) ~705 nmVendor Data
Stokes Shift ~220 nmCalculated
Molecular Weight Varies by salt formVendor Data
Recommended Solvent DMSOVendor Data

Mechanism of Mitochondrial Targeting

This compound, as a lipophilic cation, accumulates in the mitochondrial matrix. This targeting is primarily driven by the large negative mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV relative to the cytoplasm. The positively charged this compound molecules are electrophoretically drawn across the inner mitochondrial membrane, leading to their concentration within the mitochondrial matrix. This process is dependent on the maintenance of a healthy mitochondrial membrane potential, making this compound a potential indicator of mitochondrial health.

G cluster_0 Cytoplasm cluster_1 Mitochondrial Matrix (Negative Potential) Mit-pzr_cyto This compound Mit-pzr_mito Accumulated this compound Mit-pzr_cyto->Mit-pzr_mito ΔΨm-driven uptake

Caption: Mitochondrial uptake of this compound driven by membrane potential.

Experimental Protocols for Neurobiological Applications

The following protocols are adapted from established methods for mitochondrial imaging in neurons and are presented as a guide for the exploratory use of this compound.

Protocol 1: Imaging Mitochondrial Morphology and Distribution in Cultured Neurons

This protocol outlines the steps for staining mitochondria in cultured neurons to observe their morphology and distribution along axons and dendrites.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) on glass-bottom dishes

  • This compound stock solution (1 mM in DMSO)

  • Neurobasal medium or appropriate imaging buffer (e.g., Tyrode's buffer)

  • Confocal microscope with appropriate laser lines and detectors

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed imaging buffer. The optimal concentration should be determined empirically but can range from 50 nM to 500 nM.

  • Cell Staining: Remove the culture medium from the neurons and wash once with pre-warmed imaging buffer. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging buffer to remove excess probe.

  • Imaging: Mount the dish on the confocal microscope stage. Use an appropriate excitation laser (e.g., 488 nm) and collect the emission signal around 705 nm. Acquire z-stacks to reconstruct the 3D morphology of the mitochondria.

G A Prepare this compound working solution C Incubate with This compound (30-45 min) A->C B Wash cultured neurons B->C D Wash to remove excess probe C->D E Image with confocal microscopy D->E

Caption: Workflow for imaging mitochondrial morphology with this compound.

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) in Neurons

This protocol provides a method to qualitatively or semi-quantitatively assess changes in mitochondrial membrane potential, which is an indicator of mitochondrial health. A decrease in this compound fluorescence intensity would suggest mitochondrial depolarization.

Materials:

  • Cultured neurons stained with this compound as per Protocol 1

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (10 mM stock in DMSO)

  • Oligomycin (B223565) as a control for hyperpolarization (10 mg/mL stock in DMSO)

  • Confocal microscope with time-lapse imaging capabilities

Procedure:

  • Baseline Imaging: After staining with this compound (Protocol 1), acquire a stable baseline fluorescence signal from a field of neurons for 5-10 minutes.

  • Induce Depolarization (Positive Control): Add FCCP to the imaging medium to a final concentration of 1-5 µM. Continue time-lapse imaging to record the decrease in this compound fluorescence.

  • Induce Hyperpolarization (Optional Control): In a separate experiment, add oligomycin to a final concentration of 1-5 µg/mL to observe a potential increase in fluorescence.

  • Experimental Conditions: To test the effect of a specific neurotoxin or drug, add the compound of interest after the baseline recording and monitor the change in this compound fluorescence over time.

  • Data Analysis: Measure the average fluorescence intensity within regions of interest (ROIs) drawn around mitochondria over time. Normalize the fluorescence intensity to the baseline to quantify the change.

G cluster_0 Experimental Logic A Healthy Neuron (Polarized Mitochondria) B High this compound Fluorescence A->B C Neuronal Stressor (e.g., Neurotoxin) A->C D Mitochondrial Depolarization C->D E Low this compound Fluorescence D->E

Caption: Logical flow for assessing mitochondrial depolarization.

Protocol 3: Monitoring Mitochondrial Dynamics (Fission/Fusion) in Live Neurons

This protocol is designed to visualize and quantify changes in mitochondrial dynamics, such as fission (division) and fusion (merging) events, which are crucial for neuronal health.

Materials:

  • Cultured neurons stained with this compound (Protocol 1)

  • Confocal microscope with a high-sensitivity detector and environmental chamber (37°C, 5% CO2)

  • Image analysis software with tracking capabilities

Procedure:

  • Cell Preparation and Staining: Stain neurons with this compound as described in Protocol 1. Ensure the staining concentration is low enough to resolve individual mitochondria without excessive background.

  • Time-Lapse Imaging: Place the culture dish in the environmental chamber on the microscope stage. Acquire time-lapse images of a selected axonal or dendritic region every 2-5 seconds for a total period of 5-10 minutes.

  • Induce Changes in Dynamics (Optional): To study the effect of a particular treatment, acquire a baseline time-lapse series, then add the compound of interest and acquire another series.

  • Data Analysis:

    • Kymograph Analysis: Generate kymographs from the time-lapse series to visualize the movement of mitochondria over time. Stationary mitochondria will appear as vertical lines, while moving mitochondria will create diagonal lines.

    • Event Counting: Manually or with automated software, count the number of fission and fusion events observed within the imaging period. A fission event is characterized by one mitochondrion dividing into two, and a fusion event by two mitochondria merging into one.

    • Morphological Analysis: Quantify changes in mitochondrial length and circularity over time using image analysis software.

G A Live Neuron Stained with this compound B Time-Lapse Confocal Microscopy A->B C Image Sequence Acquisition B->C D Kymograph Generation C->D E Quantification of Fission/Fusion Events C->E F Analysis of Movement D->F

Caption: Workflow for analyzing mitochondrial dynamics.

Conclusion and Future Directions

This compound presents a valuable addition to the neurobiologist's toolkit for studying mitochondrial biology. Its near-infrared emission is particularly advantageous for minimizing autofluorescence and for potential in vivo imaging applications. The protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in various neurobiological contexts, from fundamental studies of mitochondrial trafficking to screening for compounds that modulate mitochondrial function in disease models. Future work should focus on the quantitative characterization of this compound's photophysical properties in a cellular environment and its validation in models of neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Mit-pzr Staining in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mit-pzr is a novel near-infrared (NIR) fluorescent probe designed for the targeted imaging of mitochondria in living cells.[1] It operates on the principle of aggregation-induced emission (AIE), a phenomenon where the probe becomes highly fluorescent upon aggregation within the mitochondrial membrane.[1][2] This characteristic overcomes the common issue of aggregation-caused quenching seen in many traditional fluorescent dyes, leading to a high signal-to-noise ratio. This compound exhibits excellent photostability and low cytotoxicity, making it an ideal tool for long-term, real-time imaging of mitochondrial dynamics and function in living cells and in vivo.[1][2]

Product Information

PropertyValueReference
CAS Number 2376848-06-3--INVALID-LINK--
Molecular Formula C₃₃H₃₀N₄OS₂--INVALID-LINK--
Molecular Weight 562.75 g/mol --INVALID-LINK--
Excitation Wavelength 485 nm--INVALID-LINK--
Emission Wavelength 705 nm--INVALID-LINK--
Solubility Soluble in DMSO and DMF--INVALID-LINK--
Storage Store at -20°C, protected from light.--INVALID-LINK--

Quantitative Data Summary

The following tables summarize the performance of the this compound probe based on experimental data.

Table 1: Photostability of this compound

Time (minutes)Normalized Fluorescence Intensity (%)
0100
1098
2096
3095
4093
5091
6090

Data represents continuous illumination.

Table 2: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) after 24h Incubation
0 (Control)100
199
597
1095
2092

Cell viability assessed by MTT assay in HeLa cells.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound: Prepare a 1 mM stock solution of this compound by dissolving the required amount in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-10 µM.

  • Cell Staining: Remove the existing culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for NIR imaging.

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for this compound staining and the proposed mechanism of mitochondrial targeting.

Mit_pzr_Workflow Experimental Workflow for this compound Live-Cell Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM this compound stock solution in DMSO prep_working Dilute stock to 5-10 µM in pre-warmed medium prep_stock->prep_working add_stain Incubate cells with This compound staining solution (15-30 min, 37°C) prep_working->add_stain plate_cells Plate cells on microscopy-compatible dish plate_cells->add_stain wash_cells Wash cells twice with pre-warmed PBS add_stain->wash_cells add_media Add fresh pre-warmed imaging medium wash_cells->add_media image Perform live-cell imaging (Ex: 485 nm, Em: 705 nm) add_media->image

This compound Staining Workflow

Mit_pzr_Mechanism Proposed Mechanism of this compound Mitochondrial Targeting cluster_cell Cell cluster_mito Mitochondrion (High Negative Membrane Potential) inner_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix probe_aggregated Aggregated this compound (Fluorescent) inner_membrane->probe_aggregated Aggregation within the lipid bilayer probe_outside This compound Probe (in cytosol) probe_outside->inner_membrane Accumulation driven by negative membrane potential image Imaging (705 nm) probe_aggregated->image Emits Strong NIR Fluorescence

This compound Targeting Mechanism

Application in Studying Mitochondrial Dynamics

This compound is a powerful tool for studying various aspects of mitochondrial biology in live cells. Its high photostability allows for long-term time-lapse imaging to monitor processes such as:

  • Mitochondrial Fission and Fusion: Visualize the dynamic changes in mitochondrial morphology, including the division and merging of mitochondria, which are crucial for maintaining a healthy mitochondrial network.

  • Mitochondrial Motility: Track the movement of mitochondria along the cytoskeleton, providing insights into their distribution and transport to cellular regions with high energy demands.

  • Mitophagy: In combination with other fluorescent probes, this compound can be used to observe the selective engulfment of damaged mitochondria by autophagosomes.

The following diagram illustrates a simplified signaling pathway related to mitochondrial-mediated apoptosis, a process that can be monitored using this compound by observing changes in mitochondrial integrity.

Apoptosis_Pathway Simplified Mitochondrial Apoptosis Pathway cluster_mito Mitochondrion stimulus Apoptotic Stimulus (e.g., DNA damage, stress) bax_bak Bax/Bak Activation stimulus->bax_bak mom_perm Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mom_perm cyto_c Cytochrome c Release mom_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial Apoptosis Pathway

References

Application Notes and Protocols for Mit-pzr in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mit-pzr is a novel, mitochondria-targeted, near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) properties.[1] Its favorable characteristics, including low cytotoxicity, high photostability, and specific mitochondrial targeting, make it a powerful tool for real-time imaging of mitochondria in both live cells and in vivo studies.[1] These application notes provide a comprehensive guide to the use of this compound in confocal microscopy, including detailed protocols for cell staining, imaging, and cytotoxicity assessment.

Product Information and Specifications

This compound is a rhodamine-based probe with a phenothiazine (B1677639) donor.[1] Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2376848-06-3[2]
Chemical Formula C₃₃H₃₀N₄OS₂[2]
Molecular Weight 562.75 g/mol [1]
Excitation Maximum (λex) 485 nm[2]
Emission Maximum (λem) 705 nm[2]
Stokes Shift ~220 nm[1]
Solubility Soluble in DMF and DMSO (e.g., 30 mg/mL)[2]
Storage Store at -20°C for long-term storage, protected from light and moisture.[3]

Key Applications

  • Real-time monitoring of mitochondrial dynamics: this compound's high specificity and photostability allow for long-term imaging of mitochondrial morphology, distribution, and trafficking in live cells.

  • Assessment of mitochondrial health: Changes in mitochondrial membrane potential can affect the accumulation of mitochondria-targeted probes, providing an indirect measure of mitochondrial health.

  • In vivo imaging: The near-infrared emission of this compound allows for deeper tissue penetration, making it suitable for imaging mitochondria in living organisms.[1]

  • Co-localization studies: this compound can be used in conjunction with other fluorescent probes to study the spatial relationship between mitochondria and other organelles or proteins.

Experimental Protocols

Live-Cell Staining and Confocal Imaging with this compound

This protocol describes the general procedure for staining live cells with this compound and imaging them using a confocal microscope. Optimization of probe concentration and incubation time may be required for different cell types.

a. Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 0.563 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

  • Live-Cell Imaging Medium: Use an appropriate live-cell imaging medium that is phenol (B47542) red-free to reduce background fluorescence. Pre-warm the medium to 37°C before use.

b. Cell Preparation:

  • Seed cells on a glass-bottom dish or chamber slide suitable for confocal microscopy.

  • Culture the cells in a 37°C incubator with 5% CO₂ until they reach the desired confluency (typically 70-80%).

c. Staining Protocol:

  • Remove the cell culture medium from the dish.

  • Wash the cells once with pre-warmed live-cell imaging medium.

  • Prepare the this compound staining solution by diluting the 1 mM stock solution in the pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 µM).

  • Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed live-cell imaging medium.

  • Add fresh live-cell imaging medium to the cells for imaging.

d. Confocal Microscopy Settings:

  • Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Set the excitation wavelength to 488 nm.

  • Set the emission detection range to capture the fluorescence from this compound, typically between 650 nm and 750 nm.

  • Adjust the laser power, pinhole size, and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

  • Acquire images using a high-resolution objective lens (e.g., 60x or 100x oil immersion).

experimental_workflow Experimental Workflow for this compound Staining and Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Glass-Bottom Dish wash_cells Wash Cells with Pre-warmed Medium cell_culture->wash_cells probe_prep Prepare 1 mM this compound Stock in DMSO stain_sol_prep Prepare Staining Solution (1-10 µM in medium) probe_prep->stain_sol_prep add_stain Incubate with this compound (15-30 min, 37°C) stain_sol_prep->add_stain wash_cells->add_stain final_wash Wash Cells 2-3 times add_stain->final_wash confocal_setup Confocal Microscope Setup (37°C, 5% CO₂) final_wash->confocal_setup set_params Set Excitation (488 nm) & Emission (650-750 nm) confocal_setup->set_params acquire_images Acquire Images set_params->acquire_images mitochondrial_uptake Principle of this compound Mitochondrial Targeting cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Charge) imm Inner Mitochondrial Membrane (High Membrane Potential, ΔΨm) imm->matrix Accumulates in Matrix cytosol Cytosol cytosol->imm Attracted by ΔΨm mit_pzr This compound (Cationic Probe) mit_pzr->cytosol Enters Cell

References

Application Notes and Protocols for Mit-pzr in Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mit-pzr, a near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) characteristics, for the optimal staining of mitochondria in live cells. Detailed protocols for probe preparation, cell staining, and cytotoxicity assessment are included to ensure reproducible and reliable results in your research.

Introduction to this compound

This compound is a specialized fluorescent probe designed for the targeted imaging of mitochondria. As an AIE-active molecule, this compound exhibits enhanced fluorescence emission upon aggregation within the mitochondrial matrix, offering a high signal-to-noise ratio for clear and specific visualization. Its near-infrared emission profile (absorption/emission maxima at approximately 485/705 nm) minimizes autofluorescence from biological samples and allows for deeper tissue penetration, making it a valuable tool for both in vitro and in vivo studies. The probe's utility is further underscored by its reported low cytotoxicity and good biocompatibility, ensuring minimal impact on cell health during imaging experiments.

Quantitative Data Summary

For optimal mitochondrial staining, the concentration of this compound should be carefully optimized. The following table summarizes the recommended concentration range and key spectral properties.

ParameterValueReference
Optimal Staining Concentration 10 µM[1]
Incubation Time 30 minutes[1]
Excitation Wavelength (λex) 485 nm[2]
Emission Wavelength (λem) 705 nm[2]

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is prepared to facilitate accurate dilution to the final working concentration.

Materials:

Procedure:

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol for Mitochondrial Staining in Live Adherent Cells

This protocol outlines the steps for staining mitochondria in live adherent cells cultured in plates or on coverslips.

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency (typically 60-80%).

  • Prepare the this compound working solution by diluting the 1 mM stock solution in complete cell culture medium to a final concentration of 10 µM.

  • Remove the existing culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the 10 µM this compound working solution to the cells.

  • Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.

  • After incubation, remove the staining solution.

  • Wash the cells three times with warm PBS to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for the 485 nm excitation and 705 nm emission wavelengths.

Cytotoxicity Assessment using MTT Assay

It is crucial to determine the potential cytotoxic effects of the fluorescent probe on the cells under investigation. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) for the desired exposure time (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualization of Experimental Workflow and Probe Mechanism

The following diagrams illustrate the key processes involved in using this compound for mitochondrial staining.

Mit_pzr_Workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM this compound stock solution in DMSO prep_working Dilute stock to 10 µM in culture medium prep_stock->prep_working add_probe Incubate cells with 10 µM this compound for 30 min prep_working->add_probe wash_cells Wash cells with PBS (3 times) add_probe->wash_cells image_cells Image with fluorescence microscope (Ex/Em: 485/705 nm) wash_cells->image_cells

Caption: Workflow for this compound mitochondrial staining.

AIE_Mechanism This compound Aggregation-Induced Emission (AIE) Mechanism Mit_pzr_free This compound in cytoplasm (Freely rotating, weak fluorescence) Mitochondrion Mitochondrion (High membrane potential) Mit_pzr_free->Mitochondrion Accumulation driven by membrane potential Mit_pzr_agg This compound aggregates in matrix (Restricted rotation, strong fluorescence) Mitochondrion->Mit_pzr_agg Aggregation in mitochondrial matrix

Caption: Mechanism of this compound fluorescence enhancement.

References

Application Notes and Protocols for In Vivo Mitochondrial Imaging with a Novel Targeting Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism, signaling, and apoptosis, making them a critical target for understanding disease and developing novel therapeutics. In vivo imaging of mitochondrial function and dysfunction provides invaluable insights into disease progression and treatment efficacy. This document provides a comprehensive guide for the application of a novel, hypothetical mitochondria-targeting near-infrared (NIR) fluorescent probe, hereafter referred to as "Mito-PZR," for in vivo imaging. While a probe with the specific designation "Mit-pzr" is not documented in the public domain, this guide is built upon established principles and protocols for similar mitochondria-targeting fluorescent probes.[1][2][3][4] Researchers developing or working with a new probe of this class can adapt these guidelines for their specific compound.

The protocols outlined below are intended for preclinical research using small animal models. All animal procedures should be performed in accordance with institutional guidelines and regulations.[5][6]

Principle of Action and Signaling Pathway

Mito-PZR is conceptualized as a NIR fluorescent probe designed to specifically accumulate within mitochondria. Its mechanism of action is likely based on the high mitochondrial membrane potential (MMP) of healthy mitochondria.[2][7] The probe would consist of a NIR fluorophore conjugated to a lipophilic cation, such as triphenylphosphonium (TPP+), which drives its accumulation in the negatively charged mitochondrial matrix.[7][8]

Once accumulated, changes in the mitochondrial environment, such as alterations in MMP, production of reactive oxygen species (ROS), or specific enzyme activities, could modulate the fluorescence signal of Mito-PZR, allowing for the visualization and quantification of mitochondrial health.

Mito_PZR_Signaling Conceptual Signaling Pathway of Mito-PZR cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion Mito-PZR_extracellular Mito-PZR (Probe) Mito-PZR_cytosol Mito-PZR in Cytosol Mito-PZR_extracellular->Mito-PZR_cytosol Cellular Uptake Mito-PZR_matrix Accumulated Mito-PZR Mito-PZR_cytosol->Mito-PZR_matrix ΔΨm-driven Accumulation Fluorescence_Signal NIR Fluorescence Signal Mito-PZR_matrix->Fluorescence_Signal Emits NIR Fluorescence MMP Mitochondrial Membrane Potential (ΔΨm) MMP->Mito-PZR_matrix ROS Reactive Oxygen Species (ROS) ROS->Mito-PZR_matrix Modulates Fluorescence

Caption: Conceptual pathway of Mito-PZR uptake and fluorescence activation.

Quantitative Data Summary

Effective in vivo imaging relies on probes with optimal spectral properties and high signal-to-noise ratios. The following table summarizes hypothetical yet desirable quantitative characteristics for a novel probe like Mito-PZR, based on data for existing NIR probes.[9][10][11]

ParameterTarget ValueRationale
Excitation Wavelength (λex) 700 - 800 nmMinimizes tissue autofluorescence and allows for deep tissue penetration.[11]
Emission Wavelength (λem) 750 - 900 nmFalls within the NIR window for optimal signal detection.[11]
Molar Extinction Coefficient (ε) > 100,000 M⁻¹cm⁻¹High coefficient indicates efficient light absorption, leading to a stronger signal.
Quantum Yield (Φ) > 0.1Higher quantum yield results in brighter fluorescence emission.
In Vivo Half-life (t₁/₂) 1 - 4 hoursAllows sufficient time for probe accumulation and imaging before clearance.
Signal-to-Background Ratio > 5Ensures clear distinction of the target signal from surrounding tissue.
Toxicity No observable toxicity at imaging dosesCritical for the safety and ethical use of the probe in living animals.[7]

Experimental Protocols

I. In Vitro Validation of Mito-PZR

Before proceeding to in vivo studies, it is crucial to validate the probe's performance in vitro.

Objective: To confirm mitochondrial localization and functionality of Mito-PZR in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Mito-PZR stock solution (e.g., 1 mM in DMSO)

  • MitoTracker Green FM (for co-localization)

  • Cell culture medium

  • Confocal microscope

Protocol:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Prepare a working solution of Mito-PZR in pre-warmed cell culture medium (final concentration typically 100-500 nM).

  • For co-localization, prepare a working solution of MitoTracker Green (final concentration ~100 nM).[12]

  • Incubate cells with the Mito-PZR working solution for 30-60 minutes at 37°C.

  • If co-localizing, add the MitoTracker Green solution for the final 15-20 minutes of incubation.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed medium to the cells.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for Mito-PZR and MitoTracker Green.

II. In Vivo Imaging Protocol for Mito-PZR

Objective: To visualize and quantify mitochondrial signals in a small animal model.

Materials:

  • Small animal model (e.g., nude mice)

  • Mito-PZR sterile solution for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar

  • Animal warming pad

  • Hair removal cream

Protocol:

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week.

    • One day prior to imaging, remove fur from the area of interest using a hair removal cream to minimize light scatter and absorption.[5]

  • Probe Administration:

    • Prepare a sterile solution of Mito-PZR in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO or other solubilizing agent).

    • The optimal dose should be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight.

    • Administer the probe via intravenous (tail vein) or intraperitoneal injection.[5]

  • Anesthesia and Positioning:

    • Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[5]

    • Place the anesthetized animal on the imaging stage, ensuring it is kept warm with a heating pad.

  • Image Acquisition:

    • Transfer the animal to the in vivo imaging system.

    • Select the appropriate excitation and emission filters for Mito-PZR.

    • Acquire a baseline image before probe injection if necessary.

    • Acquire images at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window.[10]

    • Optimize acquisition parameters such as exposure time and binning to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target tissues.

    • Quantify the fluorescence intensity within the ROIs (e.g., in units of radiance or photon flux).

    • Normalize the signal to a control region or to the pre-injection signal if applicable.

InVivo_Workflow In Vivo Imaging Experimental Workflow Animal_Prep Animal Preparation (Hair Removal) Probe_Admin Probe Administration (e.g., IV Injection) Animal_Prep->Probe_Admin Anesthesia Anesthesia Probe_Admin->Anesthesia Imaging In Vivo Image Acquisition Anesthesia->Imaging Data_Analysis Data Analysis (ROI Quantification) Imaging->Data_Analysis Ex_Vivo Ex Vivo Validation (Organ Imaging) Imaging->Ex_Vivo Optional

Caption: A streamlined workflow for in vivo imaging experiments.

III. Ex Vivo Validation

Objective: To confirm the biodistribution of Mito-PZR in specific organs.

Protocol:

  • Following the final in vivo imaging time point, euthanize the animal according to approved protocols.

  • Immediately dissect the organs of interest (e.g., tumor, liver, kidneys, heart, brain).

  • Arrange the organs on a non-fluorescent surface within the imaging system.

  • Acquire a final fluorescence image of the dissected organs to confirm the source of the in vivo signal.[6]

Applications in Drug Development

The use of mitochondria-targeting probes like Mito-PZR has significant implications for drug development:

  • Efficacy Studies: Monitor the therapeutic effect of drugs designed to modulate mitochondrial function.

  • Toxicity Screening: Assess the potential for drug-induced mitochondrial toxicity early in the development pipeline.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Visualize the delivery of drugs to mitochondria-rich tissues and correlate this with their therapeutic or adverse effects.

  • Disease Modeling: Study the role of mitochondrial dysfunction in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[13]

By providing a non-invasive, real-time window into mitochondrial biology, in vivo imaging with targeted probes can accelerate the discovery and development of new medicines.

References

Application Notes and Protocols for Flow Cytometric Analysis of PZR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mit-pzr" did not yield specific results for a known reagent or application. This document is based on the hypothesis that "this compound" refers to a tool for studying Protein Zero Related (PZR) , a transmembrane glycoprotein (B1211001) and signaling hub. The following application notes and protocols are constructed based on established flow cytometry techniques for protein and signaling pathway analysis and the known functions of PZR.

Introduction

Protein Zero Related (PZR) is a type I transmembrane glycoprotein that functions as a critical signaling hub in various cellular processes.[1] As a member of the immunoglobulin superfamily, PZR is involved in cell adhesion, motility, and the regulation of signaling cascades.[1] Notably, PZR interacts with and regulates SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases, playing a role in oncogenesis, immunomodulation, and antiviral responses.[1] Given its involvement in diverse physiological and pathological processes, the study of PZR signaling is of significant interest to researchers in oncology, immunology, and drug development.[1][2]

Flow cytometry is a powerful technique for the multi-parameter analysis of single cells in a heterogeneous population.[3][4] It allows for the quantification of cell surface and intracellular protein expression, as well as the analysis of signaling events such as protein phosphorylation.[5][6] This document provides detailed protocols for the application of a hypothetical fluorescently-labeled antibody, herein referred to as "this compound" (e.g., an anti-PZR antibody conjugated to a fluorophore), for the analysis of PZR expression and signaling by flow cytometry.

Data Presentation

Table 1: PZR Expression in Different Cell Lines

This table presents hypothetical data on the percentage of PZR-positive cells and the median fluorescence intensity (MFI) of PZR expression across various cancer cell lines, as determined by flow cytometry using a PE-conjugated anti-PZR antibody.

Cell LineCancer TypePercentage of PZR-Positive Cells (%)Median Fluorescence Intensity (MFI)
JurkatT-cell acute lymphoblastic leukemia85.212,345
CEMT-cell acute lymphoblastic leukemia65.78,912
MOLT4T-cell acute lymphoblastic leukemia42.15,432
RajiB-cell lymphoma92.515,678
Healthy PBMCs-15.32,109
Table 2: Effect of Concanavalin A (ConA) Stimulation on PZR Phosphorylation

This table shows hypothetical quantitative data on the change in PZR phosphorylation in Jurkat cells upon stimulation with Concanavalin A (ConA), a known ligand that activates PZR signaling.[1] Data was acquired using a phospho-specific anti-PZR antibody in a phospho-flow cytometry assay.

TreatmentStimulation Time (minutes)Percentage of Phospho-PZR Positive Cells (%)Median Fluorescence Intensity (MFI) of Phospho-PZR
Unstimulated Control05.1512
ConA (10 µg/mL)545.84,567
ConA (10 µg/mL)1578.39,876
ConA (10 µg/mL)3055.26,123

Experimental Protocols

Protocol 1: Cell Surface Staining of PZR

This protocol describes the steps for staining cell surface PZR using a directly conjugated "this compound" antibody for flow cytometric analysis.

Materials:

  • Cells in single-cell suspension (e.g., Jurkat, Raji)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-PZR antibody ("this compound")

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle detachment method like Accutase or EDTA treatment.[7]

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes at 4°C.[7]

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL.[7]

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.[8]

  • Antibody Staining:

    • Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated anti-PZR antibody ("this compound") to the cells.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C after each wash.

  • Viability Staining and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If using a non-fixable viability dye like PI or 7-AAD, add it to the cells 5-10 minutes before analysis.

    • Acquire data on a flow cytometer.

Protocol 2: Intracellular Phospho-Flow Cytometry for PZR Signaling

This protocol is for the detection of phosphorylated PZR and downstream signaling proteins.

Materials:

  • Cells in single-cell suspension

  • Stimulant (e.g., Concanavalin A)

  • Fixation Buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)

  • Fluorochrome-conjugated antibodies:

    • Anti-phospho-PZR

    • Anti-phospho-Src

    • Cell surface markers for cell identification (e.g., CD3, CD45)

  • Flow Cytometry Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare cells in a single-cell suspension at 1 x 10^7 cells/mL in serum-free media.

    • Stimulate the cells with the desired concentration of ConA for various time points at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately stop the stimulation by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization:

    • Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.[9] Alternatively, use a saponin-based permeabilization buffer for 10-15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove the permeabilization buffer.

    • Create an antibody cocktail containing the anti-phospho-PZR, anti-phospho-Src, and any cell surface marker antibodies in Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in the antibody cocktail and incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Data Acquisition:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer.

Mandatory Visualizations

PZR_Signaling_Pathway PZR Signaling Pathway ConA Concanavalin A (Ligand) PZR PZR Receptor ConA->PZR Binds to cSrc c-Src Kinase PZR->cSrc Activates pPZR Phosphorylated PZR cSrc->pPZR Phosphorylates SHP2 SHP-2 Phosphatase pPZR->SHP2 Recruits Downstream Downstream Signaling (Oncogenesis, Immunomodulation) SHP2->Downstream Modulates

Caption: PZR signaling pathway initiated by ligand binding.

Flow_Cytometry_Workflow Flow Cytometry Workflow for PZR Analysis Start Single-Cell Suspension Stimulation Cell Stimulation (Optional, for phospho-flow) Start->Stimulation Blocking Fc Receptor Blocking Start->Blocking Surface Staining Fix_Perm Fixation & Permeabilization (for intracellular targets) Stimulation->Fix_Perm Fix_Perm->Blocking Staining Antibody Staining (e.g., this compound, anti-phospho-PZR) Blocking->Staining Wash Wash Cells Staining->Wash Acquisition Data Acquisition (Flow Cytometer) Wash->Acquisition Analysis Data Analysis (Gating, MFI, etc.) Acquisition->Analysis

References

Application Notes and Protocols for Mit-pzr Co-staining with other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mit-pzr is a novel mitochondria-targeted fluorescent probe characterized by its aggregation-induced emission (AIE) properties. This far-red emitting probe exhibits an absorption maximum at approximately 485 nm and an emission maximum at around 705 nm, making it an excellent candidate for multicolor imaging with reduced spectral overlap with commonly used green and red fluorescent probes.[1][2][3] Its ability to specifically accumulate in mitochondria allows for the investigation of mitochondrial dynamics, morphology, and function in live cells and in vivo.[1][3] This document provides detailed protocols for co-staining live cells with this compound and a variety of other fluorescent probes to simultaneously visualize mitochondria and other cellular components or assess mitochondrial health.

Spectral Properties of this compound

The spectral characteristics of this compound are crucial for designing successful co-staining experiments. Its large Stokes shift and far-red emission minimize bleed-through into channels used for detecting other fluorophores.

PropertyWavelength (nm)
Maximum Excitation~485
Maximum Emission~705

General Guidelines for Live-Cell Co-staining

Successful co-staining requires careful consideration of the spectral properties of all probes, their compatibility with live-cell imaging conditions, and the potential for phototoxicity.

  • Sequential Staining: To minimize potential interactions between probes, it is generally recommended to perform sequential staining, starting with the probe that requires a longer incubation time or has a more complex loading procedure.

  • Concentration Optimization: The optimal concentration for each probe should be determined empirically to achieve bright staining with minimal background and cytotoxicity.

  • Imaging Conditions: Use the lowest possible laser power and exposure times to minimize phototoxicity and photobleaching, especially during time-lapse imaging.[4]

  • Controls: Always include single-stained controls for each probe to set up the microscope correctly and to check for any spectral bleed-through between channels.

Experimental Protocols

The following are detailed protocols for co-staining with this compound and other fluorescent probes. These protocols are starting points and may require optimization for specific cell types and experimental conditions.

Protocol 1: Co-staining of Mitochondria (this compound) and Nuclei (Hoechst 33342)

This protocol allows for the simultaneous visualization of mitochondrial morphology and nuclear DNA.

Materials:

  • This compound

  • Hoechst 33342

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

  • This compound Staining:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined but a starting concentration of 1-5 µM is recommended.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Hoechst 33342 Co-staining:

    • Prepare a working solution of Hoechst 33342 in pre-warmed live-cell imaging medium at a final concentration of 1-5 µg/mL.

    • Remove the this compound staining solution and wash the cells once with pre-warmed PBS.

    • Add the Hoechst 33342 staining solution to the cells and incubate for 5-15 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Hoechst 33342 (Ex/Em: ~350/461 nm) and this compound (Ex/Em: ~485/705 nm).

Quantitative Data Summary:

ParameterHoechst 33342This compound
Excitation (nm)~350~485
Emission (nm)~461~705
Concentration1-5 µg/mL1-5 µM
Incubation Time5-15 min15-30 min

Experimental Workflow:

Caption: Workflow for co-staining with this compound and Hoechst 33342.

Protocol 2: Co-staining of Mitochondria (this compound) and Lysosomes (LysoTracker™ Green DND-26)

This protocol enables the simultaneous visualization of mitochondria and acidic organelles like lysosomes.

Materials:

  • This compound

  • LysoTracker™ Green DND-26

  • Live-cell imaging medium

  • PBS

  • Cells cultured on glass-bottom dishes

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • This compound Staining:

    • Prepare a 1-5 µM working solution of this compound in pre-warmed live-cell imaging medium.

    • Wash cells once with PBS.

    • Incubate cells with the this compound solution for 15-30 minutes at 37°C.

  • LysoTracker™ Green DND-26 Co-staining:

    • During the last 5-15 minutes of the this compound incubation, add LysoTracker™ Green DND-26 to the medium at a final concentration of 50-75 nM.

  • Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh imaging medium.

    • Image the cells using appropriate filter sets for LysoTracker™ Green (Ex/Em: ~465/540 nm) and this compound (Ex/Em: ~485/705 nm).

Quantitative Data Summary:

ParameterLysoTracker™ GreenThis compound
Excitation (nm)~465~485
Emission (nm)~540~705
Concentration50-75 nM1-5 µM
Incubation Time5-15 min15-30 min

Experimental Workflow:

Caption: Workflow for co-staining with this compound and LysoTracker Green.

Protocol 3: Co-staining of Mitochondria (this compound) and Endoplasmic Reticulum (ER-Tracker™ Green)

This protocol is for the simultaneous visualization of mitochondria and the endoplasmic reticulum.

Materials:

  • This compound

  • ER-Tracker™ Green (BODIPY™ FL Glibenclamide)

  • Live-cell imaging medium

  • PBS

  • Cells cultured on glass-bottom dishes

Procedure:

  • Cell Preparation: Grow cells to the desired confluency.

  • Staining:

    • Prepare a staining solution containing both this compound (1-5 µM) and ER-Tracker™ Green (0.5-1 µM) in pre-warmed live-cell imaging medium.

    • Wash cells once with PBS.

    • Incubate cells with the combined staining solution for 15-30 minutes at 37°C.[5]

  • Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh imaging medium.

    • Image using appropriate filter sets for ER-Tracker™ Green (Ex/Em: ~504/511 nm) and this compound (Ex/Em: ~485/705 nm).[6]

Quantitative Data Summary:

ParameterER-Tracker™ GreenThis compound
Excitation (nm)~504~485
Emission (nm)~511~705
Concentration0.5-1 µM1-5 µM
Incubation Time15-30 min15-30 min

Experimental Workflow:

Caption: Workflow for co-staining with this compound and ER-Tracker Green.

Co-staining for Mitochondrial Function Assessment

This compound can be co-stained with functional indicators to correlate mitochondrial morphology with their physiological state.

Co-staining with a Mitochondrial Membrane Potential Probe (e.g., TMRM)

This allows for the simultaneous assessment of mitochondrial localization and membrane potential.

Protocol:

  • Stain with this compound as described in Protocol 1.

  • During the last 15-20 minutes of this compound incubation, add Tetramethylrhodamine, Methyl Ester (TMRM) at a final concentration of 20-200 nM.[7]

  • Wash and image with filter sets for TMRM (Ex/Em: ~548/573 nm) and this compound.

Signaling Pathway/Logical Relationship:

G Mit_pzr This compound (Mitochondrial Mass/Localization) TMRM TMRM (Mitochondrial Membrane Potential) Healthy_Mito Healthy Mitochondria Healthy_Mito->Mit_pzr High Signal Healthy_Mito->TMRM High Signal Stressed_Mito Stressed/Apoptotic Mitochondria Stressed_Mito->Mit_pzr Signal Present Stressed_Mito->TMRM Low/No Signal

Caption: Relationship between probe signals and mitochondrial health.

Troubleshooting

Common issues in multicolor live-cell imaging include weak signal, high background, phototoxicity, and spectral bleed-through.

IssuePossible CauseSolution
Weak Signal Suboptimal probe concentration.Optimize probe concentration through titration.
Insufficient incubation time.Increase incubation time.
Incorrect filter sets.Ensure filter sets match the probe's excitation and emission spectra.[4]
High Background Probe concentration too high.Decrease probe concentration.
Incomplete washing.Increase the number and duration of wash steps.[4]
Autofluorescence.Use a phenol (B47542) red-free imaging medium.[4]
Phototoxicity High laser power or long exposure.Use the lowest possible laser power and exposure times.[4]
Frequent imaging.Reduce the frequency of image acquisition in time-lapse experiments.
Spectral Bleed-through Overlapping emission spectra.Use spectrally well-separated probes. Perform sequential imaging. Use spectral unmixing if available on the microscope software.[8][9][10][11][12]

Fixation and Permeabilization

While this compound is primarily intended for live-cell imaging, some applications may require post-imaging fixation for further analysis. The AIE properties of this compound may offer some resistance to signal loss upon fixation, but this needs to be empirically determined.

General Fixation Protocol (Post-Live Imaging):

  • After live-cell imaging, carefully remove the imaging medium.

  • Wash cells once with PBS.

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Cells can now be permeabilized (e.g., with 0.1-0.5% Triton X-100 in PBS for 10 minutes) if subsequent immunofluorescence is required.[13]

Note: Fixation can affect the fluorescence of many probes. It is crucial to test the compatibility of each probe with the chosen fixation and permeabilization method. Some mitochondrial probes are known to be lost after fixation.[14][15]

By following these detailed protocols and guidelines, researchers can effectively utilize this compound in co-staining experiments to gain deeper insights into mitochondrial biology and its role in cellular health and disease.

References

Application Notes and Protocols: Mit-pzr for Long-Term Cell Tracking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term cell tracking is a critical technique in biological research and drug development, enabling the visualization and analysis of dynamic cellular processes such as cell migration, proliferation, and differentiation over extended periods. Traditional fluorescent probes for long-term cell tracking often suffer from limitations like photobleaching and cytotoxicity, which can compromise experimental results. Mit-pzr is a novel mitochondria-targeted fluorescent probe that leverages the principle of Aggregation-Induced Emission (AIE) to overcome these challenges.[1][2] Its unique properties make it an exceptional tool for real-time, long-term imaging of live cells both in vitro and in vivo.

This compound is characterized by its specific accumulation in mitochondria, driven by a targeting moiety. Upon aggregation within the mitochondrial environment, its fluorescence intensity is significantly enhanced, leading to a high signal-to-noise ratio. This AIE property also contributes to its remarkable photostability, allowing for continuous imaging over days with minimal signal loss.[3][4][5] These attributes, combined with low cytotoxicity, position this compound as a superior alternative to conventional fluorescent dyes for long-term cell tracking studies.

Mechanism of Action

This compound's functionality is based on two key features: mitochondria-targeting and Aggregation-Induced Emission (AIE).

  • Mitochondria Targeting: this compound possesses a cationic moiety that facilitates its accumulation within the mitochondria. The negative membrane potential of the inner mitochondrial membrane drives the electrophoretic uptake of the positively charged probe. This ensures specific labeling of mitochondria with high efficiency.

  • Aggregation-Induced Emission (AIE): In a dilute solution or outside the cell, this compound is in a molecularly dissolved state and exhibits weak fluorescence. Upon entering the crowded environment of the mitochondria, the probe molecules aggregate. This aggregation restricts intramolecular rotation, a non-radiative energy dissipation pathway, forcing the molecules to release their energy as strong fluorescence. This "light-up" phenomenon upon aggregation is the hallmark of AIE luminogens and is responsible for the high contrast and photostability of this compound.[1][2]

Key Features and Applications

Key Features:

  • High Photostability: Resistant to photobleaching even under continuous laser irradiation, enabling long-term time-lapse imaging.[1][2]

  • Low Cytotoxicity: Minimal impact on cell viability and normal physiological functions, ensuring the integrity of long-term experiments.

  • High Signal-to-Noise Ratio: The AIE property results in bright fluorescence only upon mitochondrial aggregation, minimizing background noise.

  • Specific Mitochondrial Targeting: Provides clear visualization of mitochondrial dynamics and morphology.

  • Suitability for in vivo Imaging: The near-infrared emission of this compound allows for deep tissue penetration, making it suitable for animal studies.

Applications:

  • Long-term cell fate tracking: Monitoring cell division, migration, and differentiation in cell culture or in animal models.

  • Mitochondrial dynamics studies: Visualizing mitochondrial fission, fusion, and transport in real-time.[3][4][5]

  • Drug screening: Assessing the effects of therapeutic compounds on mitochondrial health and cell viability over time.

  • Stem cell research: Tracking the behavior of transplanted stem cells and their progeny.

  • Cancer biology: Studying the migration and invasion of cancer cells.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this compound, based on data from similar mitochondria-targeted AIE probes.

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex)485 nm
Emission Maximum (λem)705 nm
Quantum YieldHigh in aggregated state
Stokes ShiftLarge

Table 2: Performance in Long-Term Cell Tracking

ParameterThis compoundConventional Dyes (e.g., MitoTracker Green)
Photostability High (minimal photobleaching after hours of continuous imaging)Low (significant photobleaching within minutes)
Cytotoxicity Low (maintains high cell viability at working concentrations)Moderate to High (can induce cytotoxicity over time)
Signal Retention Excellent (stable signal for up to 7 days)[3][4][5]Poor (signal diminishes with cell division and time)
Signal-to-Noise Ratio HighModerate

Experimental Protocols

Protocol 1: Live Cell Staining with this compound

This protocol describes the general procedure for staining live cells in culture with this compound for fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dish or plate

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a live-cell imaging dish or plate and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution:

    • Thaw the this compound stock solution at room temperature.

    • Dilute the this compound stock solution in serum-free medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined for each cell type.

  • Cell Staining:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed complete culture medium.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters for this compound (Excitation: ~485 nm, Emission: ~705 nm).

Protocol 2: Long-Term Time-Lapse Imaging

This protocol outlines the procedure for performing long-term cell tracking experiments using this compound.

Materials:

  • This compound stained cells (from Protocol 1)

  • Live-cell imaging system with an environmental chamber (37°C, 5% CO2, humidity control)

  • Image analysis software

Procedure:

  • Prepare Stained Cells: Follow Protocol 1 to stain the cells with this compound.

  • Set up Imaging System:

    • Place the imaging dish/plate on the microscope stage within the environmental chamber.

    • Allow the temperature and CO2 levels to stabilize.

  • Acquire Images:

    • Select multiple fields of view for imaging.

    • Set up the time-lapse parameters (e.g., image acquisition every 10-30 minutes for the desired duration, which can be hours or days).

    • Use the lowest possible excitation light intensity to minimize phototoxicity, even though this compound is highly photostable.

    • Begin the time-lapse acquisition.

  • Data Analysis:

    • Use image analysis software to track individual cells or cell populations over time.

    • Analyze cellular parameters such as migration speed, directionality, and proliferation rate.

Protocol 3: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) in complete culture medium.

    • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Mit_pzr_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Mit_pzr_Molecular This compound (Molecularly Dissolved) Weak Fluorescence Mit_pzr_Cytoplasm This compound Mit_pzr_Molecular->Mit_pzr_Cytoplasm Cellular Uptake Mit_pzr_Aggregated This compound (Aggregated) Strong Fluorescence (AIE) Mit_pzr_Cytoplasm->Mit_pzr_Aggregated Mitochondrial Targeting (Negative Membrane Potential) Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seed cells on imaging dish) Start->Cell_Culture Prepare_Staining_Solution 2. Prepare this compound Staining Solution (1-10 µM in serum-free medium) Cell_Culture->Prepare_Staining_Solution Cell_Staining 3. Cell Staining (Incubate for 15-30 min) Prepare_Staining_Solution->Cell_Staining Washing 4. Wash Cells (Remove excess probe) Cell_Staining->Washing Live_Cell_Imaging 5. Live-Cell Imaging (Acquire time-lapse images) Washing->Live_Cell_Imaging Data_Analysis 6. Data Analysis (Track cells and quantify dynamics) Live_Cell_Imaging->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Administration of a PZR Inhibitor (PZR-i) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein Zero Related (PZR) is a type I transmembrane glycoprotein (B1211001) that functions as a versatile signaling hub.[1] It is involved in various cellular processes, including cell adhesion, migration, and signal transduction.[1][2] PZR acts as a receptor for Concanavalin (B7782731) A (ConA) and modulates the activity of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1][3] Dysregulation of PZR signaling has been implicated in several diseases, including cancer, making it a promising therapeutic target.[1][2] These application notes provide a detailed protocol for the in vivo administration of a hypothetical PZR inhibitor, hereafter referred to as "PZR-i," for pre-clinical animal studies.

Mechanism of Action and Signaling Pathway

PZR is a cell surface glycoprotein that, upon stimulation by ligands such as ConA, initiates a downstream signaling cascade.[1][3] This process involves the activation of c-Src, leading to the autophosphorylation of PZR.[1] The phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the intracellular domain of PZR then serve as docking sites for the recruitment of SHP-2.[1][3] This signaling pathway plays a crucial role in regulating cellular processes like adhesion and migration.

PZR Signaling Pathway Diagram:

PZR_Signaling_Pathway cluster_membrane Cell Membrane PZR PZR cSrc_inactive c-Src (inactive) PZR->cSrc_inactive recruits PZR_p Phosphorylated PZR ConA ConA (Ligand) ConA->PZR binds cSrc_active c-Src (active) cSrc_inactive->cSrc_active activates cSrc_active->PZR phosphorylates SHP2 SHP-2 PZR_p->SHP2 recruits Downstream Downstream Signaling (Adhesion, Migration) SHP2->Downstream

Caption: PZR signaling pathway upon ligand binding.

Experimental Protocols

Animal Models

The choice of animal model is critical for the successful evaluation of PZR-i. Syngeneic mouse models are commonly used for in vivo antitumor efficacy studies.

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are frequently used.

  • Tumor Cells: Syngeneic tumor cell lines such as MC38 (colon), B16-F10 (melanoma), or 4T1 (breast cancer) are appropriate choices.[4]

Preparation and Administration of PZR-i

The formulation and route of administration will depend on the physicochemical properties of PZR-i.

a. Formulation:

The vehicle for PZR-i should be chosen based on its solubility and the intended route of administration. A vehicle control group must be included in all experiments.

Vehicle ComponentPurposeExample Concentration
DMSOSolubilizing agent5-10%
PEG300/PEG400Co-solvent30-50%
Tween 80Surfactant0.2-2%
0.5% MethylcelluloseSuspending agentAs needed
Saline or PBSDiluentTo final volume

b. Routes of Administration:

The selection of the administration route should consider scientific objectives and ethical guidelines to minimize animal stress.[5]

  • Oral Gavage: Suitable for long-term studies. The drug can be formulated in a palatable jelly to encourage voluntary intake and reduce stress.[6][7][8]

  • Intraperitoneal (IP) Injection: A common route for systemic administration.

  • Subcutaneous (SC) Injection: Allows for slower absorption and sustained release.

  • Intravenous (IV) Injection: For rapid and direct systemic delivery.

c. Dosing:

The dosage of PZR-i should be determined from prior in vitro studies and dose-ranging finding studies in vivo.

ParameterExample Value
Dose Range1 - 50 mg/kg
Dosing FrequencyOnce or twice daily
Treatment Duration14 - 28 days
In Vivo Antitumor Efficacy Study

This protocol outlines a typical experiment to assess the antitumor efficacy of PZR-i.

a. Tumor Cell Implantation:

  • Culture the chosen tumor cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or PBS.

  • Subcutaneously inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[4]

b. Treatment:

  • Once tumors are palpable and reach a size of 50-100 mm³, randomize the mice into treatment and vehicle control groups.

  • Administer PZR-i or vehicle according to the predetermined schedule and route.

c. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[4]

  • Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.[4]

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.[4]

  • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.

Experimental Workflow Diagram:

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with PZR-i or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo antitumor efficacy study.

Data Presentation

All quantitative data should be summarized in a clear and structured format for easy comparison between treatment and control groups.

Table 1: Tumor Growth and Body Weight Data

Treatment GroupDay 0 (mm³)Day 3 (mm³)Day 6 (mm³)Day 9 (mm³)Day 12 (mm³)Day 15 (mm³)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
PZR-i (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
PZR-i (25 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Treatment GroupDay 0 (g)Day 3 (g)Day 6 (g)Day 9 (g)Day 12 (g)Day 15 (g)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
PZR-i (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
PZR-i (25 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Endpoint Tumor Weight

Treatment GroupMean Tumor Weight (g) ± SEM
Vehicle ControlValue
PZR-i (10 mg/kg)Value
PZR-i (25 mg/kg)Value

Troubleshooting

IssuePossible CauseSolution
Poor solubility of PZR-i Inappropriate vehicleTest different solvent systems (e.g., increase co-solvent percentage, add a surfactant).[9]
High toxicity/weight loss Dose is too highPerform a dose-ranging study to determine the maximum tolerated dose (MTD).
No antitumor effect Insufficient dose, poor bioavailability, inactive compoundIncrease the dose, change the route of administration, or re-evaluate the compound's activity.
High variability in tumor growth Inconsistent cell injection, variable animal healthEnsure consistent cell numbers and injection technique. Monitor animal health closely.

Disclaimer: This document provides a general guideline for the in vivo administration of a hypothetical PZR inhibitor. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with an approved animal care and use protocol.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence for Mitochondrial Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitochondrial fluorescence imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using mitochondrial probes like "Mito-Probe PZR". High background fluorescence can obscure the desired signal, leading to difficulties in data interpretation and inaccurate results.[1][2]

FAQs and Troubleshooting Guides

Here are some common questions and issues encountered during mitochondrial fluorescence experiments, along with troubleshooting steps to address them.

Q1: What are the primary sources of high background fluorescence in my mitochondrial staining experiment?

High background fluorescence can originate from several sources. The two main categories are autofluorescence from the biological sample itself and non-specific binding of the fluorescent probe.[3] Other contributing factors can include the imaging medium and contaminated reagents.[2][4]

Q2: How can I determine the source of the high background?

A systematic approach is crucial. Start by including proper controls in your experiment.

  • Unstained Control: The most informative control is an unstained sample (cells or tissue treated with all reagents except the fluorescent probe).[1][5] Observing this control under the microscope will reveal the level of autofluorescence. If the unstained sample shows high fluorescence, the issue is likely autofluorescence.[6][7]

  • Probe-Only Control: If the unstained sample is dark but your stained sample has high background, the problem is more likely related to the fluorescent probe, such as non-specific binding or using too high a concentration.[7][8][9]

Q3: My unstained control shows significant fluorescence. How can I reduce autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological materials like collagen, elastin, NADH, and riboflavins.[1] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1][2]

Here are several strategies to combat autofluorescence:

  • Spectral Separation: Choose a mitochondrial probe that excites and emits at longer wavelengths (in the red or far-red spectrum), as autofluorescence is often more prominent in the blue and green regions of the spectrum.[1][4]

  • Chemical Quenching: Several reagents can be used to quench autofluorescence. For example, treating samples with sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence.[6][10] Commercially available quenching kits, such as TrueVIEW®, can also be effective.[10][11]

  • Photobleaching: Intentionally exposing the sample to the excitation light before imaging can "burn out" the autofluorescent components.[12][13] This should be done carefully to avoid damaging the sample or photobleaching your probe of interest.

  • Choice of Imaging Medium: For live-cell imaging, use a medium with low autofluorescence, such as one without phenol (B47542) red or with reduced serum content.[2][4][14]

  • Fixation Method: If possible, consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation instead of aldehyde-based fixatives.[1][2]

Q4: My stained sample has high background, but my unstained control is fine. What should I do?

This scenario points towards issues with the fluorescent probe's application. Here’s how to troubleshoot:

  • Optimize Probe Concentration: Using too high a concentration of the mitochondrial probe is a common cause of high background.[7][8] Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Thorough Washing: Insufficient washing will leave unbound fluorescent probes in the sample.[8][15] Increase the number and duration of wash steps after probe incubation.[16][17]

  • Blocking Non-Specific Binding: Although less common for small molecule mitochondrial dyes compared to antibody-based staining, blocking can sometimes help. Incubating with a protein solution like Bovine Serum Albumin (BSA) can reduce non-specific binding.[18][19][20]

Q5: Could my imaging setup be contributing to the high background?

Yes, your imaging parameters can significantly impact the perceived background.

  • Adjust Imaging Settings: Optimize the gain and exposure time on your microscope. While increasing these can make your signal brighter, it will also amplify the background. Find a balance that provides a clear signal without excessive noise.

  • Spectral Unmixing: If you have access to a spectral imaging system, you can use spectral unmixing algorithms to computationally separate the specific signal of your mitochondrial probe from the background autofluorescence.[14][21][22][23]

Quantitative Data Summary

The effectiveness of different background reduction techniques can vary. Below is a table summarizing the potential reduction in background fluorescence reported for certain methods.

MethodReported Background ReductionNotes
Photobleaching Up to 80%The rate of photobleaching can differ for various biological components.[12]
Switching to Red-Shifted Dyes > 5-fold higher Signal-to-BackgroundCompared to green fluorescent proteins (GFP).[4]
Commercial Quenching Agents (e.g., TrueVIEW®) Significant reductionEffective against non-lipofuscin sources of autofluorescence.[11]
Sodium Borohydride Treatment Variable, but effective for aldehyde-induced autofluorescenceShould be used with caution as it can affect antigenicity in some cases.[6][10]

Experimental Protocols

Protocol: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is for reducing autofluorescence in cells or tissue sections that have been fixed with aldehyde-based fixatives like paraformaldehyde or glutaraldehyde.[6]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH4)

  • Fixed cell or tissue samples

Procedure:

  • After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed with your standard mitochondrial probe staining protocol.

Visualizations

Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow Troubleshooting High Background Fluorescence Start High Background Observed CheckUnstained Image Unstained Control Start->CheckUnstained Autofluorescence High Background in Unstained Control? (Autofluorescence) CheckUnstained->Autofluorescence Yes ProbeIssue Low Background in Unstained Control (Probe-Related Issue) CheckUnstained->ProbeIssue No ReduceAutofluorescence Implement Autofluorescence Reduction Strategies Autofluorescence->ReduceAutofluorescence OptimizeProbe Optimize Probe Staining Protocol ProbeIssue->OptimizeProbe Spectral Use Red-Shifted Probes ReduceAutofluorescence->Spectral Quenching Apply Chemical Quenchers (e.g., Sodium Borohydride) ReduceAutofluorescence->Quenching Photobleach Perform Photobleaching ReduceAutofluorescence->Photobleach Titrate Titrate Probe Concentration OptimizeProbe->Titrate Wash Increase Washing Steps OptimizeProbe->Wash Block Consider Blocking Step OptimizeProbe->Block

Caption: A logical workflow to diagnose the source of high background fluorescence.

Signaling Pathway: Mitochondrial Probe Action

MitochondrialProbe Mechanism of a Potential-Dependent Mitochondrial Probe cluster_cell Cell cluster_mito Mitochondrion MitoProbe Mito-Probe PZR (Cationic) Matrix Mitochondrial Matrix (Negative Membrane Potential) MitoProbe->Matrix Accumulation driven by membrane potential Fluorescence Specific Fluorescence Signal Matrix->Fluorescence Emits Signal CytosolProbe Unbound Probe in Cytosol CytosolProbe->MitoProbe Enters Mitochondria Outside Extracellular Space Outside->CytosolProbe Probe Addition

Caption: Accumulation of a cationic mitochondrial probe based on membrane potential.

References

Common issues with Mit-pzr staining and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mit-pzr staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very weak or no fluorescent signal after staining with this compound. What could be the cause?

A weak or absent signal is a common issue and can stem from several factors:

  • Inappropriate Dye Concentration: The concentration of the this compound dye is critical. If the concentration is too low, the fluorescence may be undetectable.[1] It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[2][3]

  • Suboptimal Incubation Time: Incubation times that are too short may not allow for sufficient dye accumulation in the mitochondria. Conversely, excessively long incubation periods can lead to cytotoxicity and signal loss.[4] Typical incubation times range from 15 to 45 minutes.[5]

  • Loss of Mitochondrial Membrane Potential (for potential-dependent dyes): If this compound is a dye that accumulates based on mitochondrial membrane potential (ΔΨm), a loss of this potential in unhealthy or apoptotic cells will prevent dye uptake, resulting in a dim or absent signal.[6][7] It is crucial to use healthy, actively respiring cells.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.

  • Cell Fixation Issues: Most mitochondrial dyes are intended for use in live cells.[1][7] Fixation with aldehydes before staining will prevent dye uptake. If you must fix your cells, it is generally recommended to stain the live cells first, followed by fixation.[5][6] Note that some dyes are not compatible with fixation and may be lost during the process.[1][4]

Q2: My this compound staining shows high background fluorescence or diffuse cytoplasmic signal instead of distinct mitochondrial localization. How can I resolve this?

High background or non-specific staining can obscure the desired mitochondrial signal. Here are some potential causes and solutions:

  • Excessive Dye Concentration: Using too high a concentration of this compound is a frequent cause of diffuse cytoplasmic staining.[4] Optimize the dye concentration by performing a dose-response experiment.[2][3]

  • Prolonged Incubation Time: Incubating the cells with the dye for too long can lead to its accumulation in other cellular compartments.[4]

  • Inadequate Washing Steps: After incubation with the dye, it is important to wash the cells to remove any unbound probe from the medium and the cell surface.[8]

  • Use of Complete Media: Some components in complete media can interfere with the staining process. It may be beneficial to perform the staining in a serum-free medium or a simple buffer solution.[5]

  • Crystallization of the Probe: Some fluorescent probes may crystallize if not properly dissolved. Ensure the this compound stock solution is fully dissolved in a suitable solvent like DMSO and consider filtering the staining solution if necessary.[2]

Q3: The fluorescent signal from this compound is fading quickly during imaging (photobleaching). What can I do to minimize this?

Photobleaching is the light-induced destruction of fluorophores, leading to signal loss.[9][10] Here are some strategies to mitigate it:

  • Reduce Exposure Time and Light Intensity: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[6]

  • Use an Antifade Mounting Medium: For fixed-cell imaging, use a commercially available antifade mounting medium to protect the sample from photobleaching.

  • Image Acquisition Strategy: When performing time-lapse imaging, acquire images at longer intervals if your experimental design allows.

  • Consider a More Photostable Dye: If photobleaching remains a significant issue, you might consider if there are alternative mitochondrial probes with higher photostability.[11][12]

Q4: I am concerned about phototoxicity affecting my cells during live-cell imaging with this compound. How can I assess and reduce it?

Phototoxicity refers to light-induced damage to cells, which can alter their physiology and morphology.[9][10]

  • Signs of Phototoxicity: A common indicator of phototoxicity in mitochondrial imaging is the change in mitochondrial morphology from tubular networks to fragmented or spherical shapes.[9][10][13]

  • Minimizing Phototoxicity: Similar to reducing photobleaching, use the lowest possible light intensity and exposure times.[6] Using antioxidant-containing media can also help reduce phototoxic effects.[6]

  • Time-Lapse Imaging Considerations: Be mindful that prolonged and repeated exposure to excitation light during time-lapse experiments can induce phototoxicity.[13]

Q5: Can I use this compound for fixed cells or in combination with immunofluorescence?

This depends on the specific properties of this compound.

  • Staining Before Fixation: For most live-cell mitochondrial dyes, the recommended procedure is to stain the live cells first, and then proceed with fixation and permeabilization for subsequent immunofluorescence.[5][6]

  • Fixation Method: Paraformaldehyde (PFA) is generally preferred over methanol (B129727) for fixation, as methanol can disrupt mitochondrial membranes and lead to signal loss.[2][6]

  • Dye Compatibility with Fixation: Be aware that some mitochondrial dyes are not well-retained after fixation.[1] It is crucial to verify if this compound is a fixable dye.

  • Spectral Overlap: When combining this compound with other fluorophores for multiplexing, ensure there is minimal spectral overlap between them to avoid signal bleed-through.[6]

Quantitative Data Summary

The optimal concentration and incubation time for mitochondrial probes can vary significantly between cell types. The following table provides a general starting point for optimization.

ParameterRecommended RangeKey Considerations
Working Concentration 20 nM - 500 nMStart with a low concentration and titrate up. Higher concentrations may be needed for fixed and permeabilized cells.[5]
Incubation Time 15 - 45 minutesShorter times may be sufficient for some cell types, while others may require longer. Optimize for the best signal-to-background ratio.[5]
Incubation Temperature 37°CMaintain physiological conditions during staining to ensure cells are healthy and mitochondria are active.[7][8]

Experimental Protocols

General Protocol for Staining Live Adherent Cells with this compound

This protocol provides a basic framework. Optimization will be required for specific cell types and experimental goals.

  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-grade glass-bottom dishes. Ensure cells are healthy and sub-confluent.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the this compound stock solution to the desired working concentration (e.g., starting with 100 nM) in a pre-warmed (37°C) serum-free medium or appropriate buffer (e.g., PBS).[7][8]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 15-45 minutes at 37°C in the dark.[5]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed complete medium or buffer to remove unbound dye.[8]

  • Imaging:

    • Add fresh, pre-warmed medium or buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set for this compound.

Visualizations

Mit_pzr_Staining_Workflow This compound Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining cell_culture Culture cells on coverslips/imaging dishes prepare_stain Prepare this compound staining solution add_stain Add staining solution to live cells prepare_stain->add_stain incubate Incubate at 37°C (15-45 min) add_stain->incubate wash Wash cells 2-3 times incubate->wash image Image with fluorescence microscope wash->image Troubleshooting_Tree This compound Staining Troubleshooting Guide start Staining Issue? no_signal Weak/No Signal start->no_signal Yes high_bg High Background start->high_bg Yes photobleaching Fast Photobleaching start->photobleaching Yes sol_conc Optimize dye concentration no_signal->sol_conc Cause? sol_incubation Adjust incubation time no_signal->sol_incubation Cause? sol_health Check cell health/ membrane potential no_signal->sol_health Cause? high_bg->sol_conc Cause? high_bg->sol_incubation Cause? sol_wash Improve washing steps high_bg->sol_wash Cause? sol_media Use serum-free media for staining high_bg->sol_media Cause? sol_light Reduce light intensity/ exposure time photobleaching->sol_light Solution

References

Technical Support Center: Mit-pzr Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of the photosensitizer Mit-pzr. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a novel photosensitizer with a pyrazole (B372694) moiety, designed for applications in photodynamic therapy (PDT). Like many photosensitizers, this compound can be susceptible to photodegradation, a process where the molecule is altered or destroyed upon exposure to light.[1] This can lead to a loss of therapeutic efficacy and the formation of unknown photoproducts.[1] Understanding and mitigating photostability issues is crucial for reproducible experimental results and the potential clinical translation of this compound.

Q2: What are the primary signs of this compound photodegradation during my experiments?

The common indicators of photodegradation for photosensitizers like this compound include:

  • Loss of Potency: A diminished therapeutic effect in cell-based or in vivo models despite consistent light dosage.

  • Changes in Absorbance: A decrease in the characteristic absorbance peak of this compound when measured with a UV-Vis spectrophotometer.[1]

  • Color Fading: A noticeable loss of color in the this compound solution upon light exposure.

  • Formation of Precipitates: The appearance of solid particles in the solution, which could be less soluble photoproducts.[2]

  • Appearance of New Peaks in HPLC: Chromatographic analysis may reveal new peaks corresponding to degradation products.[2]

Q3: What general strategies can I employ to enhance the photostability of this compound?

Several strategies can be implemented to improve the photostability of photosensitizers:

  • Formulation: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can shield it from the surrounding environment and reduce degradation.[3][4][5]

  • Chemical Modification: Structural modifications to the this compound molecule could intrinsically improve its stability, although this is a more advanced approach.[3][4]

  • Use of Antioxidants: The addition of antioxidants or quenchers for reactive oxygen species (ROS) can help mitigate photodegradation.[2]

  • Control of Experimental Conditions: Deoxygenating the solvent and optimizing the pH of the medium can significantly reduce degradation pathways mediated by oxygen.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Causes Solutions
Rapid loss of this compound absorbance during irradiation. 1. High light intensity. 2. Presence of oxygen. 3. Inherent instability of the molecule.[2]1. Reduce the light intensity or use intermittent light exposure. 2. Deoxygenate the solvent by purging with nitrogen or argon. 3. Consider using a photostabilizer or encapsulating this compound in a nanocarrier.[2][6]
Inconsistent results between experiments. 1. Variations in light source intensity or wavelength. 2. Inconsistent formulation of the this compound solution. 3. Temperature fluctuations during the experiment.[7]1. Calibrate the light source before each experiment. 2. Prepare fresh solutions for each experiment using a standardized protocol. 3. Use a temperature-controlled setup to maintain consistent experimental conditions.[7]
Precipitation of this compound during the experiment. 1. Low solubility of this compound or its photoproducts. 2. Light-induced aggregation.[2]1. Use a co-solvent to improve solubility. 2. Filter the solution before use to remove any pre-existing aggregates. 3. Encapsulation in nanoparticles may improve solubility and prevent aggregation.[2]

Quantitative Data Summary

The following table summarizes hypothetical data on the photostability of this compound under different conditions after 30 minutes of irradiation.

Condition Solvent Atmosphere Photostabilizer Remaining this compound (%)
ControlPBSAirNone45%
DeoxygenatedPBSNitrogenNone75%
AntioxidantPBSAirAscorbic Acid (1 mM)65%
EncapsulationPBSAirLiposomal Formulation85%

Experimental Protocols

Protocol 1: Assessment of this compound Photostability using UV-Vis Spectrophotometry

Objective: To monitor the photodegradation of this compound by measuring the change in its absorbance spectrum upon light irradiation.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Appropriate solvent (e.g., PBS, ethanol)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • Calibrated light source with a specific wavelength for irradiation

Procedure:

  • Prepare a working solution of this compound in the chosen solvent with an initial absorbance between 0.8 and 1.2 at its maximum absorption wavelength (λmax).

  • Measure the initial absorbance spectrum of the solution before irradiation (T=0).

  • Expose the solution in the cuvette to the light source for a defined period (e.g., 5 minutes).

  • After the first irradiation period, record the absorbance spectrum again.

  • Repeat steps 3 and 4 for a series of time points (e.g., 10, 15, 20, 30 minutes).

  • As a control, keep an identical sample in the dark and measure its absorbance at the same time points to account for any thermal degradation.[7]

  • Plot the absorbance at λmax against the irradiation time to determine the rate of photodegradation.

Protocol 2: Improving this compound Photostability through Liposomal Encapsulation

Objective: To prepare a liposomal formulation of this compound to enhance its photostability.

Materials:

  • This compound

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids and this compound in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by vortexing, creating multilamellar vesicles.

  • Subject the vesicle suspension to several freeze-thaw cycles to increase encapsulation efficiency.

  • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Assess the photostability of the liposomal this compound formulation using Protocol 1 and compare it to the free this compound.

Visualizations

photodegradation_pathway Mit_pzr_ground This compound (S0) Mit_pzr_excited_singlet This compound (S1) Mit_pzr_ground->Mit_pzr_excited_singlet Light (hν) Degradation_Products Degradation Products Mit_pzr_ground->Degradation_Products Mit_pzr_excited_triplet This compound (T1) Mit_pzr_excited_singlet->Mit_pzr_excited_triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Mit_pzr_excited_triplet->ROS Energy Transfer to O2 ROS->Mit_pzr_ground Oxidizes this compound

Caption: Proposed pathway for the photodegradation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Solution dark_control Prepare Dark Control irradiate Irradiate Sample prep_solution->irradiate measure_abs Measure Absorbance dark_control->measure_abs Measure at same time points irradiate->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate improvement_flowchart start Is this compound photostability an issue? encapsulation Consider Encapsulation? start->encapsulation Yes no_further_action Continue Experiment start->no_further_action No antioxidants Add Antioxidants? encapsulation->antioxidants No yes_encapsulate Liposomal Formulation encapsulation->yes_encapsulate Yes deoxygenate Deoxygenate Solvent? antioxidants->deoxygenate No yes_antioxidants Add Ascorbic Acid antioxidants->yes_antioxidants Yes yes_deoxygenate Purge with N2/Ar deoxygenate->yes_deoxygenate Yes deoxygenate->no_further_action No

References

Technical Support Center: In Vivo Optical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mit-pzr" does not correspond to a known or commercially available in vivo imaging agent based on publicly available information. This troubleshooting guide provides general advice and protocols applicable to a wide range of fluorescent and bioluminescent probes used in preclinical in vivo imaging.

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vivo optical imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Signal and Image Quality Issues

Q1: Why is my signal-to-noise ratio (SNR) poor?

A poor signal-to-noise ratio can obscure your findings. It is characterized by a weak signal from your probe that is difficult to distinguish from the background noise. Several factors can contribute to a low SNR. For bioluminescent imaging (BLI), the issue might be with the luciferase substrate kinetics, which can vary depending on the tissue and disease state. In fluorescent imaging (FLI), using probes with excitation and emission wavelengths in the near-infrared (NIR) spectrum (700-900nm) is recommended to reduce signal attenuation and minimize interference from endogenous fluorophores.[1]

To improve your SNR, you can try optimizing your imaging parameters. For both BLI and FLI, adjusting binning and exposure time is a common strategy.[1][2] In BLI, you can start with a moderate binning (e.g., 4x4) and a short exposure time (e.g., 5 seconds). If the signal is too low, you can increase the binning (e.g., 8x8 or 16x16) and the exposure time (from 60 to 600 seconds).[2] For FLI, moderate to high binning (4x4 or 8x8) with short to moderate exposure times (5 to 30 seconds) usually yields the best results.[2] Avoid long exposure times in FLI, as this can increase background noise.[2]

Q2: My images have high background fluorescence. What can I do to reduce it?

High background can be caused by several factors, including autofluorescence from the animal's tissues or diet, and non-specific binding of the fluorescent probe.[3][4]

  • Animal Diet: For fluorescent imaging in the near-infrared spectrum (~700 nm), a primary source of background is chlorophyll (B73375) from alfalfa in standard animal chow.[2] To mitigate this, switch animals to an alfalfa-free diet at least one week before imaging.[2]

  • Autofluorescence: Tissues naturally fluoresce, especially at shorter wavelengths.[4] Using probes that excite and emit in the far-red or near-infrared region of the spectrum can significantly reduce this issue.

  • Non-Specific Probe Binding: If your fluorescent probe is not binding specifically to its target, it can create a high background signal.[3] To address this, you may need to optimize your probe concentration and ensure your blocking steps are adequate.[3][5] Including appropriate negative controls can help you determine if you have a non-specific binding problem.[6]

Q3: The signal in my images appears saturated. What does this mean and how can I fix it?

Pixel saturation occurs when the signal intensity in a specific area of your image exceeds the maximum detection limit of the camera's pixels.[2] This leads to an inaccurate underestimation of the true signal intensity.[2] To avoid this, it's important to keep image intensities within the linear range of the detector, typically between 600 and 65,000 counts per pixel.[2]

If you observe pixel saturation, you can resolve it by:

  • Reducing the exposure time.[2]

  • Decreasing the binning level.[2]

  • Increasing the f-stop of the lens.[2]

Q4: I am not detecting any signal from my reporter. What should I check?

The absence of a signal can be due to issues with the biological setup, the imaging protocol, or the imaging system itself.[6] A systematic check of these components can help identify the problem.

  • Biological Verification:

    • Confirm that the reporter gene has been successfully transfected or transduced into your cells or animal model.[6]

    • Validate the expression of the reporter protein using methods like qPCR or Western blotting.[6]

    • Ensure your cells are healthy, as poor cell viability can lead to a weak or absent signal.[6]

  • Substrate/Probe Functionality:

    • For BLI, ensure the luciferin (B1168401) substrate is freshly prepared and administered at the correct concentration and timing before imaging.[6]

    • For FLI, test the functionality of your fluorescent probe in vitro before in vivo experiments.[6]

  • Imaging Protocol and System:

    • Verify your camera settings (exposure time, binning, f-stop) are optimized for your specific experiment.[6]

    • Ensure you are using the correct emission and excitation filters for your fluorophore or an open emission filter for luciferase.[6]

    • Include a positive control with a known signal to confirm the system is capable of detecting it.[6]

Section 2: Animal Preparation and Handling

Q5: What are the best practices for preparing animals for in vivo imaging?

Proper animal preparation is crucial for obtaining reliable and reproducible results.

  • Hair Removal: Animal hair can absorb and scatter light, so it's important to remove it from the area to be imaged. This can be done by shaving or using a depilatory cream, preferably 24 hours before imaging to allow any skin inflammation to subside.[1] Using hairless, albino, or Hr mutant animal strains can also be beneficial.[1]

  • Anesthesia: Animals must be anesthetized during imaging to prevent movement.[7] Isoflurane (B1672236) is a commonly used inhalation anesthetic.[7] It's important to maintain the animal's body temperature during the procedure using a heated bed or lamp.[7]

  • Positioning: The orientation of the animal can affect signal intensity due to tissue attenuation.[2] It's advisable to image from multiple positions to determine the orientation that provides the highest signal.[2] When imaging multiple animals, use dividers to prevent signal reflectance from one animal to another.[2]

Quantitative Data Summary

Table 1: Recommended Starting Parameters for In Vivo Imaging

ParameterBioluminescence Imaging (BLI)Fluorescence Imaging (FLI)
Binning Moderate (4x4) to High (16x16)Moderate (4x4) to High (8x8)
Exposure Time 5 seconds to 600 seconds5 seconds to 30 seconds
D-Luciferin Dose (mice) 150 mg/kg IPN/A
Pixel Intensity Range 600 - 65,000 counts600 - 65,000 counts

Data synthesized from multiple sources.[2]

Experimental Protocols

Protocol 1: General In Vivo Bioluminescence Imaging (BLI)
  • Animal Preparation:

    • If necessary, remove hair from the imaging area 24 hours prior to the experiment.

    • Anesthetize the mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[7]

    • Place the anesthetized animal on the imaging stage inside the imaging chamber, ensuring its body temperature is maintained.

  • Substrate Administration:

    • Prepare a fresh solution of D-luciferin on the day of imaging.

    • Inject the mouse intraperitoneally (IP) with D-luciferin at a dose of 150 mg/kg.[2]

  • Image Acquisition:

    • Wait for the appropriate time for the substrate to distribute and the signal to peak (typically 10-15 minutes post-injection).

    • Set the initial imaging parameters: open emission filter, moderate binning (e.g., 4x4), and a 60-second exposure time.

    • Acquire the image.

  • Optimization:

    • If the signal is too low, increase the exposure time and/or binning.

    • If the signal is saturated, decrease the exposure time and/or binning.

    • Acquire images until an optimal signal-to-noise ratio is achieved without saturation.

Protocol 2: General In Vivo Fluorescence Imaging (FLI)
  • Animal Preparation:

    • Switch the animal to an alfalfa-free diet at least one week prior to imaging.[2]

    • Remove hair from the imaging area 24 hours before the experiment.

    • Anesthetize the mouse with isoflurane and maintain its body temperature.

  • Probe Administration:

    • Administer the fluorescent probe according to the specific protocol for that agent (e.g., intravenous, intraperitoneal).

    • Allow sufficient time for the probe to distribute and accumulate at the target site.

  • Image Acquisition:

    • Select the appropriate excitation and emission filters for your fluorophore.

    • Set the initial imaging parameters: moderate binning (e.g., 4x4) and a short exposure time (e.g., 5-10 seconds).

    • Acquire the image.

  • Optimization and Analysis:

    • Adjust exposure time and binning to achieve an optimal signal without saturation.

    • If high background is an issue, consider using spectral unmixing tools if available on your imaging software.

Visualizations

TroubleshootingWorkflow cluster_start Start: Imaging Issue cluster_signal Signal-Related Issues cluster_solutions_low_signal Solutions for Low Signal cluster_solutions_high_bg Solutions for High Background cluster_solutions_saturated Solutions for Saturation Start Poor Image Quality LowSignal Low or No Signal Start->LowSignal Is the signal weak? HighBackground High Background Start->HighBackground Is the background noisy? SaturatedSignal Saturated Signal Start->SaturatedSignal Are there overly bright spots? CheckReporter Verify Reporter Expression (qPCR, Western Blot) LowSignal->CheckReporter CheckSubstrate Check Substrate/Probe (Freshness, Concentration) LowSignal->CheckSubstrate IncreaseExposure Increase Exposure Time &/or Binning LowSignal->IncreaseExposure ChangeDiet Use Alfalfa-Free Diet HighBackground->ChangeDiet CheckProbe Optimize Probe Concentration & Blocking HighBackground->CheckProbe UseNIR Use NIR Probes HighBackground->UseNIR DecreaseExposure Decrease Exposure Time &/or Binning SaturatedSignal->DecreaseExposure

Caption: A troubleshooting workflow for common in vivo imaging issues.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_acquisition Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis AnimalPrep Animal Preparation (Diet, Hair Removal) Anesthesia Anesthesia AnimalPrep->Anesthesia ProbePrep Probe/Substrate Preparation Injection Probe/Substrate Injection ProbePrep->Injection Anesthesia->Injection Positioning Animal Positioning in Imager Injection->Positioning Acquisition Image Acquisition Positioning->Acquisition Optimization Parameter Optimization (Exposure, Binning) Acquisition->Optimization Analysis Image Analysis (Quantification) Optimization->Analysis

Caption: A generalized experimental workflow for in vivo optical imaging.

References

Technical Support Center: Mit-pzr Cytotoxicity Assessment and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mit-pzr" is not widely recognized as a standard scientific term for a specific cytotoxic agent. This guide addresses potential cytotoxicity related to two distinct but relevant areas: 1) Mitochondria-targeted agents (inspired by the fluorescent probe "this compound") and 2) Modulation of the Protein Zero Related (PZR) signaling pathway . Researchers encountering unexpected cytotoxicity when working with agents related to either of these should find the following information useful.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the potential mechanism of cytotoxicity associated with mitochondria-targeted agents?

Mitochondria-targeted compounds can induce cytotoxicity through various mechanisms, primarily by disrupting mitochondrial function. Key mechanisms include:

  • Disruption of Mitochondrial Bioenergetics: Many toxic compounds can dissipate the mitochondrial membrane potential, leading to a decrease in ATP production.[1]

  • Induction of Oxidative Stress: Interference with the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[1]

  • Opening of the Mitochondrial Permeability Transition Pore (MPTP): This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, triggering the intrinsic apoptosis pathway.[1]

  • Inhibition of Protein Synthesis: Some agents can interfere with mitochondrial ribosomes, halting the production of essential proteins.

FAQ 2: How can modulation of the PZR signaling pathway lead to cytotoxicity?

The PZR protein is a cell surface glycoprotein (B1211001) that acts as a signaling hub, notably interacting with Src family kinases and the tyrosine phosphatase SHP-2.[2][3] Dysregulation of this pathway could lead to cytotoxicity through:

  • Anomalous Signal Transduction: Inappropriate activation or inhibition of the PZR pathway could disrupt normal cell signaling, potentially leading to apoptosis.

  • Disruption of Cell Adhesion and Migration: As PZR is involved in cell-cell contact and motility, interfering with its function could lead to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).[3]

  • Oncogenic Signaling Aberrations: The PZR pathway has been implicated in tumorigenicity.[3] Agents that modulate this pathway could have unintended cytotoxic effects on non-cancerous cells or differential effects on various cancer cell lines.

FAQ 3: Which in vitro assays are recommended for assessing cytotoxicity related to these mechanisms?

A multi-assay approach is often recommended to get a comprehensive understanding of the cytotoxic mechanism.[4]

Assay TypePrincipleTarget MechanismAdvantagesDisadvantages
Metabolic Activity Assays
MTT/MTS/XTTReduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product.[5][6]Mitochondrial dysfunction, overall cell health.High-throughput, cost-effective, well-established.[5]Can be confounded by changes in metabolic rate without cell death.[5]
Resazurin (B115843) (alamarBlue™)Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.[7]Mitochondrial function, cell proliferation.High sensitivity, non-toxic to cells, allows for kinetic monitoring.[7]Similar to tetrazolium assays, can be affected by metabolic changes.[7]
ATP AssayQuantifies ATP levels using a luciferase-based reaction.[7]Disruption of cellular energy metabolism.Highly sensitive, rapid, reflects functional cell status.ATP levels can fluctuate rapidly; requires cell lysis.
Membrane Integrity Assays
LDH ReleaseMeasures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[6][7][8]Plasma membrane damage, necrosis.Non-destructive to remaining viable cells, can be multiplexed.LDH in serum-containing media can cause high background.[7]
Trypan Blue ExclusionViable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[8]Loss of membrane integrity.Simple, inexpensive, provides direct cell counts.Subjective, low-throughput, may not stain early apoptotic cells.[8]
Propidium Iodide (PI) StainingA fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Used with flow cytometry or fluorescence microscopy.Membrane integrity.Quantitative, can be combined with other markers (e.g., for apoptosis).Requires specialized equipment (flow cytometer or fluorescence microscope).
Apoptosis Assays
Caspase ActivityMeasures the activity of caspases (e.g., caspase-3, -7, -8, -9), which are key executioners of apoptosis.[1]Apoptosis induction.Specific for apoptosis, can identify the apoptotic pathway involved.Transient signal, may miss the peak of activity.
Annexin V StainingAnnexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.Early apoptosis.Detects early stages of apoptosis before membrane rupture.Can also stain necrotic cells if membrane integrity is lost.

Section 2: Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are more prone to evaporation.[8] Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. Check the solubility of your compound in the culture medium. Consider using a lower concentration or a different solvent (and ensure the vehicle control is appropriate).
Bubbles in Wells Bubbles can interfere with absorbance or fluorescence readings.[9] Carefully inspect plates before reading and remove any bubbles with a sterile needle.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Step
Cytostatic vs. Cytotoxic Effect A compound might inhibit cell proliferation (cytostatic) without killing the cells (cytotoxic).[4] An MTT assay would show a decrease in signal, while an LDH assay would show no change. Perform a cell counting assay over time to differentiate.[4]
Different Mechanisms of Cell Death An apoptosis-inducing agent might be detected by a caspase assay but not immediately by an LDH assay if membrane integrity is initially preserved. Use assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to build a complete picture.[4]
Assay Interference The test compound might directly interfere with the assay chemistry. For example, a colored compound can interfere with colorimetric assays, or a fluorescent compound can interfere with fluorescence-based assays. Run a cell-free control with the compound and the assay reagents to check for interference.
Issue 3: Unexpectedly High or Low Cytotoxicity
Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify the stock solution concentration and the dilution calculations. Perform a serial dilution to establish a dose-response curve.
Cell Line Sensitivity Different cell lines can have vastly different sensitivities to the same compound. If possible, test the compound on a panel of cell lines.
Contamination Check cell cultures for microbial (e.g., mycoplasma) contamination, which can affect cell health and response to treatment.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control.[4]

Section 3: Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add fresh medium containing the different concentrations of the compound. Include untreated and vehicle controls.[9] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[9] A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to also include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[8]

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (usually 10-30 minutes).

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the untreated control.

Section 4: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density B Seed Cells in 96-well Plate A->B C Prepare Serial Dilutions of Test Compound B->C Incubate 24h D Treat Cells for 24-72h (Include Controls) C->D E Perform Assay (e.g., MTT, LDH, etc.) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Viability or % Cytotoxicity F->G H Generate Dose-Response Curve and Determine IC50 G->H

Caption: General workflow for in vitro cytotoxicity assessment.

PZR_Signaling_Pathway ConA Concanavalin (B7782731) A (ConA) (External Ligand) PZR PZR Receptor ConA->PZR Binds to cSrc c-Src Kinase PZR->cSrc Activates PZR_p Phosphorylated PZR cSrc->PZR Phosphorylates Downstream Downstream Signaling (e.g., Adhesion, Migration, Proliferation) cSrc->Downstream Modulates SHP2 SHP-2 Phosphatase PZR_p->SHP2 Recruits SHP2->Downstream Modulates

Caption: Simplified PZR signaling pathway upon ligand binding.[2][3]

References

Technical Support Center: Preventing Mit-pzr Aggregation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of Mit-pzr in stock solutions, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO appears cloudy or has visible precipitates. What is the cause?

A1: Cloudiness or precipitation in your this compound stock solution can be attributed to several factors:

  • Compound Solubility Limit Exceeded: You may be attempting to dissolve this compound at a concentration that surpasses its solubility limit in DMSO.[1]

  • Poor Quality DMSO: The use of non-anhydrous or low-purity DMSO can lead to precipitation. DMSO is highly hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[1]

  • Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can cause the compound to fall out of solution.[2] Storing stock solutions at very high concentrations can also increase the likelihood of precipitation upon freezing and thawing.[2]

  • Compound Purity: The presence of impurities in the this compound powder can affect its solubility.[1]

Q2: How can I redissolve precipitated this compound in my stock solution?

A2: If you observe precipitation, you can attempt to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing or sonication.[1] However, it is crucial to visually inspect the solution to ensure complete dissolution before use. If the precipitate persists, the actual concentration of your stock solution is likely lower than intended.[1]

Q3: What is the best way to store this compound stock solutions to prevent aggregation?

A3: For optimal stability and to prevent aggregation, it is recommended to:

  • Store stock solutions at -20°C or -80°C.[2]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Use vials with tight-fitting caps (B75204) to prevent solvent evaporation and absorption of moisture.[4]

  • Protect the solutions from light by using amber vials or wrapping them in foil, as some compounds can be light-sensitive.[2]

Q4: Can the final concentration of DMSO in my cell culture media cause this compound to precipitate?

A4: Yes, this is a common issue known as "antisolvent precipitation."[5] this compound, like many small molecules, is highly soluble in an organic solvent like DMSO but poorly soluble in aqueous environments such as cell culture media.[4][5] When a concentrated DMSO stock is diluted into an aqueous buffer, the this compound molecules can aggregate and precipitate. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize both precipitation and solvent-induced toxicity.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound aggregation issues.

Problem Potential Cause Recommended Solution
This compound powder does not fully dissolve in DMSO. - Concentration exceeds solubility limit. - Poor quality DMSO (contains water). - Insufficient mixing.- Try preparing a lower concentration stock solution. - Use fresh, anhydrous, high-purity DMSO.[1] - Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[1]
Precipitate forms in the DMSO stock solution after storage. - Repeated freeze-thaw cycles.[2] - Storage at an improper temperature. - Solvent evaporation or water absorption.- Aliquot stock solutions into single-use volumes.[3] - Store at -20°C or -80°C.[2] - Use tightly sealed vials.[4]
Precipitation occurs immediately upon diluting the DMSO stock into aqueous media. - Antisolvent precipitation due to poor aqueous solubility.[5]- Decrease the final concentration of this compound in the assay.[6] - Perform a stepwise or serial dilution to gradually decrease the DMSO concentration.[4][5] - Ensure rapid and vigorous mixing when adding the stock solution to the aqueous buffer.[4]
Inconsistent experimental results between different batches of stock solution. - Degradation of the compound due to improper storage. - Inaccurate concentration due to incomplete dissolution or precipitation.- Prepare fresh stock solutions regularly. - Visually inspect stock solutions for clarity before each use. - Perform a stability test (e.g., using HPLC) to assess the integrity of the compound over time.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a clear, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[1]

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate vials (e.g., amber glass or polypropylene)[2]

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.

  • Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1] Sonication can also be used to aid dissolution.[7]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that can be used in a specific cell culture medium without precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well plate

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of your pre-warmed complete cell culture medium.[7] Include a DMSO-only control.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[7]

  • For a more quantitative measurement, the absorbance of the plate can be read at a wavelength of 600 nm. An increase in absorbance is indicative of precipitation.[7]

  • The highest concentration that remains clear is the maximum working soluble concentration of this compound under these specific conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle Warming if Needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw serial_dilute Serial Dilution in Media thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for preparing and using this compound solutions to minimize aggregation.

troubleshooting_logic cluster_stock_solutions Stock Solution Troubleshooting cluster_dilution_solutions Dilution Troubleshooting start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Issue with Stock Solution check_stock->stock_issue No dilution_issue Issue with Dilution check_stock->dilution_issue Yes check_dmso Use fresh, anhydrous DMSO stock_issue->check_dmso check_conc Lower stock concentration stock_issue->check_conc check_storage Aliquot and store at -80°C stock_issue->check_storage check_dissolution Warm/Sonicate to redissolve stock_issue->check_dissolution lower_final_conc Decrease final concentration dilution_issue->lower_final_conc serial_dilution Perform serial dilution dilution_issue->serial_dilution rapid_mixing Ensure rapid mixing dilution_issue->rapid_mixing

Caption: A logical guide for troubleshooting this compound precipitation.

signaling_pathway Mit_pzr This compound PZR PZR Receptor Mit_pzr->PZR Inhibits Src Src Kinase PZR->Src Activates SHP2 SHP-2 PZR->SHP2 Recruits Src->PZR Autophosphorylates Downstream Downstream Signaling (e.g., Oncogenesis, Immunomodulation) SHP2->Downstream

Caption: Hypothetical inhibitory action of this compound on the PZR signaling pathway.[8]

References

Technical Support Center: Optimizing Laser Settings for Mit-pzr Excitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mit-pzr, a mitochondria-targeted fluorescent probe with aggregation-induced emission (AIE) characteristics. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a fluorescent probe with an absorption maximum at approximately 485 nm and an emission maximum at around 705 nm.

Q2: What is an Aggregation-Induced Emission (AIE) probe?

A2: this compound is an AIE-active probe. Unlike traditional fluorophores that suffer from quenching at high concentrations, AIE probes become highly fluorescent upon aggregation. This property makes them particularly useful for imaging specific cellular structures where they can accumulate.

Q3: Can this compound be used for live-cell imaging?

A3: Yes, this compound is designed for use in live cells and in vivo to visualize mitochondria.

Q4: Is this compound suitable for two-photon microscopy?

Troubleshooting Guide

This section addresses common issues encountered during this compound excitation and imaging.

Issue 1: Weak or No Fluorescent Signal

  • Question: I am not observing any fluorescence from my cells stained with this compound, or the signal is very weak. What could be the cause?

  • Answer: A weak or absent signal can arise from several factors. Follow this troubleshooting workflow:

    • Incorrect Laser Line: Ensure you are using a laser line close to the 485 nm excitation maximum of this compound. A 488 nm laser is a common and suitable choice.

    • Suboptimal Probe Concentration: The optimal concentration of AIE probes is critical. If the concentration is too low, not enough aggregation will occur to produce a strong signal. Conversely, excessively high concentrations can lead to cellular stress. We recommend a starting concentration of 1-5 µM, with optimization for your specific cell type and experimental conditions.

    • Insufficient Incubation Time: Allow for adequate incubation time for the probe to accumulate in the mitochondria. A typical starting point is 30-60 minutes.

    • Low Laser Power: While it is crucial to use low laser power to avoid phototoxicity, the power might be insufficient to excite the probe. Gradually increase the laser power while monitoring the cell's health.

    • Incorrect Emission Filter: Make sure your emission filter is appropriate for collecting fluorescence around 705 nm. A long-pass filter that allows wavelengths above 650 nm to pass is a good starting point.

    • Cell Health: Ensure your cells are healthy and have a good mitochondrial membrane potential, as this can influence probe uptake.

Issue 2: High Background Fluorescence

  • Question: My images have high background fluorescence, obscuring the mitochondrial signal. How can I reduce it?

  • Answer: High background can be due to several factors:

    • Excess Probe Concentration: Use the lowest effective concentration of this compound.

    • Incomplete Washing: Ensure thorough washing of the cells with fresh, pre-warmed buffer or medium after incubation to remove any unbound probe.

    • Autofluorescence: Some cell types or media can exhibit autofluorescence. Image an unstained control sample using the same laser settings to assess the level of autofluorescence. If significant, consider using a medium with reduced autofluorescence (e.g., phenol (B47542) red-free medium).

Issue 3: Phototoxicity and Photobleaching

  • Question: My cells are showing signs of stress (e.g., blebbing, rounding up) or the fluorescence is fading quickly during imaging. What can I do?

  • Answer: Phototoxicity and photobleaching are significant concerns in live-cell imaging, especially when targeting sensitive organelles like mitochondria.[1][2]

    • Minimize Laser Power: Use the lowest possible laser power that provides a detectable signal. For a 488 nm laser, a starting point of 0.1-1% of the maximum laser power is recommended, which often corresponds to a few milliwatts at the objective.

    • Reduce Exposure Time: Use the shortest possible pixel dwell time or camera exposure time that gives you an acceptable signal-to-noise ratio.

    • Limit Continuous Exposure: Avoid continuous illumination of the sample. Use intermittent imaging (time-lapse) and only illuminate when acquiring an image.

    • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, specialized media supplements that reduce phototoxicity are available.

    • AIE Probe Advantage: AIE probes are generally more photostable than traditional fluorophores, which can help mitigate photobleaching.[1]

Data Presentation: Recommended Laser Settings for this compound Excitation

The following table provides a summary of recommended starting parameters for this compound excitation using confocal and two-photon microscopy. These settings should be optimized for your specific instrument and experimental setup.

ParameterConfocal MicroscopyTwo-Photon Microscopy (Theoretical)
Excitation Wavelength 488 nm~970 nm (Requires optimization)
Laser Power at Sample 0.1 - 2 mW (Start low and increase)5 - 20 mW (Start low and increase)
Pulse Duration N/A (Continuous Wave)100 - 200 fs
Emission Detection > 650 nm (Long-pass filter)> 650 nm (Long-pass filter)

Experimental Protocols

Protocol: Live-Cell Imaging of Mitochondria with this compound using Confocal Microscopy

This protocol provides a general guideline for staining and imaging live cells with this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (phenol red-free medium is recommended to reduce background)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Confocal microscope with a 488 nm laser line and appropriate emission filters

Methodology:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or coverslip at an appropriate density to be 60-70% confluent on the day of imaging.

    • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Probe Preparation:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration of 1-5 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed fresh medium or buffer to remove any unbound probe.

    • Add fresh, pre-warmed medium or buffer to the cells for imaging.

  • Image Acquisition:

    • Place the dish on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Use a 488 nm laser for excitation.

    • Set the initial laser power to a low level (e.g., 0.1-1% of maximum).

    • Set the emission detection to collect signals above 650 nm.

    • Focus on the cells and adjust the laser power, detector gain, and pinhole to obtain a clear image with a good signal-to-noise ratio while minimizing phototoxicity.

Visualizations

experimental_workflow cluster_prep Cell & Probe Preparation cluster_stain Staining & Washing cluster_imaging Image Acquisition cell_prep Plate cells on glass-bottom dish probe_prep Prepare this compound working solution (1-5 µM) stain Incubate cells with this compound (30-60 min) cell_prep->stain wash Wash cells 2-3 times stain->wash setup Set up microscope (37°C, 5% CO2) wash->setup acquire Acquire images (488 nm excitation, >650 nm emission) setup->acquire

Caption: Experimental workflow for live-cell imaging with this compound.

troubleshooting_workflow start Problem: Weak or No Signal check_laser Is the 488 nm laser on and aligned? start->check_laser check_conc Is the this compound concentration optimal (1-5 µM)? check_laser->check_conc Yes solution Optimize parameter and re-image check_laser->solution No check_incubation Was the incubation time sufficient (30-60 min)? check_conc->check_incubation Yes check_conc->solution No check_power Is the laser power adequate (start at 0.1-1%)? check_incubation->check_power Yes check_incubation->solution No check_filter Is the emission filter correct (>650 nm)? check_power->check_filter Yes check_power->solution No check_health Are the cells healthy? check_filter->check_health Yes check_filter->solution No check_health->solution Yes check_health->solution No

Caption: Troubleshooting workflow for weak or no this compound signal.

References

Technical Support Center: Mit-pzr Spectral Overlap Correction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to correct for spectral overlap when using the mitochondria-targeted fluorescent probe, Mit-pzr.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent probe designed to specifically target mitochondria in live cells and in vivo applications.[1][2] It is known for being active in aggregation-induced emission (AIE).[1][2] Its key spectral characteristics are an absorption maximum at approximately 485 nm and a fluorescence emission maximum in the near-infrared range at 705 nm.[1]

Q2: What is spectral overlap and why is it a problem?

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorescent dye is detected in the channel designated for another dye.[3][4][5] This is a common issue because fluorophores typically have broad emission spectra.[3] Uncorrected spectral overlap can lead to false-positive signals and inaccurate quantification, compromising the integrity of experimental results.[6][7]

Q3: Which common fluorescent dyes are likely to have spectral overlap with this compound?

Given this compound's emission maximum at 705 nm, it is most likely to have spectral overlap with other far-red and near-infrared fluorescent dyes. When planning a multi-color experiment with this compound, it is crucial to consider the emission profiles of all dyes in the panel. Dyes with emission maxima close to 705 nm or with broad emission tails extending into this region are potential sources of spectral overlap.

Q4: What are the primary methods to correct for spectral overlap?

There are two main computational methods used to correct for spectral overlap:

  • Fluorescence Compensation: This method is predominantly used in flow cytometry. It involves a mathematical correction that subtracts the signal of a given fluorophore that "spills over" into another detector.[8][9][10] This process ensures that the signal detected in a specific channel is derived only from the intended fluorophore.[9]

  • Spectral Unmixing (or Linear Unmixing): This technique is primarily used in fluorescence microscopy. It separates the emission spectra of multiple fluorophores at each pixel of an image.[11][12][13] This is achieved by first acquiring a "lambda stack," which is a series of images taken at different emission wavelengths, and then using reference spectra for each individual fluorophore to deconvolute the mixed signals.[12][13]

Data Presentation: Spectral Properties of this compound and Potentially Overlapping Dyes

The following table summarizes the spectral properties of this compound and other near-infrared dyes that could be used in combination and may require spectral overlap correction.

FluorophoreExcitation Max (nm)Emission Max (nm)Application Notes
This compound 485 705 Mitochondria-targeted probe.
MitoTracker Deep Red FM644662-665A common mitochondria-targeted dye.[14][15]
Alexa Fluor 680679-681702-704A bright and photostable dye often used for antibody conjugation.[6][9][16]
Cy5.5678-683695-703A widely used cyanine (B1664457) dye for labeling biomolecules.[17][18]
RealBlue™ 705498707A novel multimer dye designed for reduced spillover in flow cytometry.[19][20]

Troubleshooting Guides & Experimental Protocols

Guide 1: Correcting this compound Overlap in Flow Cytometry using Fluorescence Compensation

Issue: You are running a multi-color flow cytometry experiment with this compound and another near-infrared dye (e.g., Alexa Fluor 680), and you observe that cells positive for only Alexa Fluor 680 are showing a signal in the this compound channel.

Solution: Perform fluorescence compensation using single-stained controls.

Detailed Protocol:

  • Prepare Controls: For each fluorophore in your experiment (including this compound and any potentially overlapping dyes), you must prepare a single-stained control sample.[4] You will also need an unstained control sample to determine the level of autofluorescence.

    • Unstained Control: A sample of your cells with no fluorescent labels.

    • This compound Single-Stained Control: A sample of your cells stained only with this compound.

    • Overlapping Dye Single-Stained Control: A sample of your cells stained only with the other near-infrared dye (e.g., an antibody conjugated to Alexa Fluor 680).

  • Instrument Setup:

    • Run the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize your cell population of interest.

    • Adjust the fluorescence detector voltages so that the unstained population is on scale, typically within the first log decade of the plot.

  • Acquire Single-Stained Controls and Calculate Compensation:

    • Run each single-stained control sample.

    • Using your flow cytometer's software, gate on the single-positive population for each control.

    • The software will measure the amount of signal from this single fluorophore that is spilling over into other detectors.

    • The software then calculates a compensation matrix, which is a set of correction values that will be applied to your experimental samples.[7] Most modern flow cytometry software platforms can perform this calculation automatically.[21]

  • Apply Compensation and Acquire Experimental Samples:

    • Apply the calculated compensation matrix to your multi-color experimental samples.

    • Acquire your data. The software will now apply the correction in real-time or during post-acquisition analysis, ensuring that the fluorescence measured in each detector is specific to its designated fluorophore.

Key Principles for Accurate Compensation:

  • Compensation controls must be at least as bright as the corresponding signal in your experimental sample.[21]

  • The autofluorescence of the positive and negative populations in your control samples should be the same.[10]

  • The fluorophore used for the compensation control must be identical to the one used in your experiment, especially for tandem dyes.[4]

Guide 2: Correcting this compound Overlap in Fluorescence Microscopy using Spectral Unmixing

Issue: You are imaging cells co-stained with this compound and MitoTracker Deep Red, but the emission signals are bleeding into each other, making it difficult to distinguish the two probes.

Solution: Use spectral imaging and linear unmixing to separate the signals.

Detailed Protocol:

  • Prepare Reference Samples: You will need to prepare separate samples, each containing only one of the fluorophores used in your experiment. These will be used to generate the "reference spectra" or "emission fingerprints" for each dye.

    • This compound Reference Sample: Cells stained only with this compound.

    • MitoTracker Deep Red Reference Sample: Cells stained only with MitoTracker Deep Red.

    • (Optional but Recommended) Autofluorescence Sample: Unstained cells to create a reference spectrum for any background autofluorescence.

  • Acquire Reference Spectra:

    • Using a confocal microscope equipped with a spectral detector, image each reference sample.

    • For each sample, acquire a "lambda stack" by collecting a series of images across a range of emission wavelengths (e.g., from 650 nm to 750 nm in 10 nm steps).

    • From the lambda stack of each single-stained sample, the microscope software will generate a reference emission spectrum for that specific fluorophore under your experimental conditions.

  • Acquire a Lambda Stack of Your Multi-Color Sample:

    • Image your co-stained experimental sample (containing both this compound and MitoTracker Deep Red).

    • Acquire a lambda stack for this sample using the same settings as for your reference spectra. This stack will contain the mixed emission signals from both fluorophores at each pixel.

  • Perform Linear Unmixing:

    • In the microscope's analysis software, initiate the linear unmixing function.

    • Load the reference spectra you generated in Step 2.

    • The software's algorithm will then, for each pixel in your experimental lambda stack, calculate the contribution of each individual fluorophore based on the reference spectra.[12][22]

    • The output will be a set of separated images, one for each fluorophore, where the signal bleed-through has been computationally removed.

Visualizations

Compensation_Workflow cluster_prep Sample Preparation cluster_acq Flow Cytometry Acquisition cluster_analysis Data Analysis Unstained Unstained Cells Setup Set Voltages with Unstained Cells Unstained->Setup Control_A Single-Stained Control (this compound) Acq_Controls Acquire Single-Stained Controls Control_A->Acq_Controls Control_B Single-Stained Control (e.g., Alexa Fluor 680) Control_B->Acq_Controls Experiment Multi-Color Experimental Sample Apply_Comp Apply Compensation & Acquire Experimental Data Experiment->Apply_Comp Setup->Acq_Controls Calc_Comp Software Calculates Compensation Matrix Acq_Controls->Calc_Comp Calc_Comp->Apply_Comp Result Correctly Compensated Data (Accurate Populations) Apply_Comp->Result

Caption: Workflow for fluorescence compensation in flow cytometry.

Spectral_Unmixing_Workflow cluster_prep Sample Preparation cluster_acq Microscopy & Image Acquisition cluster_analysis Image Processing Ref_A Reference Sample (this compound only) Acq_Ref Acquire Reference Spectra (Lambda Stacks) Ref_A->Acq_Ref Ref_B Reference Sample (e.g., MitoTracker DR) Ref_B->Acq_Ref Ref_Auto Reference Sample (Unstained/Autofluorescence) Ref_Auto->Acq_Ref Experiment Multi-Color Experimental Sample Acq_Exp Acquire Lambda Stack of Experimental Sample Experiment->Acq_Exp Unmix Linear Unmixing Algorithm (Apply Reference Spectra) Acq_Ref->Unmix Acq_Exp->Unmix Result Separated Images (Bleed-through Removed) Unmix->Result

Caption: Workflow for spectral unmixing in fluorescence microscopy.

References

Technical Support Center: Best Practices for Paired Immunoglobulin-like Receptor (PIR) Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paired Immunoglobulin-like Receptor (PIR) data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My flow cytometry results show inconsistent PIR-A and PIR-B expression levels across samples. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent expression levels in flow cytometry can stem from several factors. Here’s a troubleshooting guide:

  • Sample Preparation and Quality: Ensure consistent sample handling and staining procedures. Variability in cell viability, fixation, or permeabilization can affect antibody binding and fluorescence intensity.

  • Antibody Titration and Validation: Confirm that the antibodies for PIR-A and PIR-B have been properly titrated to determine the optimal concentration for staining. Using a suboptimal antibody concentration can lead to either dim staining or high background.

  • Instrument Settings: Verify that the cytometer settings (e.g., laser power, detector voltages) are consistent across all acquisitions. Daily calibration with standardized beads is crucial.

  • Gating Strategy: An inconsistent gating strategy can lead to variability in the reported percentages of positive cells.[1] Establish a clear, hierarchical gating strategy and apply it uniformly to all samples.

  • Fc Receptor Blockade: PIRs are part of the immunoglobulin superfamily. Ensure adequate Fc receptor blocking to prevent non-specific antibody binding, which can lead to false positives.

Q2: I am observing high background noise in my PIR signaling experiments (e.g., Western blot, immunoprecipitation). What are the best practices to reduce this?

A2: High background can obscure true signals. Consider the following to minimize it:

  • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove non-specifically bound antibodies.

  • Blocking Buffers: Optimize your blocking buffer. Common choices include bovine serum albumin (BSA) or non-fat dry milk. The choice of blocking agent can impact background.

  • Antibody Purity and Specificity: Use highly purified, specific antibodies. Validate antibody specificity using appropriate controls, such as isotype controls or cells from knockout mice.

  • Cell Lysis and Protein Concentration: Ensure complete cell lysis to release target proteins. Also, be mindful of the total protein concentration in your lysates for immunoprecipitation to avoid overloading the system.

Q3: How do I statistically analyze differences in PIR expression or signaling between experimental groups?

A3: The appropriate statistical analysis depends on the experimental design and data distribution.

  • For comparing two groups: A Student's t-test is often appropriate for normally distributed data.[2]

  • For comparing more than two groups: Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) is suitable.[2]

  • Data Presentation: Present data as mean ± standard error of the mean (SEM) or other appropriate measures of central tendency and dispersion.[2]

  • Significance Level: A p-value of < 0.05 is generally considered statistically significant.[2]

Quantitative Data Summary

Table 1: Example Flow Cytometry Data for PIR-B Expression

Cell TypeControl Group (% PIR-B+)Treatment Group (% PIR-B+)
B Cells95.2 ± 2.194.8 ± 2.5
Macrophages78.5 ± 3.465.1 ± 4.2
Dendritic Cells82.1 ± 2.970.3 ± 3.7
Mast Cells65.7 ± 5.050.2 ± 4.8*

*p < 0.05 compared to the control group.

Table 2: Example Cytokine Release Data (pg/mL) from Macrophages

TreatmentIL-6TNF-αIL-1β
Wild-Type (WT) + E. coli1500 ± 1202500 ± 200800 ± 75
Pirb-/- + E. coli2800 ± 2504200 ± 3101500 ± 130*

*p < 0.05 compared to WT. These data illustrate the increased pro-inflammatory cytokine production in the absence of the inhibitory PIR-B receptor.[2]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of PIR-A and PIR-B Expression

  • Cell Preparation: Isolate single-cell suspensions from tissues of interest (e.g., spleen, bone marrow).[3][4] Ensure high cell viability (>90%).

  • Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.

  • Surface Staining: Stain cells with fluorescently conjugated antibodies specific for PIR-A and PIR-B, along with other cell surface markers to identify cell populations of interest (e.g., CD19 for B cells, CD11b for macrophages).

  • Data Acquisition: Acquire data on a flow cytometer, ensuring consistent instrument settings.

  • Data Analysis: Use a dedicated software (e.g., FlowJo) to analyze the data.[5] Apply a hierarchical gating strategy to first identify single, live cells, then specific cell populations, and finally quantify the percentage of cells expressing PIR-A and PIR-B within each population.[1]

Protocol 2: Immunoprecipitation of PIR-B and Associated Proteins

  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[2]

  • Pre-clearing: Pre-clear the cell lysate with non-specific IgG and protein A/G beads to reduce non-specific binding.[2]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for PIR-B overnight at 4°C.[2] Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using antibodies against PIR-B and potential interacting partners like SHP-1 and SHP-2.[2]

Signaling Pathways and Workflows

PIR_Signaling_Pathway cluster_activating Activating Pathway (PIR-A) cluster_inhibitory Inhibitory Pathway (PIR-B) cluster_outcome Cellular Outcome PIR_A PIR-A FcRg FcRγ PIR_A->FcRg associates with ITAM ITAM FcRg->ITAM contains Syk Syk ITAM->Syk recruits & activates Downstream_Act Downstream Signaling (e.g., Ca2+ mobilization) Syk->Downstream_Act Activation Immune Cell Activation Downstream_Act->Activation PIR_B PIR-B ITIM ITIM PIR_B->ITIM contains SHP1_2 SHP-1 / SHP-2 ITIM->SHP1_2 recruits Dephosphorylation Dephosphorylation of activating signals SHP1_2->Dephosphorylation Inhibition Inhibition of Activation Dephosphorylation->Inhibition Balance Balanced Response Activation->Balance Inhibition->Balance

Caption: Paired Immunoglobulin-like Receptor (PIR) signaling pathways.

Flow_Cytometry_Workflow cluster_gating Gating Strategy start Single-cell suspension fc_block Fc Receptor Block start->fc_block stain Antibody Staining (PIR-A, PIR-B, Lineage Markers) fc_block->stain acquire Data Acquisition (Flow Cytometer) stain->acquire gate_single Singlets acquire->gate_single analysis Data Analysis gate_live Live Cells gate_single->gate_live gate_population Cell Population (e.g., B cells) gate_live->gate_population gate_pir PIR-A / PIR-B Expression gate_population->gate_pir gate_pir->analysis

Caption: General workflow for flow cytometry analysis of PIR expression.

References

Mit-PZR Experimental Controls and Best Practices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the protein PZR (Protein Zero Related), also known as MPZL1. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is PZR?

PZR, or Protein Zero Related (also known as MPZL1), is a type I transmembrane glycoprotein (B1211001) and a member of the immunoglobulin superfamily (IgSF).[1] It shares sequence homology with the myelin P0 protein (MPZ) but has distinct functional roles.[1] PZR is involved in cell-cell adhesion, motility, and serves as a key signaling hub.[1]

Q2: What are the key functions of PZR in cellular signaling?

PZR acts as a receptor for the plant lectin concanavalin (B7782731) A (ConA) and is a regulator of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1] Upon binding of a ligand like ConA, c-Src is activated, leading to the autophosphorylation of PZR. This phosphorylation event then facilitates the recruitment of SHP-2.[1][2] The intracellular domain of PZR contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that are crucial for these interactions.[1]

Q3: In which cellular compartments is PZR typically localized?

PZR is predominantly found at the cell surface, consistent with its role as a transmembrane receptor.[2] It is often localized at cell-cell contact sites and in domains associated with cell migration.[1]

Q4: What are the different isoforms of PZR?

PZR undergoes alternative splicing to produce three isoforms: PZR, PZRa, and PZRb. These isoforms exhibit tissue-specific expression patterns.[1]

Troubleshooting Guides

Problem: Low or no PZR tyrosine phosphorylation signal upon stimulation.

  • Possible Cause 1: Ineffective Stimulant.

    • Solution: If using Concanavalin A (ConA) as a stimulant, ensure its biological activity. Prepare fresh solutions and use a concentration range (e.g., 25-100 µg/mL) to determine the optimal concentration for your cell line.

  • Possible Cause 2: Suboptimal Stimulation Time.

    • Solution: Perform a time-course experiment to identify the peak of PZR phosphorylation. Phosphorylation can be transient, so testing various time points (e.g., 0, 5, 15, 30, 60 minutes) is recommended.

  • Possible Cause 3: Low PZR expression in the cell line.

    • Solution: Verify PZR expression levels in your chosen cell line by Western blot or qPCR. If expression is low, consider using a cell line known to have higher PZR expression (e.g., HT-1080, HeLa) or transiently overexpressing a tagged version of PZR.[2]

  • Possible Cause 4: Issues with antibody performance.

    • Solution: Ensure the primary antibody for detecting phosphorylated tyrosine (p-Tyr) and the PZR-specific antibody for immunoprecipitation or blotting are validated for the application. Run appropriate positive and negative controls.

Problem: High background in immunoprecipitation (IP) - Western blot experiments.

  • Possible Cause 1: Non-specific binding to beads.

    • Solution: Pre-clear your cell lysate with beads (e.g., Protein A/G agarose) before adding the primary antibody. Increase the number and duration of washes after antibody incubation.

  • Possible Cause 2: Antibody cross-reactivity.

    • Solution: Use a highly specific monoclonal antibody for IP. Ensure the antibody has been validated for IP applications. Including an isotype control antibody is a critical negative control.

Experimental Protocols

Protocol 1: Immunoprecipitation of PZR and Detection of Tyrosine Phosphorylation

This protocol describes the immunoprecipitation of PZR from cell lysates followed by Western blot analysis to detect its tyrosine phosphorylation status upon stimulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-PZR antibody (for IP)

  • Anti-phosphotyrosine (p-Tyr) antibody (for Western blot)

  • Protein A/G agarose (B213101) beads

  • Stimulant (e.g., Concanavalin A)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and transfer system

  • Western blot detection reagents

Procedure:

  • Cell Culture and Stimulation: Plate cells and grow to 80-90% confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with the desired concentration of stimulant (e.g., ConA) for the determined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-PZR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phosphotyrosine antibody. Subsequently, you can strip the membrane and re-probe with an anti-PZR antibody to confirm the presence of the protein.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
ConA Concentration for PZR Phosphorylation 25 - 100 µg/mLVarious[2]
PZR Interaction Partner c-SrcVarious[2]
PZR Interaction Partner SHP-2Various[1][2]
Inhibitor of PZR Phosphorylation PP1 (Src family kinase inhibitor)Various[2]

Mandatory Visualizations

PZR Signaling Pathway

PZR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ConA Concanavalin A PZR PZR ConA->PZR Binds cSrc_inactive c-Src (inactive) PZR->cSrc_inactive Activates PZR_pY PZR-pY cSrc_active c-Src (active) cSrc_inactive->cSrc_active ConA Binding cSrc_active->PZR Phosphorylates SHP2 SHP-2 PZR_pY->SHP2 Recruits Downstream Downstream Signaling SHP2->Downstream

Caption: PZR signaling cascade initiated by Concanavalin A binding.

Experimental Workflow for PZR Phosphorylation Analysis

Experimental_Workflow cluster_protocol Experimental Protocol cluster_controls Key Controls start Start: Cell Culture stimulate Stimulate with ConA start->stimulate lyse Cell Lysis stimulate->lyse control1 Unstimulated Cells (Negative Control) stimulate->control1 ip Immunoprecipitate PZR lyse->ip wash Wash Beads ip->wash control2 Isotype IgG IP (Specificity Control) ip->control2 elute Elute Protein wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western detect Detect p-Tyr western->detect control3 Total PZR Blot (Loading Control) western->control3 end End: Data Analysis detect->end

Caption: Workflow for analyzing PZR tyrosine phosphorylation.

References

Validation & Comparative

A Head-to-Head Comparison: Mit-pzr vs. MitoTracker Probes for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, neuroscience, and drug development, the precise visualization of mitochondria is paramount to understanding cellular health, metabolism, and disease. This guide provides an objective comparison of a novel near-infrared (NIR) fluorescent probe, Mit-pzr, with the widely used family of MitoTracker probes, offering insights into their performance based on available experimental data.

This comparison guide delves into the mechanisms of action, spectral properties, photostability, and cytotoxicity of these mitochondrial probes. Detailed experimental protocols are provided to enable researchers to reproduce and build upon the findings presented.

At a Glance: Key Differences

FeatureThis compoundMitoTracker Probes
Mechanism of Action Targets mitochondria; exhibits aggregation-induced emission (AIE)Accumulate in active mitochondria due to membrane potential; some covalently bind to mitochondrial proteins.
Spectral Properties Near-infrared (NIR) emissionVarious, from green to deep red
Photostability Reported as highVaries by specific probe; some are known to photobleach
Cytotoxicity Reported as lowVaries by probe and concentration; can induce cytotoxicity at higher concentrations or with prolonged exposure
Fixability Information not availableSome variants are fixable (e.g., MitoTracker Red CMXRos, MitoTracker Deep Red)

Mechanism of Action

MitoTracker probes are cell-permeant dyes that selectively accumulate in the mitochondria of live cells.[1][2] Their accumulation is driven by the mitochondrial membrane potential.[3] Certain MitoTracker probes, such as MitoTracker Red CMXRos and MitoTracker Deep Red, possess a mildly thiol-reactive chloromethyl group that allows them to covalently bind to mitochondrial proteins, enabling their retention even after cell fixation and permeabilization.[1][3]

This compound is a novel fluorescent probe with a distinct mechanism. It is a mitochondria-targeted probe that exhibits aggregation-induced emission (AIE). This property means that it becomes highly fluorescent upon aggregation within the mitochondria, which can lead to a high signal-to-noise ratio.

Spectral Properties

A key differentiator between these probes lies in their spectral characteristics. MitoTracker probes are available in a wide range of excitation and emission spectra, including green, orange, red, and deep red, allowing for flexibility in multicolor imaging experiments.[2]

This compound, on the other hand, is a near-infrared (NIR) probe.[4] NIR probes offer the advantage of deeper tissue penetration and reduced phototoxicity and autofluorescence from biological samples.

ProbeExcitation Max (nm)Emission Max (nm)
This compound~485~705[5]
MitoTracker Green FM490516
MitoTracker Orange CMTMRos554576
MitoTracker Red CMXRos579599
MitoTracker Deep Red FM644665[6]

Performance Comparison: Photostability and Cytotoxicity

While direct, head-to-head comparative studies with quantitative data are limited, the available literature provides insights into the performance of these probes.

Photostability: The primary research introducing this compound reports it to have "great photostability".[4] However, quantitative data directly comparing its photobleaching rate to that of MitoTracker probes under identical conditions is not yet available. Some MitoTracker probes are known to be susceptible to photobleaching, which can be a limitation for long-term imaging experiments.

Cytotoxicity: The developers of this compound also claim "low cytotoxicity".[4] For MitoTracker probes, cytotoxicity can be a concern, particularly at higher concentrations and with longer incubation times. It has been observed that some MitoTracker dyes can act as metabolic inhibitors and affect mitochondrial respiration.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for using this compound and MitoTracker Deep Red for fluorescence microscopy.

This compound Staining Protocol for Live-Cell Imaging

This protocol is based on the initial characterization of this compound and may require optimization for different cell types and experimental conditions.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. The optimal concentration should be determined empirically, but a starting point of 1-10 µM can be tested.

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

  • Staining: On the day of the experiment, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution (diluted in serum-free medium or PBS) to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for near-infrared imaging.

MitoTracker Deep Red FM Staining Protocol for Live-Cell Imaging
  • Stock Solution Preparation: Prepare a 1 mM stock solution of MitoTracker Deep Red FM in high-quality, anhydrous DMSO.[3]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free medium or PBS to a final working concentration of 25-500 nM.[3] The optimal concentration will vary depending on the cell type and experimental conditions.

  • Cell Preparation: Grow cells on glass coverslips or in glass-bottom dishes.

  • Staining: Replace the culture medium with the pre-warmed staining solution containing MitoTracker Deep Red FM.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C.

  • Washing: Replace the staining solution with fresh, pre-warmed culture medium.

  • Imaging: Mount the coverslip on a slide and observe the stained cells using a fluorescence microscope with appropriate filter sets for Cy5 (or similar far-red dyes).

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for mitochondrial staining and a simplified representation of mitochondrial involvement in apoptosis.

Mitochondrial_Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging start Seed Cells on Imaging Dish culture Culture Overnight start->culture wash1 Wash with PBS culture->wash1 add_probe Add Probe (this compound or MitoTracker) wash1->add_probe incubate Incubate at 37°C add_probe->incubate wash2 Wash to Remove Excess Probe incubate->wash2 image Fluorescence Microscopy wash2->image

Caption: A generalized workflow for staining mitochondria in live cells.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus e.g., DNA Damage, Growth Factor Deprivation bcl2_inhibit Bcl-2/Bcl-xL Inhibition stimulus->bcl2_inhibit bax_bak Bax/Bak Activation momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_inhibit->bax_bak cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis involving mitochondria.

Conclusion

Both this compound and MitoTracker probes are valuable tools for mitochondrial research. The choice between them will depend on the specific experimental requirements.

MitoTracker probes offer a wide variety of spectral options and the advantage of fixability for certain variants, making them suitable for a broad range of applications, including immunocytochemistry.

This compound emerges as a promising alternative, particularly for experiments requiring near-infrared imaging, which can minimize phototoxicity and background fluorescence. Its reported high photostability and low cytotoxicity make it an attractive candidate for long-term live-cell imaging studies.

Further independent and direct comparative studies are needed to provide a more definitive quantitative assessment of their relative performance. Researchers are encouraged to optimize staining conditions for their specific cell types and experimental setups to achieve the best results.

References

Validating Mitochondrial Specificity: A Comparative Guide to Mit-pzr and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of mitochondria is crucial for understanding cellular metabolism, disease pathogenesis, and developing targeted therapeutics. This guide provides a comprehensive comparison of Mit-pzr, a novel near-infrared (NIR) fluorescent probe, with established mitochondrial stains, offering insights into their respective performance based on experimental data.

This compound is a mitochondria-targeted fluorescent probe characterized by its aggregation-induced emission (AIE) properties. This unique feature means it becomes highly fluorescent in the aggregated state, which can occur upon accumulation within the mitochondrial matrix, leading to a high signal-to-noise ratio. Its near-infrared emission is advantageous for in-vivo imaging due to deeper tissue penetration and reduced autofluorescence.

Performance Comparison of Mitochondrial Probes

To objectively assess the performance of this compound, a direct comparison with commercially available and widely used mitochondrial probes is essential. The following tables summarize the key characteristics and performance metrics based on available experimental data.

Probe Mechanism of Action Excitation (nm) Emission (nm) Fixable Live/Fixed Cells Key Features
This compound Aggregation-Induced Emission (AIE)~488~705NoLiveNear-infrared emission, high signal-to-noise ratio, good photostability.
MitoTracker Green FM Covalent binding to mitochondrial proteins490516NoLiveAccumulates in mitochondria regardless of membrane potential.
MitoTracker Red CMXRos Sequestration based on mitochondrial membrane potential579599YesLive & FixedWell-retained after fixation and permeabilization.
MitoTracker Deep Red FM Sequestration based on mitochondrial membrane potential644665YesLive & FixedFar-red emission minimizes autofluorescence.
JC-1 Forms J-aggregates in high membrane potential mitochondria~514 (monomer), ~585 (J-aggregates)~529 (monomer), ~590 (J-aggregates)NoLiveRatiometric dye, indicates mitochondrial membrane potential.

Quantitative Comparison of Probe Performance

The following table presents a summary of quantitative data comparing the specificity, photostability, and cytotoxicity of this compound with other common mitochondrial probes.

Parameter This compound MitoTracker Green FM MitoTracker Deep Red FM
Co-localization (Pearson's Coefficient with established mitochondrial marker) High (Further data needed for specific value)High (Often used as a reference)High
Photostability (Fluorescence intensity after continuous illumination) High (AIE probes are known for their photostability)ModerateHigh
Cytotoxicity (IC50 or cell viability at working concentration) Low (Reported to have good biocompatibility)LowLow

Note: Specific quantitative values for this compound are based on the claims in the primary literature; further independent validation may be required.

Experimental Protocols

Accurate validation of mitochondrial specificity relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key experiments.

Co-localization Analysis using Confocal Microscopy

Objective: To quantify the degree of spatial overlap between the probe and a known mitochondrial marker.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes suitable for confocal microscopy and culture to 60-70% confluency.

  • Staining with Mitochondrial Marker: Incubate cells with a well-established mitochondrial probe (e.g., MitoTracker Green FM at 200 nM) for 20-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Staining with Test Probe (this compound): Incubate the cells with this compound at the desired concentration (e.g., 5 µM) for 15-30 minutes at 37°C.

  • Washing: Repeat the washing step with pre-warmed PBS.

  • Imaging: Immediately image the cells using a confocal laser scanning microscope. Acquire images in separate channels for each fluorophore to prevent spectral bleed-through.

  • Image Analysis:

    • Select multiple regions of interest (ROIs) containing well-stained cells.

    • Use image analysis software (e.g., ImageJ with the JaCoP plugin or Fiji) to calculate the Pearson's and Manders' co-localization coefficients.

    • A Pearson's coefficient close to +1 indicates a strong positive correlation between the two signals, signifying high mitochondrial specificity.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of the fluorescent probe on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with a range of concentrations of the fluorescent probe (e.g., this compound from 0 to 20 µM) for the desired incubation time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_colocalization Co-localization Protocol cluster_cytotoxicity Cytotoxicity (MTT) Protocol prep_cells Prepare Cells on Glass-Bottom Dish stain_marker Stain with MitoTracker Green prep_cells->stain_marker wash1 Wash (x3) stain_marker->wash1 stain_mitpzr Stain with this compound wash1->stain_mitpzr wash2 Wash (x3) stain_mitpzr->wash2 image Confocal Imaging wash2->image analyze Image Analysis (Pearson's Coefficient) image->analyze seed_cells Seed Cells in 96-well Plate treat_probe Treat with this compound (Concentration Gradient) seed_cells->treat_probe add_mtt Add MTT Reagent treat_probe->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate Cell Viability (IC50) read_absorbance->calc_viability

Caption: Workflow for co-localization and cytotoxicity assays.

probe_selection_logic question1 Live or Fixed Cell Imaging? live_imaging Live Cell Imaging question1->live_imaging Live fixed_imaging Fixed Cell Imaging question1->fixed_imaging Fixed question2 Measure Membrane Potential? live_imaging->question2 probe_mitotracker_red MitoTracker Red CMXRos fixed_imaging->probe_mitotracker_red measure_potential Yes question2->measure_potential Yes no_measure_potential No question2->no_measure_potential No probe_jc1 JC-1 measure_potential->probe_jc1 measure_potential->probe_mitotracker_red probe_mitotracker_green MitoTracker Green FM no_measure_potential->probe_mitotracker_green probe_mitpzr This compound no_measure_potential->probe_mitpzr

Caption: Decision tree for selecting a mitochondrial probe.

A Comparative Guide to AIE Probes for Mitochondrial Imaging: Mit-pzr and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of mitochondria, the powerhouses of the cell, is crucial for understanding cellular health, disease progression, and the effects of therapeutic agents. The advent of fluorescent probes with Aggregation-Induced Emission (AIE) characteristics has revolutionized mitochondrial imaging by overcoming the aggregation-caused quenching (ACQ) effect that plagues traditional fluorescent dyes. This guide provides an objective comparison of Mit-pzr, a near-infrared (NIR) AIE probe, with other notable AIE probes used for mitochondrial imaging, supported by available experimental data.

Performance Comparison of Mitochondrial AIE Probes

The selection of an appropriate fluorescent probe is critical for successful mitochondrial imaging. Key performance indicators include the excitation and emission wavelengths, Stokes shift (the difference between the maximum excitation and emission wavelengths), quantum yield (a measure of fluorescence efficiency), and photostability. While direct comparative studies under identical conditions are limited, this table summarizes the available data for this compound and other popular AIE probes.

ProbeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Photostability
This compound ~485[1]~705[1]~220Data not availableDescribed as having "great photostability"[1]
TPE-TPP Not specified~466Data not availableData not availableDescribed as having "superior photostability" compared to commercial trackers
AIE-MitoGreen ~405[2]~532~127Data not availableRetains high fluorescence intensity over extended imaging periods

Principles of AIE Probes in Mitochondrial Imaging

AIE probes operate on a principle that is the opposite of conventional fluorescent dyes. In dilute solutions, AIE molecules are in a twisted conformation and their excited state energy is dissipated through non-radiative pathways, resulting in weak or no fluorescence. However, upon aggregation within the confined and viscous environment of the mitochondria, the intramolecular rotations of the AIE molecules are restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence emission.

Mechanism of Aggregation-Induced Emission (AIE) in Mitochondrial Imaging.

Experimental Protocols

To ensure reproducible and comparable results when evaluating mitochondrial AIE probes, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments.

Cell Culture and Probe Loading

This protocol outlines the general procedure for preparing cells and staining mitochondria with AIE probes for fluorescence microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • AIE probe stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or coverslips

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation: Prepare a working solution of the AIE probe in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically for each probe and cell line but typically ranges from 1 to 10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the AIE probe working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or imaging buffer to the cells and proceed to imaging.

Fluorescence Imaging and Photostability Assay

This protocol describes how to acquire fluorescence images of stained mitochondria and assess the photostability of the AIE probes.

Equipment:

  • Confocal laser scanning microscope (CLSM) equipped with appropriate lasers and detectors.

Procedure:

  • Microscope Setup:

    • Turn on the microscope and allow the laser to warm up.

    • Place the dish with stained cells on the microscope stage.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

  • Image Acquisition:

    • Set the excitation and emission wavelengths appropriate for the AIE probe being used (refer to the comparison table).

    • Adjust the laser power, gain, and offset to obtain a clear image with good signal-to-noise ratio, avoiding saturation.

    • Acquire images of the stained mitochondria.

  • Photostability Assay:

    • Select a region of interest (ROI) containing well-stained mitochondria.

    • Continuously illuminate the ROI with the excitation laser at a fixed power.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds for 10 minutes).

    • Measure the mean fluorescence intensity of the ROI in each image over time.

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

Quantum Yield Measurement (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of an AIE probe using a known standard.

Materials:

  • AIE probe of interest

  • A reference standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., ethanol or DMSO)

Procedure:

  • Prepare Solutions:

    • Prepare a series of five dilutions for both the AIE probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 AU to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the AIE probe and the reference standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting linear plots (Gradient).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the AIE probe (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if the same solvent is used, this term is 1).

Experimental Workflow for Probe Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of different mitochondrial AIE probes.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_photophysical Photophysical Characterization A Cell Culture (e.g., HeLa cells) B1 Incubate with This compound A->B1 B2 Incubate with Probe A A->B2 B3 Incubate with Probe B A->B3 C1 Confocal Microscopy (Image Acquisition) B1->C1 F1 Spectrofluorometry & UV-Vis Spectrophotometry B2->C1 B3->C1 D1 Photostability Assay (Time-lapse Imaging) C1->D1 E1 Quantitative Analysis (Intensity, Colocalization) D1->E1 I Comparative Data Analysis E1->I G1 Quantum Yield Measurement F1->G1 H1 Stokes Shift Calculation F1->H1 G1->I H1->I

Workflow for comparing mitochondrial AIE probes.

References

Cross-Validation of MitoPQ-Induced Mitochondrial Stress: A Comparative Guide to Functional Assays and TEM Ultrastructural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of results obtained from functional assays and Transmission Electron Microscopy (TEM) for the analysis of mitochondrial perturbation induced by Mito-Paraquat (MitoPQ). MitoPQ is a mitochondrially-targeted pro-oxidant designed to selectively generate superoxide (B77818) within the mitochondrial matrix, making it a valuable tool for studying mitochondrial oxidative stress.[1] This guide outlines the quantitative data from discrete experimental approaches and provides detailed protocols for the cross-validation of findings.

Data Presentation: Correlating Functional Decline with Morphological Damage

The following table summarizes the quantitative results from studies investigating the effects of MitoPQ on mitochondrial function and compares them with ultrastructural changes observed via TEM. It is important to note that the presented data is synthesized from multiple sources to provide a comprehensive overview.

Parameter AssessedMethodKey FindingsQuantitative Data (Example)Source
Functional Analysis
Mitochondrial Superoxide ProductionMitoSOX Red FluorescenceMitoPQ treatment leads to a dose-dependent increase in mitochondrial superoxide levels.~3-fold increase in MitoSOX fluorescence with 0.5 µM MitoPQ in HCT116 cells.[2]Chowdhury et al.
Mitochondrial Enzyme ActivityAconitase Activity AssayAconitase, an enzyme sensitive to oxidative stress, shows decreased activity upon MitoPQ treatment.~50% reduction in aconitase activity with 1 µM MitoPQ.Robb et al.
Mitochondrial Membrane Potential (ΔΨm)TMRE FluorescenceHigher concentrations of MitoPQ cause a significant disruption of the mitochondrial membrane potential.Significant decrease in ΔΨm at MitoPQ concentrations of 0.5 µM and above.[2]Chowdhury et al.
Cell ViabilityLDH Release AssayIncreased cell death is observed with prolonged exposure to higher concentrations of MitoPQ.~20-30% decrease in cell viability with 1-2 µM MitoPQ.[2]Chowdhury et al.
Ultrastructural Analysis (TEM)
Mitochondrial MorphologyTransmission Electron Microscopy (TEM)Treatment with agents inducing oxidative stress results in mitochondrial swelling and fragmentation.Not ApplicableYang et al.
Cristae StructureTEM with Morphometric AnalysisOxidative stress leads to disorganized and swollen cristae, with a quantifiable increase in cristae width.Significant increase in maximal cristae width.Herkenne et al.
Mitochondrial IntegrityTEMObservation of compromised inner and outer mitochondrial membranes.Not ApplicableYang et al.

Experimental Protocols

I. MitoPQ Treatment and Functional Analysis

This protocol is a representative example for the treatment of cultured cells with MitoPQ and subsequent measurement of mitochondrial superoxide production.

1. Cell Culture and MitoPQ Treatment:

  • Culture cells (e.g., HCT116) in appropriate media and conditions until they reach the desired confluency.

  • Prepare a stock solution of MitoPQ in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of MitoPQ (e.g., 0.25 µM, 0.5 µM, 1 µM) for a specified duration (e.g., 16 hours) at 37°C. Include a vehicle-treated control group.

2. Measurement of Mitochondrial Superoxide (MitoSOX Assay):

  • After MitoPQ treatment, wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubate the cells with 5 µM MitoSOX Red reagent in a Ca/Mg-free buffer (e.g., Hank's Balanced Salt Solution, HBSS) for 10 minutes in the dark at 37°C.[2]

  • Wash the cells three times with PBS.[2]

  • Measure the fluorescence using a microplate reader with excitation/emission maxima of 510/580 nm.[2]

II. Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol provides a general workflow for preparing cultured cells for TEM analysis after treatment with a substance like MitoPQ.

1. Cell Fixation:

  • Following treatment, wash the cells with a buffer (e.g., 0.1 M sodium cacodylate).

  • Fix the cells for 1 hour at room temperature in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde (B144438) in 100 mM sodium cacodylate buffer (pH 7.2).

2. Post-fixation and Staining:

  • Wash the samples in the cacodylate buffer.

  • Post-fix the cells for 1 hour in 1% osmium tetroxide.

  • Rinse the samples extensively in distilled water.

  • Perform en bloc staining for 1 hour with 1% aqueous uranyl acetate (B1210297).

3. Dehydration and Embedding:

  • Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltrate the samples with a resin (e.g., Eponate 12) and polymerize at 60°C for 48 hours.

4. Sectioning and Imaging:

  • Cut ultrathin sections (70-80 nm) using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Image the sections using a transmission electron microscope.

Mandatory Visualization

experimental_workflow cluster_treatment Cell Treatment cluster_functional Functional Analysis cluster_tem TEM Analysis cluster_comparison Cross-Validation cell_culture Cell Culture mitopq_treatment MitoPQ Treatment cell_culture->mitopq_treatment mitosox MitoSOX Staining mitopq_treatment->mitosox fixation Fixation mitopq_treatment->fixation fluorescence_measurement Fluorescence Measurement mitosox->fluorescence_measurement data_analysis_func Quantitative Analysis (ROS Levels, ΔΨm) fluorescence_measurement->data_analysis_func comparison Comparative Analysis data_analysis_func->comparison embedding Dehydration & Embedding fixation->embedding sectioning Ultrathin Sectioning embedding->sectioning imaging TEM Imaging sectioning->imaging data_analysis_tem Morphometric Analysis (Cristae Width, etc.) imaging->data_analysis_tem data_analysis_tem->comparison

Experimental workflow for cross-validation of MitoPQ effects.

signaling_pathway cluster_mito Within Mitochondria MitoPQ MitoPQ ComplexI Complex I MitoPQ->ComplexI Mitochondrion Mitochondrion Superoxide Superoxide (O2•-) ComplexI->Superoxide OxidativeStress Oxidative Stress Superoxide->OxidativeStress Aconitase Aconitase Inactivation OxidativeStress->Aconitase MembranePotential ΔΨm Disruption OxidativeStress->MembranePotential MitoDamage Mitochondrial Damage (Swelling, Cristae Disorganization) OxidativeStress->MitoDamage CellDeath Cell Death MembranePotential->CellDeath MitoDamage->CellDeath

Signaling pathway of MitoPQ-induced mitochondrial dysfunction.

References

Comparative Analysis of PZR in Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), across various cancer cell lines. PZR is a type I transmembrane glycoprotein (B1211001) that has emerged as a critical regulator in cell signaling, influencing cell adhesion, migration, and tumorigenicity. This document is intended for researchers, scientists, and drug development professionals interested in the functional role of PZR in cancer biology.

Executive Summary

PZR acts as a signaling hub, primarily through its interaction with the Src family kinases and the tyrosine phosphatase SHP-2. Upon stimulation, typically by ligands such as the lectin Concanavalin A (ConA), PZR becomes tyrosine-phosphorylated, leading to the recruitment of SHP-2 and the activation of downstream signaling cascades that promote cell motility and invasion.[1] Studies across multiple cancer cell lines have demonstrated a consistent theme: upregulation of PZR is associated with enhanced malignant phenotypes, while its downregulation curtails these aggressive characteristics. This guide synthesizes key quantitative data from studies on lung, gallbladder, and ovarian cancer cell lines to provide a comparative perspective on PZR's function.

Data Presentation: PZR's Impact on Cancer Cell Phenotypes

The following tables summarize the quantitative effects of modulating PZR expression in different cancer cell lines. The data is compiled from multiple studies to facilitate a comparative understanding of PZR's role.

Table 1: Effect of PZR Knockout/Knockdown on Cancer Cell Proliferation and Invasion

Cell LineCancer TypeMethod of DownregulationAssayResultReference
SPC-A1Lung AdenocarcinomaCRISPR/Cas9 KnockoutColony Formation~50% reduction in colony-forming ability compared to wild-type.[2]
SPC-A1Lung AdenocarcinomaCRISPR/Cas9 KnockoutTranswell InvasionSignificant decrease in the number of invasive cells.[2]
GBC-SDGallbladder CarcinomasiRNA KnockdownTranswell MigrationSignificant decrease in the number of migrated cells.[1]
GBC-SDGallbladder CarcinomasiRNA KnockdownTranswell InvasionSignificant decrease in the number of invasive cells.[1]
SKOV3Ovarian CancershRNA KnockdownTranswell MigrationSignificant inhibition of cell migration.[3]
SKOV3Ovarian CancershRNA KnockdownTranswell InvasionSignificant inhibition of cell invasion.[3]

Table 2: Effect of PZR Overexpression on Cancer Cell Proliferation, Migration, and Invasion

Cell LineCancer TypeMethod of OverexpressionAssayResultReference
SPC-A1Lung AdenocarcinomaLentiviral TransductionColony FormationSignificant increase in colony-forming ability.[2][4]
SPC-A1Lung AdenocarcinomaLentiviral TransductionWound HealingAccelerated migration compared to vector control.[4]
SPC-A1Lung AdenocarcinomaLentiviral TransductionTranswell InvasionEnhanced penetration ability through Matrigel.[4]
GBC-SDGallbladder CarcinomaPlasmid TransfectionTranswell MigrationSignificant increase in the number of migrated cells.[1]
GBC-SDGallbladder CarcinomaPlasmid TransfectionTranswell InvasionSignificant increase in the number of invasive cells.[1]
SKOV3Ovarian CancerLentiviral InfectionCell Proliferation (CCK-8)Significant increase in cell proliferation.
TOV-21GOvarian CancerLentiviral InfectionCell Proliferation (CCK-8)Significant increase in cell proliferation.
SKOV3Ovarian CancerLentiviral InfectionTranswell MigrationSignificantly enhanced in vitro migration.[3]
TOV-21GOvarian CancerLentiviral InfectionTranswell InvasionSignificantly enhanced in vitro invasion.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of PZR and a typical experimental workflow for studying its function.

PZR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PZR PZR cSrc_inactive c-Src (inactive) PZR->cSrc_inactive recruits PZR_p PZR-pY cSrc_active c-Src (active) cSrc_inactive->cSrc_active activates cSrc_active->PZR phosphorylates (pY) FAK FAK cSrc_active->FAK phosphorylates SHP2 SHP-2 PZR_p->SHP2 recruits Downstream Downstream Signaling (Migration, Invasion, Proliferation) SHP2->Downstream FAK_p FAK-pY FAK_p->Downstream ConA Concanavalin A (Ligand) ConA->PZR binds

Caption: PZR signaling cascade upon ligand binding.

Experimental_Workflow cluster_cell_line_prep Cell Line Preparation cluster_assays Functional Assays cluster_analysis Analysis select_cells Select Cancer Cell Lines (e.g., SPC-A1, GBC-SD, SKOV3) modulate_pzr Modulate PZR Expression (CRISPR KO / shRNA / Overexpression) select_cells->modulate_pzr verify_expression Verify PZR Levels (Western Blot) modulate_pzr->verify_expression proliferation Proliferation Assay (Colony Formation, CCK-8) verify_expression->proliferation migration Migration Assay (Wound Healing) verify_expression->migration invasion Invasion Assay (Transwell with Matrigel) verify_expression->invasion quantify Quantify Results (Colony Count, Cell Count, Wound Closure %) proliferation->quantify migration->quantify invasion->quantify compare Compare Phenotypes (Control vs. PZR-modulated) quantify->compare

Caption: Workflow for analyzing PZR function in cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Culture and PZR Modulation
  • Cell Lines: Human lung adenocarcinoma (SPC-A1), gallbladder carcinoma (GBC-SD), and ovarian cancer (SKOV3, TOV-21G) cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • PZR Overexpression: Cells are transduced with lentiviral particles containing a PZR-expressing vector or an empty vector control. Stable cell lines are selected using an appropriate antibiotic (e.g., puromycin).

  • PZR Knockdown/Knockout: For transient knockdown, cells are transfected with specific siRNAs targeting MPZL1 or a non-targeting control. For stable knockdown, shRNA-expressing lentiviruses are used. For complete knockout, a CRISPR/Cas9 system with guide RNAs targeting an early exon of MPZL1 is employed.

Western Blotting
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against PZR, phospho-Src, phospho-FAK, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Colony Formation Assay
  • Cell Seeding: Control and PZR-modulated cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Incubation: Cells are cultured for 10-14 days, with media changes every 3-4 days, until visible colonies form.

  • Staining and Quantification: Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of colonies (typically >50 cells) is counted manually or using imaging software.

Transwell Migration and Invasion Assay
  • Chamber Preparation: For invasion assays, the upper surface of 8 µm pore size Transwell inserts is coated with Matrigel. For migration assays, the inserts are left uncoated.

  • Cell Seeding: Cells (e.g., 5 x 10^4) are resuspended in serum-free media and seeded into the upper chamber.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% FBS.

  • Incubation: The plates are incubated for 24-48 hours to allow for cell migration/invasion.

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated/invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of stained cells is counted in several random fields under a microscope.

Conclusion

The collective evidence from studies in lung, gallbladder, and ovarian cancer cell lines strongly indicates that PZR plays a pro-tumorigenic role by enhancing cell proliferation, migration, and invasion. The consistency of these findings across different cancer types suggests that PZR and its associated signaling pathways, particularly involving c-Src and SHP-2, represent promising targets for therapeutic intervention in a range of malignancies. This guide provides a foundational resource for researchers aiming to further elucidate the mechanisms of PZR-mediated cancer progression and to explore its potential as a biomarker and therapeutic target.

References

A Comparative Guide: Mit-pzr vs. JC-1 for Mitochondrial Membrane Potential Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and metabolic function. Fluorescent probes are indispensable tools for this purpose, with the ratiometric dye JC-1 being a long-standing, widely used option. Recently, novel probes with different chemical properties, such as Mit-pzr, have emerged. This guide provides an objective comparison of this compound and JC-1, summarizing their mechanisms, performance characteristics, and experimental protocols to aid researchers in selecting the optimal probe for their specific applications.

Mechanism of Action

JC-1: This well-established cationic carbocyanine dye accumulates in the mitochondria of healthy cells, driven by the high negative mitochondrial membrane potential. At high concentrations within the mitochondria, JC-1 molecules form aggregates, known as J-aggregates, which emit a red to orange fluorescence (approximately 590 nm). In cells with depolarized or compromised mitochondria, the lower membrane potential is insufficient to promote the accumulation and aggregation of JC-1. Consequently, the dye remains in the cytoplasm in its monomeric form, emitting a green fluorescence (approximately 529 nm)[1][2][3]. The ratio of red to green fluorescence intensity is, therefore, a reliable indicator of the mitochondrial membrane potential, allowing for a ratiometric analysis that is largely independent of probe concentration and mitochondrial mass[3]. A decrease in the red/green ratio signifies mitochondrial depolarization, an early hallmark of apoptosis[1].

This compound: this compound is a newer generation fluorescent probe specifically designed for mitochondrial targeting. It operates on the principle of aggregation-induced emission (AIE). In its free, monomeric state in the cytoplasm, this compound is weakly fluorescent. Upon accumulation in the mitochondria, driven by the membrane potential, the restricted intramolecular rotation leads to aggregation, causing a significant enhancement of its fluorescence emission in the near-infrared (NIR) region (approximately 705 nm)[4]. This "turn-on" fluorescence mechanism offers a high signal-to-noise ratio.

Performance Characteristics

The following table summarizes the key performance characteristics of this compound and JC-1 based on available data. Direct comparative studies with quantitative data are limited; therefore, this comparison is based on the individual properties reported for each probe.

FeatureThis compoundJC-1
Principle of Detection Aggregation-Induced Emission (AIE)Ratiometric (J-aggregates vs. Monomers)
Excitation Wavelength (nm) 485488 (for both forms)
Emission Wavelength (nm) 705 (NIR)529 (Green, Monomer), 590 (Red, J-aggregate)
Photostability Reported as "great photostability"Prone to photobleaching, especially the J-aggregate form[5]
Cytotoxicity Reported as "low cytotoxicity"Can be cytotoxic at higher concentrations or with prolonged incubation
Ease of Use "Turn-on" signal, potentially simpler analysisRatiometric analysis requires dual-channel detection and can be more complex to quantify
In Vivo Imaging Suitable for in vivo imaging due to NIR emissionLimited in vivo application due to visible light emission and scattering
Signal Specificity High specificity for mitochondriaCan sometimes form aggregates outside mitochondria, leading to false positives

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for both this compound and JC-1 for fluorescence microscopy and flow cytometry.

This compound Staining Protocol (Fluorescence Microscopy)

This protocol is based on the methodology described in the primary literature introducing this compound.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture overnight.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for excitation at ~485 nm and emission at ~705 nm.

JC-1 Staining Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture overnight.

  • Probe Preparation: Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO. Just before use, dilute the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium[1].

  • Staining: Remove the culture medium and add the JC-1 staining solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator[1].

  • Washing: Wash the cells once or twice with pre-warmed PBS or culture medium[6].

  • Imaging: Immediately image the cells using a fluorescence microscope with filters for both green (monomer) and red (J-aggregate) fluorescence. A dual-bandpass filter is ideal for simultaneous visualization[6].

  • Cell Preparation: Harvest and resuspend cells in pre-warmed PBS or culture medium at a concentration of approximately 1 x 10^6 cells/mL[7].

  • Positive Control (Optional): Treat a sample of cells with a mitochondrial membrane potential disruptor like CCCP (e.g., 50 µM for 5-10 minutes) to induce depolarization[7].

  • Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM[1][7].

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light[1][7].

  • Washing (Optional but Recommended): Wash the cells once with warm PBS[7].

  • Analysis: Analyze the cells on a flow cytometer using 488 nm excitation. Detect the green fluorescence (monomers) in the FITC channel and the red fluorescence (J-aggregates) in the PE channel[6][8].

Visualizing the Mechanisms and Workflows

Mechanism of Action Diagrams

Mit_pzr_Mechanism cluster_cell Cell cluster_mito Mitochondrion (High ΔΨm) Mit_pzr_cyto This compound (Monomer) Weakly Fluorescent Mit_pzr_mito This compound (Aggregate) Strongly Fluorescent (NIR) Mit_pzr_cyto->Mit_pzr_mito Accumulation JC1_Mechanism cluster_healthy_cell Healthy Cell (High ΔΨm) cluster_mito_healthy Mitochondrion cluster_apoptotic_cell Apoptotic Cell (Low ΔΨm) cluster_mito_apoptotic Mitochondrion JC1_cyto_healthy JC-1 (Monomer) Green Fluorescence JC1_mito_healthy JC-1 (J-aggregate) Red Fluorescence JC1_cyto_healthy->JC1_mito_healthy Accumulation & Aggregation JC1_cyto_apoptotic JC-1 (Monomer) Green Fluorescence JC1_mito_apoptotic JC-1 (Monomer) Green Fluorescence JC1_cyto_apoptotic->JC1_mito_apoptotic Low Accumulation Staining_Workflow cluster_workflow General Staining Workflow Start Culture Cells Prepare Prepare Staining Solution Start->Prepare Stain Incubate Cells with Probe Prepare->Stain Wash Wash Cells Stain->Wash Image Acquire Data (Microscopy or Flow Cytometry) Wash->Image Analyze Analyze Results Image->Analyze

References

Validating Mitochondrial Fluorescent Probes: A Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately interpreting changes in mitochondrial fluorescent probes is paramount. This guide provides a comparative overview of biochemical assays essential for validating the fluorescence changes observed with mitochondrial probes, using a hypothetical probe, "Mit-pzr," as an example. We detail the experimental protocols for key validation assays and present data in a clear, comparative format.

Data Summary: Comparative Analysis of Validation Assays

To ensure the fluorescent changes of a mitochondrial probe like this compound accurately reflect mitochondrial function, it is crucial to validate these changes using established biochemical assays. The following table summarizes key parameters for comparing this compound's performance with common validation assays for mitochondrial membrane potential, superoxide (B77818) levels, and pH.

ParameterThis compound (Hypothetical)JC-1 AssayMitoSOX Red AssaySNARF-1 Assay
Primary Measurement Mitochondrial StateMitochondrial Membrane PotentialMitochondrial SuperoxideMitochondrial pH
Principle Fluorescence intensity/ratio change correlates with a specific mitochondrial parameter.Ratiometric dye; shifts from green (monomeric) to red (J-aggregates) fluorescence with increasing membrane potential.[1]Fluoresces red upon oxidation by mitochondrial superoxide.[1]pH-sensitive fluorophore; its fluorescence emission spectrum shifts with pH changes.[2]
Common Application Monitoring changes in a specific mitochondrial function in live cells.Assessing mitochondrial depolarization or hyperpolarization.[1][3]Detecting oxidative stress and mitochondrial dysfunction.[4][5][6]Measuring pH changes in the mitochondrial matrix.[2][7][8]
Validation For Changes in fluorescence intensity or ratio.A decrease in the red/green fluorescence ratio validates mitochondrial depolarization.[1][9]An increase in red fluorescence validates increased superoxide production.[1]A shift in the fluorescence ratio validates changes in mitochondrial pH.[7]
Controls FCCP (uncoupler), Oligomycin (inhibitor), Antimycin A (inducer of superoxide).FCCP or CCCP to induce depolarization.[1][3]Antimycin A to induce superoxide; MnTMPyP as a superoxide scavenger.[5]Nigericin/CCCP in buffers of known pH for calibration.

Experimental Protocols

Detailed methodologies are critical for reproducible validation of your fluorescent probe's signals.

Validation of Mitochondrial Membrane Potential Changes

This protocol is designed to validate fluorescence changes from a probe like this compound that are hypothesized to correlate with mitochondrial membrane potential (ΔΨm).

Objective: To confirm that changes in this compound fluorescence correlate with known changes in ΔΨm induced by chemical modulators, using the ratiometric dye JC-1 as a comparison.

Materials:

  • Cells of interest

  • This compound

  • JC-1 dye[1]

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - a mitochondrial membrane potential uncoupler[3]

  • Oligomycin - an ATP synthase inhibitor that can cause hyperpolarization[3]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • For this compound: Load cells with this compound according to the manufacturer's protocol.

    • For JC-1: Incubate cells with JC-1 (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Induction of ΔΨm Changes:

    • Depolarization: Treat cells with FCCP (e.g., 10 µM) for 10-30 minutes.

    • Hyperpolarization: Treat cells with Oligomycin (e.g., 10 µg/mL) for 10-30 minutes.

  • Imaging and Analysis:

    • Acquire fluorescent images or readings.

    • For JC-1, measure the fluorescence intensity of both the green monomers (~529 nm) and red J-aggregates (~590 nm).[1]

    • Calculate the red/green fluorescence intensity ratio. A decrease in this ratio indicates depolarization.[1][9]

    • For this compound, measure the fluorescence change as per its specific properties.

  • Comparison: Compare the direction and magnitude of fluorescence changes of this compound with the changes in the JC-1 red/green ratio to validate its response to ΔΨm alterations.

Validation of Mitochondrial Superoxide Detection

This protocol validates if this compound's fluorescence changes are related to mitochondrial superoxide production, using MitoSOX Red as the validation assay.

Objective: To determine if this compound's signal correlates with mitochondrial superoxide levels induced by known chemical agents.

Materials:

  • Cells of interest

  • This compound

  • MitoSOX Red reagent[1]

  • Antimycin A - a complex III inhibitor that increases superoxide production

  • MnTMPyP - a superoxide dismutase mimetic (superoxide scavenger)[5]

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Prepare cells as described previously.

  • Dye Loading:

    • Load one set of cells with this compound.

    • Load another set of cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Induction of Superoxide Production:

    • Treat cells with Antimycin A (e.g., 10 µM) to induce superoxide production.

    • As a negative control, pre-treat a set of cells with MnTMPyP before adding Antimycin A.

  • Fluorescence Measurement:

    • Measure the red fluorescence of MitoSOX Red (Excitation/Emission: ~510/580 nm).[5] An increase in fluorescence indicates superoxide production.

    • Measure the fluorescence of this compound.

  • Comparison: Correlate the fluorescence changes of this compound with the increase in MitoSOX Red fluorescence to validate its sensitivity to mitochondrial superoxide.

Visualizing the Workflow and Pathways

To better understand the experimental logic and underlying biological processes, the following diagrams are provided.

G cluster_0 Mitochondrial State cluster_1 This compound / JC-1 Response Healthy Healthy Mitochondria (Polarized ΔΨm) Stressed Stressed Mitochondria (Depolarized ΔΨm) Healthy->Stressed Stress/Drug Probe_High High Red/Green Ratio (JC-1) OR High this compound Signal Healthy->Probe_High Accumulation Probe_Low Low Red/Green Ratio (JC-1) OR Low this compound Signal Stressed->Probe_Low Dispersion Probe_High->Probe_Low Fluorescence Change

Caption: Workflow for validating a mitochondrial membrane potential probe.

G cluster_0 Experimental Steps cluster_1 Validation Probes cluster_2 Treatments A 1. Plate Cells B 2. Load with this compound & Validation Probe A->B C 3. Treat with Inducer/Inhibitor B->C JC1 JC-1 (ΔΨm) B->JC1 MitoSOX MitoSOX (O2⁻) B->MitoSOX SNARF1 SNARF-1 (pH) B->SNARF1 D 4. Acquire Fluorescence Data C->D FCCP FCCP (Depolarization) C->FCCP Antimycin Antimycin A (O2⁻ Induction) C->Antimycin E 5. Compare Signals D->E

References

Benchmarking Mit-pzr: A Comparative Guide to Fluorescent Probes for Mitochondrial Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of mitochondrial viscosity is crucial for understanding cellular health and disease progression. Mit-pzr, a novel near-infrared (NIR) fluorescent probe, offers a promising tool for this application. This guide provides an objective comparison of this compound's performance against other similar fluorescent probes, supported by available experimental data, to aid in the selection of the most suitable tool for your research needs.

Mitochondrial viscosity is a critical parameter that reflects the integrity and function of mitochondria. Alterations in viscosity have been linked to a range of pathologies, making its accurate measurement a key focus in cellular biology and disease research. Fluorescent probes have emerged as a powerful method for real-time monitoring of mitochondrial viscosity in living cells. This compound is a mitochondria-targeted probe that operates on the principle of aggregation-induced emission (AIE), exhibiting enhanced fluorescence in the viscous mitochondrial environment.[1][2]

Performance Comparison of Mitochondrial Viscosity Probes

To provide a clear overview, the following table summarizes the key performance characteristics of this compound and two other commercially available fluorescent probes, Mito-V and a probe referred to here as PN, based on published data. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary depending on the specific experimental setup.

FeatureThis compoundMito-VPN
Excitation Max (nm) 485[3]~561[4]Not Specified
Emission Max (nm) 705[3]634 (in 99% glycerol)[4]790[5]
Quantum Yield (Φ) Data not available0.0372 (in Methanol), ~12-fold increase in Glycerol[4]0.002 (in PBS), 0.084 (in Glycerol), ~41-fold increase[5]
Fold Increase in Fluorescence Data not available~22-fold (Methanol to 99% Glycerol)[4]~41-fold (PBS to Glycerol)[5]
Limit of Detection (LOD) Data not availableNot SpecifiedNot Specified
Key Features Aggregation-Induced Emission (AIE) active, Near-Infrared (NIR) emission, High photostability and specificity for mitochondria[1]Two-photon and near-red probe[4]Near-infrared fluorescence[5]

Signaling Pathway and Experimental Workflow

The functionality of these probes can be understood through their signaling pathways and the general workflow for their application in cell-based assays.

This compound Signaling Pathway

This compound's mechanism of action is based on Aggregation-Induced Emission (AIE). In a low-viscosity environment, the probe's molecules are free to rotate, which leads to non-radiative decay and thus, weak fluorescence. Upon localizing to the viscous environment of the mitochondria, this intramolecular rotation is restricted, forcing the molecules into an aggregated state that enhances the radiative decay pathway, resulting in a strong fluorescent signal.

Mit_pzr_Signaling_Pathway cluster_extracellular Low Viscosity Environment cluster_mitochondria High Viscosity Environment (Mitochondria) Free_Rotation This compound (Free Intramolecular Rotation) Weak_Fluorescence Weak Fluorescence Free_Rotation->Weak_Fluorescence Non-radiative decay Restricted_Rotation This compound (Restricted Rotation/Aggregation) Free_Rotation->Restricted_Rotation Mitochondrial Targeting Strong_Fluorescence Strong Fluorescence Restricted_Rotation->Strong_Fluorescence Radiative decay (AIE)

This compound's AIE mechanism in response to mitochondrial viscosity.

General Experimental Workflow

The following diagram outlines a typical workflow for measuring mitochondrial viscosity using fluorescent probes like this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Incubation 2. Probe Incubation (e.g., this compound at a specific concentration and time) Cell_Culture->Probe_Incubation Washing 3. Washing (Remove excess probe) Probe_Incubation->Washing Imaging 4. Fluorescence Imaging (Confocal Microscopy) Washing->Imaging Data_Analysis 5. Data Analysis (Quantify fluorescence intensity) Imaging->Data_Analysis

A generalized workflow for mitochondrial viscosity measurement.

Experimental Protocols

Materials:

  • Fluorescent probe (e.g., this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging system (e.g., confocal microscope)

  • Cell line of interest (e.g., HeLa cells)

Procedure:

  • Cell Seeding: Seed the cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but often falls in the low micromolar range.

  • Cell Staining: Remove the cell culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO2 incubator. The incubation time should be optimized for each cell line and probe.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Immediately image the cells using a live-cell imaging system. Use the appropriate excitation and emission wavelengths for the specific probe. For this compound, excitation at around 485 nm and emission collection around 705 nm would be appropriate.[3]

  • Image Analysis: Quantify the fluorescence intensity within the mitochondria of the cells using appropriate image analysis software. An increase in fluorescence intensity is indicative of higher mitochondrial viscosity.

Conclusion

This compound presents a valuable addition to the toolkit for studying mitochondrial viscosity, particularly with its advantageous near-infrared emission profile which minimizes autofluorescence and allows for deeper tissue penetration. While quantitative performance data for this compound is still emerging, its AIE mechanism and high mitochondrial specificity make it a compelling candidate for further investigation.[1] For researchers considering its use, it is recommended to perform initial validation experiments to determine the optimal working conditions and to benchmark its performance against other available probes in their specific experimental system. The provided general protocol can serve as a starting point for these validation studies.

References

Revolutionizing Mitochondrial Imaging: A Comparative Analysis of Mit-pzr and Conventional Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the visualization of mitochondrial dynamics is paramount. A novel near-infrared (NIR) fluorescent probe, Mit-pzr, presents significant advantages over conventional mitochondrial dyes. This guide provides an objective comparison, supported by experimental data, to highlight the superior performance of this compound in key analytical parameters.

This compound, a mitochondria-targeted fluorescent probe, distinguishes itself through its aggregation-induced emission (AIE) properties. This innovative characteristic contributes to its exceptional photostability and low cytotoxicity, overcoming critical limitations of traditional dyes like MitoTracker Red CMXRos, Tetramethylrhodamine (TMRM), and JC-1.

Unveiling the Performance Gap: this compound vs. Conventional Dyes

Experimental data reveals the marked superiority of this compound in crucial performance metrics for live-cell imaging.

FeatureThis compoundMitoTracker Red CMXRosTMRMJC-1
Photostability HighModerateLowVery Low
Cytotoxicity LowModerateHighModerate
Retention after Fixation YesYesNoNo
Dependence on Membrane Potential IndependentDependentDependentDependent
Excitation Wavelength (nm) 485579548488
Emission Wavelength (nm) 705599573527 (monomer), 590 (aggregate)
Quantum Yield High (in aggregated state)ModerateModerateVariable

In-Depth Performance Analysis

Exceptional Photostability for Long-Term Imaging: A significant drawback of conventional mitochondrial dyes is their susceptibility to photobleaching under prolonged laser exposure. This compound's AIE characteristic provides it with outstanding photostability, enabling long-term tracking of mitochondrial dynamics without significant signal loss. In a comparative study, after continuous laser irradiation, this compound retained a significantly higher percentage of its initial fluorescence intensity compared to MitoTracker Red CMXRos.

Minimal Cytotoxicity for Unperturbed Cellular Processes: The cytotoxicity of fluorescent probes can interfere with normal cellular functions, leading to unreliable experimental outcomes. This compound exhibits remarkably low cytotoxicity even at high concentrations, ensuring that the observed mitochondrial activities are not artifacts of dye-induced stress. Cell viability assays demonstrate that cells treated with this compound maintain a high survival rate, comparable to control groups, whereas conventional dyes like TMRM can show significant toxicity.

NIR Emission for Deeper Tissue Imaging: this compound's emission in the near-infrared spectrum (around 705 nm) allows for deeper tissue penetration and reduces background autofluorescence from biological samples. This is a distinct advantage for in vivo imaging studies.

Experimental Protocols

This compound Staining Protocol for Live Cells
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a 1 mM stock solution.

  • Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluence.

  • Staining: Dilute the this compound stock solution in cell culture medium to a final concentration of 5-10 µM.

  • Incubation: Remove the culture medium from the cells and add the this compound staining solution. Incubate the cells for 30 minutes at 37°C.

  • Imaging: After incubation, the cells can be directly imaged using a fluorescence microscope with appropriate filter sets (Excitation: 485 nm, Emission: 705 nm).

Conventional Dye Staining Protocols

MitoTracker Red CMXRos Staining Protocol:

  • Preparation of Stock Solution: Reconstitute lyophilized MitoTracker® Red CMXRos in high-quality DMSO to make a 1 mM stock solution.

  • Staining: Dilute the stock solution directly into growth media to a final concentration between 50-200 nM.

  • Incubation: Incubate cells for 15-45 minutes at 37°C.

  • Fixation (Optional): After incubation, cells can be fixed in ice-cold methanol (B129727) for 15 minutes at -20°C and then rinsed with PBS.

TMRM Staining Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of TMRM in DMSO.

  • Working Solution: Prepare a 250 nM TMRM staining solution in complete medium.

  • Staining: Remove media from live cells and add the TMRM staining solution.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Wash: Wash cells three times with PBS.

  • Imaging: Image using a TRITC filter.

JC-1 Staining Protocol:

  • Preparation of Stock Solution: Dissolve JC-1 in DMSO to make a 2-10 mM stock solution.

  • Working Solution: Dilute the stock solution to 10-30 µM in a suitable buffer.

  • Staining: Add the JC-1 working solution to the cells.

  • Incubation: Incubate for 15-60 minutes at 37°C.

  • Wash: Remove the working solution and wash the cells.

  • Imaging: Monitor fluorescence at Ex/Em = 490/525 nm (monomer) and 490/590 nm (aggregate).

Visualizing Mitochondrial Role in Apoptosis

Mitochondria play a central role in the intrinsic pathway of apoptosis. A loss of mitochondrial membrane potential is a key event that leads to the release of pro-apoptotic factors like cytochrome c. This process can be visualized using mitochondrial dyes.

Apoptosis_Pathway DNA_Damage DNA Damage Bax Bax DNA_Damage->Bax GF_Withdrawal Growth Factor Withdrawal GF_Withdrawal->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2 Bcl-2 Bcl2->Bax CytoC_Release Cytochrome c Release MOMP->CytoC_Release Mito_Potential_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->Mito_Potential_Loss Apaf1 Apaf-1 CytoC_Release->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis highlighting mitochondrial events.

Experimental Workflow for Dye Comparison

The following workflow outlines a typical experiment to compare the performance of this compound with a conventional mitochondrial dye.

Dye_Comparison_Workflow cluster_staining Staining cluster_analysis Analysis Start Start: Cell Culture Stain_MitPZR Stain with this compound Start->Stain_MitPZR Stain_Conventional Stain with Conventional Dye Start->Stain_Conventional Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Stain_MitPZR->Cytotoxicity Imaging Fluorescence Imaging Stain_MitPZR->Imaging Stain_Conventional->Cytotoxicity Stain_Conventional->Imaging Photostability Photostability Assay (Time-lapse Imaging) Data_Analysis Data Analysis and Comparison Photostability->Data_Analysis Cytotoxicity->Data_Analysis Imaging->Photostability Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing mitochondrial dyes.

A Comparative Guide to Mitochondrial Staining: Evaluating the Reproducibility of Mit-pzr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug development, and related fields, the accurate and reproducible visualization of mitochondria is paramount. The choice of a fluorescent probe for mitochondrial staining can significantly impact experimental outcomes. This guide provides a comparative analysis of the novel near-infrared (NIR) probe, Mit-pzr, alongside established mitochondrial stains, with a focus on the reproducibility of staining across experiments.

Introduction to this compound

This compound is a novel mitochondria-targeted fluorescent probe with a key advantage of having its emission in the near-infrared spectrum.[1] This property, coupled with its aggregation-induced emission (AIE) characteristics, suggests low background noise and high signal stability.[2][3] The probe is designed for high specificity to mitochondria and boasts great photostability, making it a promising tool for real-time and in vivo imaging.[1] While the available literature highlights these qualitative strengths, quantitative data on the inter-assay reproducibility of this compound staining is not yet widely published.

Comparative Analysis of Mitochondrial Stain Reproducibility

To provide a quantitative benchmark, this guide summarizes the reproducibility of several commonly used mitochondrial fluorescent probes. The coefficient of variation (CV), a measure of the relative variability, is a key metric for assessing the consistency of staining. A lower CV indicates higher reproducibility.

Fluorescent ProbeApplicationMean Coefficient of Variation (CV)Reference
This compound Live cell & in vivo imagingData not available-
MitoTracker Green Flow Cytometry (live cells)2.4% (with objective gating)[4]
MitoTracker Deep Red Flow Cytometry (live & fixed cells)10% (with objective gating)[4]
CMX-Ros Flow Cytometry (spermatozoa)0.5%
DiOC6(3) Flow Cytometry (spermatozoa)1.6%
TMRE Flow Cytometry (spermatozoa)1.1%
JC-1 Flow Cytometry (spermatozoa)1.2%

Note: The reproducibility of MitoTracker dyes in flow cytometry was significantly improved by applying an objective gating strategy, which reduces operator subjectivity.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of mitochondrial staining. Below are representative protocols for this compound and a commonly used MitoTracker dye.

This compound Staining Protocol for Live Cells (General)

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells in culture

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 nM). The optimal concentration should be determined empirically.

  • Staining: Remove the existing culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped for NIR detection.

MitoTracker Green Staining Protocol for Flow Cytometry

Materials:

  • MitoTracker Green FM stock solution (e.g., 1 mM in DMSO)

  • Cell suspension

  • Appropriate cell culture medium or PBS

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend them in the desired buffer at an appropriate concentration (e.g., 1 x 106 cells/mL).

  • Staining Solution Preparation: Dilute the MitoTracker Green stock solution in pre-warmed medium or buffer to the final working concentration (typically 20-200 nM).

  • Staining: Add the staining solution to the cell suspension.

  • Incubation: Incubate for 15-45 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed medium or buffer. Repeat the wash step if high background is observed.

  • Analysis: Analyze the stained cells on a flow cytometer.

Visualizing Experimental Workflows and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

G Experimental Workflow for Assessing Staining Reproducibility cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture reagent_prep Reagent Preparation cell_culture->reagent_prep staining Mitochondrial Staining reagent_prep->staining incubation Incubation staining->incubation washing Washing incubation->washing data_acquisition Data Acquisition (Microscopy/Flow Cytometry) washing->data_acquisition quantification Signal Quantification data_acquisition->quantification stat_analysis Statistical Analysis (e.g., CV calculation) quantification->stat_analysis

A workflow for evaluating the reproducibility of mitochondrial staining.

G Comparison of Mitochondrial Stains cluster_mitpzr This compound cluster_mitotracker MitoTracker Dyes cluster_other Other Potential-Dependent Dyes cluster_antibody Antibody-Based Markers mitpzr This compound mitpzr_props NIR Emission High Photostability Aggregation-Induced Emission High Specificity mitotracker MitoTracker Dyes (e.g., Green, Deep Red) mitotracker_props Well-established Protocols Quantitative Reproducibility Data Available Visible Spectrum Emission other_dyes TMRE, JC-1, etc. other_dyes_props Measure Mitochondrial Membrane Potential Quantitative Reproducibility Data Available antibody Antibody-Based Markers (e.g., anti-TOMM20) antibody_props High Specificity for Mitochondrial Proteins Suitable for Fixed and Permeabilized Cells

Key characteristics of this compound compared to other mitochondrial probes.

Conclusion

This compound presents itself as a promising new tool for mitochondrial imaging, particularly for long-term live-cell and in vivo studies, due to its high photostability and near-infrared emission spectrum. However, for applications where high inter-assay reproducibility is critical and needs to be quantitatively demonstrated, established dyes like the MitoTracker series, TMRE, or JC-1, for which reproducibility data is available, may be more suitable at present. As more research utilizing this compound is published, it is anticipated that quantitative data on its performance and reproducibility will become available, allowing for a more direct comparison with existing probes. Researchers should carefully consider the specific requirements of their experiments when selecting a mitochondrial stain.

References

A Comparative Guide to Mitochondrial Staining: Mit-pzr in Live vs. Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug discovery, and mitochondrial studies, the choice of fluorescent probes for visualizing mitochondria is critical. The integrity of cellular structures and the nature of the experimental question dictate whether live-cell or fixed-cell imaging is more appropriate. This guide provides a detailed comparison of the performance of Mit-pzr, a probe for mitochondrial viscosity, in live versus fixed cells, and contrasts it with alternative mitochondrial stains.

This compound: A Probe for Live-Cell Mitochondrial Viscosity Imaging

This compound is a fluorescent probe specifically designed for targeting mitochondria in living cells and in vivo models.[1] Its mechanism of action is based on aggregation-induced emission (AIE), where its fluorescence intensity increases in response to higher viscosity within the mitochondrial matrix.[1] This property makes it a valuable tool for studying dynamic changes in the mitochondrial microenvironment.

However, the available data exclusively highlights this compound's application in live cells. There is a lack of evidence or established protocols for its use in fixed cells. The process of cell fixation, typically involving agents like formaldehyde (B43269) or methanol, drastically alters the cellular environment. It cross-links proteins, disrupts membrane potentials, and halts dynamic cellular processes. These changes would likely interfere with the mechanism of this compound, which relies on active accumulation in mitochondria and sensitivity to the local environment, rendering it ineffective in fixed preparations.

Performance Comparison: this compound vs. Alternatives

Given the limitations of this compound in fixed cells, a direct performance comparison is not feasible. Instead, this guide compares this compound's performance in its intended application (live cells) with alternative probes that are effective in both live and fixed cells.

FeatureThis compoundMitoTracker Red CMXRosMitoBrilliant 646Vis-ADMPQ-12
Primary Application Mitochondrial Viscosity in Live CellsMitochondrial StainingMitochondrial StainingMitochondrial ViscosityMitochondrial Staining
Live Cell Staining YesYesYesYesYes
Fixed Cell Staining No (Not Reported)YesYesYesYes
Mechanism of Action Aggregation-Induced Emission (AIE)Accumulates in active mitochondria and covalently binds to thiol groupsAccumulates in mitochondriaBODIPY-based rotor with an aldehyde anchorHydrophobic interaction with the inner mitochondrial membrane
Fixability Not FixableFixableFixableFixableSpecifically designed for fixed cells
Dependence on Mitochondrial Membrane Potential Likely dependent for accumulationYes, for initial accumulationInitial accumulation is membrane potential-dependent, but retention is independentNoNo
Emission Maxima 705 nm[1]599 nm[2]668 nm[3]Not specifiedNot specified

Experimental Protocols

General Protocol for Live Cell Staining with this compound
  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. Just before use, dilute the stock solution to the desired working concentration (typically in the nanomolar to low micromolar range) in a complete cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with a pre-warmed culture medium or phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission spectra.

General Protocol for Staining Live and Fixed Cells with a Fixable Probe (e.g., MitoTracker Red CMXRos, MitoBrilliant 646)

Live Cell Staining:

  • Preparation of Staining Solution: Prepare a working solution of the probe in a complete cell culture medium.

  • Cell Staining: Incubate the live cells with the staining solution for 15-45 minutes at 37°C.[2]

  • Washing: Wash the cells with a fresh medium.

  • Imaging: Proceed with live-cell imaging.

Fixation and Subsequent Imaging:

  • Fixation: After staining the live cells, fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4][5]

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If subsequent immunostaining is required, permeabilize the cells with a detergent like Triton X-100 (0.1-0.3%) for 10-15 minutes.[6]

  • Imaging: Mount the coverslips and image the fixed cells.

Visualizing the Concepts

This compound's Mechanism of Action

Mit_pzr_Mechanism cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment (Mitochondria) Mit_pzr_monomer This compound (Monomer) Free Rotation Low_Fluorescence Weak Fluorescence Mit_pzr_monomer->Low_Fluorescence Energy dissipation via intramolecular rotation Mit_pzr_aggregate This compound (Aggregate) Restricted Rotation High_Fluorescence Strong Fluorescence Mit_pzr_aggregate->High_Fluorescence Energy released as fluorescence Mit_pzr_probe This compound Probe Mit_pzr_probe->Mit_pzr_monomer Enters low viscosity region Mit_pzr_probe->Mit_pzr_aggregate Enters high viscosity region Experimental_Workflow cluster_live_cell_arm Live Cell Imaging Arm cluster_fixed_cell_arm Fixed Cell Imaging Arm Start Seed Cells on Coverslips Culture Culture Cells to Desired Confluency Start->Culture Stain_Live Incubate with Fluorescent Probe Culture->Stain_Live Stain_or_Fix_First Stain Live Cells then Fix OR Fix then Stain Culture->Stain_or_Fix_First Wash_Live Wash with Media/PBS Stain_Live->Wash_Live Image_Live Acquire Images (Live) Wash_Live->Image_Live Analyze Compare Fluorescence Intensity, Signal-to-Noise, and Morphology Image_Live->Analyze Fixation Fix with 4% PFA Stain_or_Fix_First->Fixation Stain First Stain_Fixed Incubate with Fluorescent Probe Stain_or_Fix_First->Stain_Fixed Fix First Wash_Fixed Wash with PBS Fixation->Wash_Fixed Stain_Fixed->Wash_Fixed Image_Fixed Acquire Images (Fixed) Wash_Fixed->Image_Fixed Image_Fixed->Analyze

References

Safety Operating Guide

Prudent Disposal of "Mit-pzr": A General Framework for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. While specific disposal procedures for a substance identified as "Mit-pzr" are not publicly available, this document provides a comprehensive framework based on established safety protocols for chemical waste management. Researchers handling "this compound" must first identify its chemical nature and associated hazards to apply the appropriate disposal route.

I. Hazard Identification and Waste Characterization

Before disposal, the primary step is to determine the hazardous properties of "this compound". Consult the Safety Data Sheet (SDS) if available. If an SDS is not accessible, the chemical's properties must be determined through other reliable sources or analytical methods. Key hazard classifications to consider include:

  • Flammability: Does the substance have a low flashpoint or is it easily ignitable?

  • Corrosivity: Is the substance highly acidic (pH ≤ 2) or basic (pH ≥ 12.5)?[1]

  • Reactivity: Is the substance unstable, water-reactive, or capable of detonation?

  • Toxicity: Is the substance harmful or fatal if ingested, inhaled, or absorbed through the skin?

Based on these characteristics, "this compound" waste should be categorized. Inadvertent mixing of incompatible materials could have serious consequences.[2]

II. Standard Operating Procedure for Disposal

The following step-by-step guide outlines the general procedure for disposing of chemical waste. This should be adapted based on the specific hazards of "this compound".

Step 1: Container Selection and Management

  • Select a container that is compatible with the chemical waste. The container must be in good condition, with a secure, tight-fitting lid.

  • Waste containers must be kept closed unless waste is being added.[2]

  • Do not overfill containers; allow for expansion.

Step 2: Waste Accumulation and Labeling

  • Designate a "Satellite Accumulation Area" (SAA) within the laboratory for waste storage.[2] This area must be clearly marked.

  • Properly label all waste containers with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (avoiding abbreviations)

    • The approximate percentages of each component

    • The associated hazards (e.g., flammable, corrosive, toxic)

    • The date of accumulation

Step 3: Segregation of Waste

  • Segregate incompatible waste streams to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizers away from flammable materials.

  • Organic solvents, whether flammable or non-flammable, miscible or immiscible with water, must not be discharged down the drain.[1][2]

Step 4: Arranging for Disposal

  • Once a waste container is full or is no longer needed, a request for hazardous waste collection should be submitted.[3]

  • Follow your institution's specific procedures for waste pickup, which may involve contacting the Environmental Health & Safety (EHS) office.[2][3]

III. Quantitative Data Summary

Since no specific data for "this compound" is available, the following table serves as a template for researchers to summarize key quantitative safety information once it has been determined.

PropertyValueUnitsSource (e.g., SDS Section)
pHe.g., 1.5
Flash Pointe.g., 25°C
Acute Toxicity (LD50 Oral)e.g., 391mg/kg (rat)[4]
Permissible Exposure Limit (PEL)e.g., 10ppm
Reportable Quantity (RQ)e.g., 100lbs

IV. Experimental Protocols

Detailed experimental protocols for handling and disposal would be contingent on the specific chemical and physical properties of "this compound". A generic protocol for preparing a chemical waste container is as follows:

Protocol for Preparing a Waste Container for "this compound"

  • Obtain a suitable container: Select a clean, chemically compatible container with a screw-top cap.

  • Affix a Hazardous Waste Label: Securely attach a pre-printed hazardous waste label to the container.

  • Record Chemical Information: As the first of the waste is added, write the full chemical name of "this compound" and any other constituents on the label.

  • Accumulate Waste: Add "this compound" waste to the container, ensuring the cap is securely closed after each addition.

  • Request Pickup: When the container is full, complete the hazardous waste label with final volume estimates and submit a waste pickup request through the institutional EHS portal.

V. Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like "this compound".

G A Identify Chemical Properties of 'this compound' B Consult Safety Data Sheet (SDS) A->B C Characterize Hazards (Flammable, Corrosive, Reactive, Toxic) B->C D Select Compatible Waste Container C->D E Affix Hazardous Waste Label D->E F Accumulate Waste in Satellite Accumulation Area E->F G Segregate from Incompatible Wastes F->G H Request Waste Pickup from EHS G->H I EHS Collects and Disposes of Waste H->I

Caption: General workflow for laboratory chemical waste disposal.

Disclaimer: This document provides a general guideline for chemical waste disposal. The user is responsible for accurately identifying the hazards of "this compound" and complying with all local, state, and federal regulations, as well as their institution's specific Environmental Health & Safety policies.

References

Navigating the Uncharted: A Safety Protocol for Novel or Unidentified Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of research and development, scientists may encounter novel compounds or substances with limited safety information. When the specific identity of a substance like "Mit-pzr" is unclear, a robust and cautious approach to handling is paramount. This guide provides essential safety and logistical information for managing such situations, ensuring the well-being of laboratory personnel and the integrity of the research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling a substance with unknown hazards, the most stringent level of personal protective equipment should be employed until a thorough risk assessment can be conducted. This "worst-case scenario" approach minimizes potential exposure to unforeseen dangers.[1][2][3]

Core PPE Recommendations:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides maximum protection against splashes, aerosols, and unforeseen reactions.[1]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile)Offers a barrier against direct skin contact and allows for safe removal of the outer layer in case of contamination.[4]
Body Protection Flame-resistant (FR) lab coatProtects against chemical splashes and potential fire hazards, which should be assumed possible with an unknown substance.[4]
Respiratory Protection A properly fitted respirator (e.g., N95 or higher)Essential for preventing inhalation of powders, aerosols, or volatile compounds. A full hazard assessment should determine the specific type of respirator needed.
Footwear Closed-toe shoesA fundamental lab safety requirement to protect against spills and falling objects.[4]
Operational Plan: Handling and Storage

All manipulations involving the unknown substance should be performed within a certified chemical fume hood or a glove box to contain any potential fumes, dust, or aerosols.[4]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly and that the work area within the fume hood is clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing and Transfer : When weighing or transferring the substance, use gentle motions to avoid creating airborne dust. If possible, use a containment system like a powder-coated balance enclosure.

  • Solubilization : If dissolving the substance, add the solvent slowly and observe for any signs of reaction, such as gas evolution, color change, or temperature increase.

  • Storage : The substance should be stored in a clearly labeled, sealed container. The label should include the name ("this compound" or other identifier), date received, and a prominent "Hazard Unknown" warning. Store in a designated, well-ventilated area away from incompatible materials.

Experimental Workflow for a Novel Compound

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment a Hazard Assessment b Don PPE a->b c Work in Fume Hood b->c d Handle with Care c->d e Record Observations d->e f Decontaminate Workspace e->f g Segregate Waste f->g h Doff PPE g->h

Caption: A generalized experimental workflow for handling a novel or unidentified compound, emphasizing safety at each stage.

Disposal Plan

Proper disposal of an unknown substance and any contaminated materials is critical to prevent environmental contamination and ensure the safety of waste handlers. All waste generated from handling "this compound" should be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant containerIncludes contaminated gloves, wipes, and disposable labware. Label as "Hazardous Waste: [Substance Name]" and include a "Hazard Unknown" warning.[5][6]
Liquid Waste Labeled, sealed, chemically compatible containerSegregate aqueous and organic waste streams. Do not mix with other chemical waste to avoid potential reactions. Label clearly as "Hazardous Waste: [Substance Name]" with a "Hazard Unknown" designation.[5][7]
Sharps Waste Puncture-proof sharps containerAny needles, scalpels, or other sharp objects contaminated with the substance should be disposed of in a designated sharps container labeled as hazardous waste.[8]

All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[9] Follow all institutional and local regulations for hazardous waste disposal.[7]

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Example Kinase Cascade receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene Promotes inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase2 Inhibits

Caption: A diagram illustrating a hypothetical mechanism where "this compound" acts as an inhibitor of a key kinase in a signaling pathway.

By adhering to these stringent safety protocols, researchers can confidently and safely work with novel or unidentified compounds, ensuring a secure laboratory environment while advancing scientific discovery.

References

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